Apatinib
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O/c25-17-24(11-1-2-12-24)19-5-7-20(8-6-19)29-23(30)21-4-3-13-27-22(21)28-16-18-9-14-26-15-10-18/h3-10,13-15H,1-2,11-12,16H2,(H,27,28)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEWQEMJFLWMLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601024366 | |
| Record name | Rivoceranib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601024366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
811803-05-1 | |
| Record name | N-[4-(1-Cyanocyclopentyl)phenyl]-2-[(4-pyridinylmethyl)amino]-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=811803-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Apatinib free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0811803051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rivoceranib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14765 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rivoceranib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601024366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RIVOCERANIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S371K6132 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Apatinib's Core Mechanism of Action in Angiogenesis: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apatinib, a novel small-molecule tyrosine kinase inhibitor (TKI), has emerged as a significant therapeutic agent in oncology, primarily through its potent anti-angiogenic properties. This guide provides a comprehensive technical overview of the core mechanism by which this compound exerts its anti-angiogenic effects. It delves into the molecular interactions, signaling pathways, and cellular consequences of this compound administration, supported by quantitative data and detailed experimental methodologies. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and cancer biology.
Introduction: The Role of Angiogenesis in Cancer and this compound as a Targeted Therapy
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process for tumor growth, invasion, and metastasis.[1] Tumors require a dedicated blood supply to obtain essential nutrients and oxygen and to eliminate metabolic waste. The vascular endothelial growth factor (VEGF) signaling pathway is a principal regulator of angiogenesis.[1] this compound is an orally administered, selective TKI that primarily targets the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), the main mediator of the pro-angiogenic signals induced by VEGF.[1][2] By inhibiting this key receptor, this compound effectively disrupts the signaling cascade that drives tumor-associated neovascularization.[3]
Molecular Target and Binding Mechanism
This compound's primary molecular target is the intracellular tyrosine kinase domain of VEGFR-2.[4] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the VEGFR-2 kinase domain. This binding action prevents the autophosphorylation of the receptor, which is a critical step for its activation following the binding of its ligand, VEGF-A.[4] The inhibition of VEGFR-2 autophosphorylation effectively blocks the initiation of downstream signaling cascades.[4]
Inhibition of VEGFR-2 Signaling Pathways
Upon activation by VEGF, VEGFR-2 undergoes dimerization and autophosphorylation on specific tyrosine residues. This creates docking sites for various signaling proteins, initiating multiple downstream pathways that collectively promote endothelial cell proliferation, migration, survival, and permeability. This compound's blockade of VEGFR-2 phosphorylation disrupts these critical signaling axes.
The PLCγ-PKC-Raf-MEK-ERK Pathway
One of the major signaling cascades downstream of VEGFR-2 is the Phospholipase C gamma (PLCγ) - Protein Kinase C (PKC) - Raf - Mitogen-activated protein kinase kinase (MEK) - Extracellular signal-regulated kinase (ERK) pathway. Activated PLCγ leads to the activation of PKC, which in turn activates the Raf-MEK-ERK cascade. This pathway is pivotal for transmitting mitogenic signals to the nucleus, promoting endothelial cell proliferation.[5] this compound's inhibition of VEGFR-2 phosphorylation prevents the activation of this pathway, thereby arresting endothelial cell proliferation.[5]
The PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is another critical downstream effector of VEGFR-2. Activation of this pathway promotes endothelial cell survival, proliferation, and migration.[6][7] this compound has been shown to suppress the phosphorylation of key components of this pathway, including Akt and mTOR, in endothelial and tumor cells.[6][7] This inhibition contributes significantly to the anti-angiogenic and anti-tumor effects of the drug.
Other Relevant Signaling Pathways
This compound has also been reported to modulate other signaling pathways involved in angiogenesis and cancer progression, including the STAT3 and Src signaling pathways, although its inhibitory effects on these are generally less potent than on VEGFR-2.[6]
Cellular Effects on Endothelial Cells
The inhibition of VEGFR-2 signaling by this compound translates into several key cellular effects on endothelial cells, which are the fundamental building blocks of blood vessels:
-
Inhibition of Proliferation: By blocking the pro-mitogenic signals, this compound effectively halts the proliferation of endothelial cells, a prerequisite for the expansion of the vascular network.[2]
-
Inhibition of Migration: Endothelial cell migration is essential for the sprouting of new vessels. This compound has been demonstrated to significantly impair the migratory capacity of endothelial cells.[2]
-
Inhibition of Tube Formation: The ability of endothelial cells to organize into three-dimensional capillary-like structures, a process known as tube formation, is a critical step in angiogenesis. This compound potently inhibits this process in in vitro models.[2]
-
Induction of Apoptosis: In some contexts, this compound has been shown to induce apoptosis (programmed cell death) in endothelial cells, further contributing to the regression of tumor vasculature.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the efficacy of this compound in inhibiting angiogenesis-related processes.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Cell Line/Assay | IC50 Value | Reference |
| VEGFR-2 Kinase Activity | Cell-free assay | 1 nM | [2] |
| c-Kit Kinase Activity | Cell-free assay | 429 nM | [2] |
| c-Src Kinase Activity | Cell-free assay | 530 nM | [2] |
| RET Kinase Activity | Cell-free assay | 13 nM | [2] |
| Hepatocellular Carcinoma Cell Proliferation | SK-Hep-1 | 1.51 µmol/L | [8] |
| Hepatocellular Carcinoma Cell Proliferation | PLC/PRF/5 | 14.86 µmol/L | [8] |
| Gastric Cancer Cell Proliferation | KATO-III | < 10 µM | [9] |
Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Efficacy of this compound
| Animal Model | Tumor Type | This compound Dose | Endpoint | Result | Reference |
| Nude Mice | Pancreatic Neuroendocrine Tumor (PNET) Xenograft | 150 mg/kg/day | Tumor Growth Inhibition | Significant inhibition, comparable to sunitinib | [10] |
| Nude Mice | Pancreatic Neuroendocrine Tumor (PNET) Xenograft | 150 mg/kg/day | Microvessel Density | Significant reduction | [10] |
| Nude Mice | Nasopharyngeal Carcinoma Xenograft | Not specified | Tumor Growth Inhibition | Significant inhibition | [11] |
| Nude Mice | Nasopharyngeal Carcinoma Xenograft | Not specified | Microvessel Density (CD31+) | Significant reduction | [11] |
| Nude Mice | Gastric Cancer Xenograft | 50 mg/kg (low-dose) | Tumor Inhibition Rate | 23.34% ± 0.09% | [12] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's anti-angiogenic effects.
In Vitro Endothelial Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 5 x 10³ cells/well in complete endothelial growth medium and allowed to adhere overnight.
-
Treatment: The medium is replaced with a basal medium containing various concentrations of this compound. A positive control (e.g., VEGF) and a vehicle control (DMSO) are included.
-
Incubation: Cells are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control.[13]
In Vitro Endothelial Cell Migration Assay (Wound Healing Assay)
-
Cell Seeding: HUVECs are seeded in 6-well plates and grown to confluence.
-
Wound Creation: A sterile 200 µL pipette tip is used to create a linear scratch ("wound") in the cell monolayer.
-
Treatment: The cells are washed with PBS to remove debris, and fresh medium containing different concentrations of this compound or controls is added.
-
Image Acquisition: Images of the wound are captured at 0 hours and after a defined period (e.g., 12-24 hours) using an inverted microscope.
-
Analysis: The width of the wound is measured at different points, and the percentage of wound closure is calculated to quantify cell migration.[14]
In Vitro Endothelial Cell Tube Formation Assay
-
Matrigel Coating: A 96-well plate is coated with Matrigel and allowed to polymerize at 37°C for 30-60 minutes.
-
Cell Seeding: HUVECs are harvested, resuspended in basal medium containing various concentrations of this compound, and seeded onto the Matrigel-coated wells at a density of 1.5 x 10⁴ cells/well.
-
Incubation: The plate is incubated at 37°C for 4-12 hours.
-
Image Acquisition: The formation of capillary-like structures (tubes) is observed and photographed using an inverted microscope.
-
Quantification: The number of branch points and the total tube length are quantified using image analysis software to assess the extent of tube formation.[15][16]
Rat Aortic Ring Assay (Ex Vivo)
-
Aorta Excision: Thoracic aortas are harvested from euthanized rats under sterile conditions.
-
Ring Preparation: The aortas are cleaned of periadventitial fibro-adipose tissue and cross-sectioned into 1 mm thick rings.
-
Embedding: The aortic rings are embedded in a collagen gel or Matrigel in a 48-well plate.
-
Treatment: The rings are cultured in endothelial cell basal medium supplemented with growth factors and different concentrations of this compound.
-
Observation: The outgrowth of microvessels from the aortic rings is monitored and photographed daily for 7-14 days.
-
Quantification: The extent of angiogenic sprouting is quantified by measuring the length and number of the microvessels.[17][18]
In Vivo Tumor Xenograft Model
-
Cell Implantation: Human cancer cells (e.g., gastric, hepatocellular carcinoma) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: The mice are randomized into treatment groups and administered this compound (e.g., by oral gavage) or a vehicle control daily.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis.[10][11]
Western Blot Analysis for VEGFR-2 Phosphorylation
-
Cell Treatment and Lysis: HUVECs are starved and then pre-treated with this compound before stimulation with VEGF. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated VEGFR-2 (p-VEGFR-2) and total VEGFR-2.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified, and the ratio of p-VEGFR-2 to total VEGFR-2 is calculated to determine the extent of inhibition.[3][5]
Immunohistochemistry (IHC) for Microvessel Density (CD31 Staining)
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tumor sections from the xenograft model are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate (B86180) buffer.
-
Staining: The sections are incubated with a primary antibody against the endothelial cell marker CD31.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is applied, followed by a chromogenic substrate (e.g., DAB) to visualize the stained vessels.
-
Counterstaining and Mounting: The sections are counterstained with hematoxylin, dehydrated, and mounted.
-
Quantification: Microvessel density (MVD) is determined by counting the number of CD31-positive vessels in several high-power fields.[12][19]
Visualizations of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound inhibits VEGFR-2 signaling to block angiogenesis.
Caption: In vitro experimental workflow for assessing this compound's effects.
Caption: Logical flow of this compound's anti-angiogenic mechanism.
Conclusion
This compound exerts its potent anti-angiogenic effects through the highly selective inhibition of VEGFR-2. By competitively binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, this compound effectively blocks receptor autophosphorylation and the activation of critical downstream signaling pathways, including the PI3K/Akt/mTOR and Raf/MEK/ERK cascades. This molecular inhibition translates into profound cellular effects on endothelial cells, namely the suppression of proliferation, migration, and tube formation. The culmination of these actions is a robust inhibition of tumor angiogenesis, leading to a reduction in tumor growth and metastasis. The comprehensive data and methodologies presented in this guide underscore the well-defined mechanism of action of this compound and provide a solid foundation for further research and clinical application in oncology.
References
- 1. dovepress.com [dovepress.com]
- 2. This compound regulates the glycolysis of vascular endothelial cells through PI3K/AKT/PFKFB3 pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Early presence of anti-angiogenesis-related adverse events as a potential biomarker of antitumor efficacy in metastatic gastric cancer patients treated with this compound: a cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound: A Novel Antiangiogenic Drug in Monotherapy or Combination Immunotherapy for Digestive System Malignancies [frontiersin.org]
- 8. This compound targets both tumor and endothelial cells in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound inhibits tumor growth and angiogenesis in PNET models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits VEGFR-2 and angiogenesis in an in vivo murine model of nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Low-dose this compound optimizes the vascular normalization and enhances the antitumor effect of PD-1 inhibitor in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound suppresses the migration, invasion and angiogenesis of hepatocellular carcinoma cells by blocking VEGF and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound affect VEGF-mediated cell proliferation, migration, invasion via blocking VEGFR2/RAF/MEK/ERK and PI3K/AKT pathways in cholangiocarcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound weakens proliferation, migration, invasion, and angiogenesis of thyroid cancer cells through downregulating pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cancer.wisc.edu [cancer.wisc.edu]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Apatinib
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apatinib, a potent and selective vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase inhibitor, has emerged as a significant therapeutic agent in the landscape of anti-angiogenic cancer therapy. This technical guide provides a comprehensive overview of the chemical architecture of this compound, a detailed exposition of its synthesis pathway, and an exploration of the key signaling cascades it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure of this compound
This compound, with the IUPAC name N-(4-(1-cyanocyclopentyl)phenyl)-2-((pyridin-4-ylmethyl)amino)nicotinamide, is a small molecule with the chemical formula C₂₄H₂₃N₅O.[1] Its structure is characterized by a central nicotinamide (B372718) core, which is substituted at the 2-position with a (pyridin-4-ylmethyl)amino group and at the 3-position with an amide linkage to a 4-(1-cyanocyclopentyl)phenyl moiety.
Below is a 2D representation of the this compound chemical structure:
Caption: 2D Chemical Structure of this compound.
Synthesis Pathway of this compound
The synthesis of this compound can be accomplished through several routes. A commonly employed strategy involves the synthesis of two key intermediates, 1-(4-aminophenyl)cyclopentanecarbonitrile (B111213) (Intermediate A) and a reactive derivative of 2-((pyridin-4-ylmethyl)amino)nicotinic acid (Intermediate B) , followed by their coupling to form the final product.
Caption: General Synthesis Pathway of this compound.
Experimental Protocols
Step 1: Synthesis of 1-(4-nitrophenyl)cyclopentanecarbonitrile
-
Methodology: A solution of 1-chlorocyclopentanecarbonitrile in a suitable solvent is treated with a p-nitrochlorobenzene-zinc reagent in the presence of a catalyst such as lithium tetrachlorocuprate(II) (Li₂CuCl₄). The reaction is typically carried out at a controlled temperature.
-
Experimental Details (from Patent US11673857B2):
-
To a reaction vessel, add a solution of 1-chlorocyclopentanecarbonitrile and Li₂CuCl₄.
-
Cool the mixture to 5-10 °C.
-
Add a solution of p-nitrochlorobenzene-zinc reagent dropwise while maintaining the temperature at 10-15 °C.
-
After the addition is complete, maintain the reaction mixture at 15-20 °C for 1-2 hours.
-
Step 2: Reduction of 1-(4-nitrophenyl)cyclopentanecarbonitrile to 1-(4-aminophenyl)cyclopentanecarbonitrile
-
Methodology: The nitro group of 1-(4-nitrophenyl)cyclopentanecarbonitrile is reduced to an amine. This is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) or platinum on carbon (Pt/C) catalyst under a hydrogen atmosphere.
-
Experimental Details (from Patent US11673857B2):
-
Charge a reaction vessel with 1-(4-nitrophenyl)cyclopentanecarbonitrile, 95% ethanol, water, and Pd/C or Pt/C catalyst.
-
Purge the vessel with nitrogen and then with hydrogen.
-
Heat the mixture to 55-60 °C and stir under a hydrogen atmosphere until the reaction is complete.
-
After completion, the catalyst is filtered off, and the product is isolated from the filtrate.
-
Step 3: Amide Coupling
-
Methodology: One common route involves the reaction of 1-(4-aminophenyl)cyclopentanecarbonitrile (Intermediate A) with 2-chloro-N-(4-(1-cyanocyclopentyl)phenyl)nicotinamide, which is synthesized from 2-chloronicotinic acid. An alternative final step involves the direct coupling of Intermediate A with an activated form of 2-((pyridin-4-ylmethyl)amino)nicotinic acid (Intermediate B).
-
Experimental Details (General Procedure):
-
Intermediate B is activated, for example, by converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
-
The activated Intermediate B is then reacted with Intermediate A in the presence of a base (e.g., triethylamine (B128534) or pyridine) in an inert solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).
-
The reaction mixture is stirred at room temperature or with gentle heating until completion.
-
The crude product is then purified, typically by column chromatography or recrystallization, to yield this compound.
-
Quantitative Data
| Step | Reactants | Catalyst/Reagents | Solvent(s) | Temperature (°C) | Yield (%) |
| 1. Synthesis of 1-(4-nitrophenyl)cyclopentanecarbonitrile | 1-Chlorocyclopentanecarbonitrile, p-Nitrochlorobenzene-zinc reagent | Li₂CuCl₄ | Toluene | 5-20 | High |
| 2. Synthesis of 1-(4-aminophenyl)cyclopentanecarbonitrile | 1-(4-Nitrophenyl)cyclopentanecarbonitrile | Pd/C or Pt/C, H₂ | Ethanol/Water | 55-60 | ~85.5 |
| 3. Synthesis of this compound | Intermediate A, Activated Intermediate B | Base (e.g., Triethylamine) | DCM/THF | Room Temp. | Variable |
Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects primarily by inhibiting VEGFR-2, a key mediator of angiogenesis. This inhibition disrupts downstream signaling pathways crucial for tumor growth, proliferation, and survival.
VEGFR-2 Signaling Pathway
VEGF-A, a potent pro-angiogenic factor, binds to VEGFR-2 on the surface of endothelial cells, leading to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event triggers a cascade of downstream signaling pathways, including the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK (MAPK) pathways.[2][3][4]
Caption: this compound Inhibition of the VEGFR-2 Signaling Pathway.
This compound competitively binds to the ATP-binding site in the intracellular tyrosine kinase domain of VEGFR-2, thereby inhibiting its autophosphorylation and subsequent activation of downstream signaling.[2] This blockade of VEGFR-2 signaling leads to the inhibition of endothelial cell proliferation, migration, and tube formation, ultimately suppressing tumor angiogenesis.[5]
Other Targeted Kinases
While this compound is highly selective for VEGFR-2, it also exhibits inhibitory activity against other tyrosine kinases, including c-Kit and c-Src.[5][6]
-
c-Kit Signaling: The c-Kit receptor tyrosine kinase and its ligand, stem cell factor (SCF), play a role in various cellular processes, and their aberrant activation can contribute to tumor growth and resistance to therapies. This compound has been shown to inhibit SCF-induced c-Kit phosphorylation and its downstream PI3K/AKT and ERK signaling pathways.[6][7]
Caption: this compound Inhibition of the c-Kit Signaling Pathway.
Conclusion
This compound is a well-characterized small molecule inhibitor of VEGFR-2 with a defined chemical structure and established synthetic pathways. Its mechanism of action, centered on the blockade of key pro-angiogenic signaling cascades, provides a strong rationale for its clinical efficacy in various solid tumors. This guide offers a foundational understanding of the core chemical and biological properties of this compound, which can aid researchers in the design of novel analogs, the optimization of synthetic routes, and the further elucidation of its pharmacological profile.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound induces apoptosis and autophagy via the PI3K/AKT/mTOR and MAPK/ERK signaling pathways in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits VEGF signaling and promotes apoptosis in intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for molecular targeted therapy in tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound exhibits synergistic effect with pyrotinib and reverses acquired pyrotinib resistance in HER2-positive gastric cancer via stem cell factor/c-kit signaling and its downstream pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
Molecular Docking of Apatinib with VEGFR-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the molecular docking studies of Apatinib with its primary target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This compound is a potent and selective small molecule tyrosine kinase inhibitor that has demonstrated significant anti-angiogenic and anti-tumor activities. Understanding its interaction with VEGFR-2 at a molecular level is crucial for the rational design of novel therapeutics and for optimizing existing treatment strategies.
The VEGFR-2 Signaling Pathway and Inhibition by this compound
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones. This process is critical for tumor growth, invasion, and metastasis. The binding of the ligand, Vascular Endothelial Growth Factor (VEGF), to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This phosphorylation event triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K/AKT pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.[1][2]
This compound exerts its anti-angiogenic effect by competitively binding to the ATP-binding site within the kinase domain of VEGFR-2.[2] This binding event blocks the autophosphorylation of the receptor, thereby inhibiting the downstream signaling cascades and preventing the cellular responses necessary for angiogenesis.
Experimental Protocol: Molecular Docking of this compound with VEGFR-2
This section outlines a detailed, synthesized protocol for performing molecular docking studies of this compound with the VEGFR-2 kinase domain. This protocol is based on commonly used methodologies and software in the field of computational drug design.
Software and Tools
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For protein and ligand preparation.
-
AutoDock Vina: For performing the molecular docking calculations.
-
Discovery Studio Visualizer or PyMOL: For visualization and analysis of the docking results.
-
Protein Data Bank (PDB): For obtaining the 3D crystal structure of VEGFR-2.
Protein Preparation
-
Retrieve the Crystal Structure: Download the 3D crystal structure of the VEGFR-2 kinase domain from the Protein Data Bank. A commonly used structure is PDB ID: 3VHE. This structure is co-crystallized with a ligand, which helps in identifying the binding site.
-
Prepare the Receptor:
-
Load the PDB file into AutoDock Tools.
-
Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add polar hydrogen atoms to the protein.
-
Compute and assign Gasteiger charges to all atoms.
-
Save the prepared protein in the PDBQT file format, which includes atomic charges and atom types required by AutoDock Vina.
-
Ligand Preparation
-
Obtain the Ligand Structure: The 3D structure of this compound can be obtained from a chemical database such as PubChem or generated using a chemical drawing tool like ChemDraw and then converted to a 3D format (e.g., SDF or MOL2).
-
Prepare the Ligand:
-
Load the this compound structure file into AutoDock Tools.
-
Detect the root of the ligand and define the rotatable bonds to allow for conformational flexibility during docking.
-
Assign Gasteiger charges.
-
Save the prepared ligand in the PDBQT file format.
-
Grid Box Generation
-
Define the Binding Site: The binding site is defined by creating a 3D grid box that encompasses the active site of the VEGFR-2 kinase domain.
-
Set Grid Parameters: The center of the grid box is typically centered on the position of the co-crystallized ligand in the original PDB file. The dimensions of the grid box (e.g., 60 x 60 x 60 Å) should be large enough to allow the ligand to move and rotate freely within the binding pocket.
Molecular Docking Simulation
-
Configure and Run AutoDock Vina:
-
Create a configuration file specifying the paths to the prepared protein (receptor) and ligand PDBQT files, the grid box center coordinates, and the dimensions of the grid box.
-
Execute the docking simulation using the AutoDock Vina command-line interface. Vina will perform a conformational search of the ligand within the defined grid box and score the different binding poses based on its scoring function.
-
-
Analyze the Results:
-
The output will be a PDBQT file containing multiple binding poses of this compound, ranked by their predicted binding affinities (in kcal/mol).
-
Use visualization software like Discovery Studio or PyMOL to analyze the top-ranked binding pose. This includes examining the hydrogen bond interactions, hydrophobic interactions, and the overall complementarity of the ligand with the protein's active site.
-
Quantitative Data from Molecular Docking Studies
The following table summarizes quantitative data obtained from various computational studies on the interaction of this compound with VEGFR-2. It is important to note that slight variations in results can occur due to differences in the specific computational methods, software versions, and force fields used.
| Parameter | Value | Reference |
| PDB ID of VEGFR-2 | 3VHE | [1] |
| Computed Binding Affinity | -8.78 kcal/mol | [1] |
| Inhibition Constant (IC50) | 1 nM (against VEGFR-2 kinase) | [3] |
Key Molecular Interactions
Molecular docking studies have revealed the specific amino acid residues in the ATP-binding pocket of VEGFR-2 that are crucial for the binding of this compound. As a type II inhibitor, this compound is known to interact with key residues in both the hinge region and an adjacent hydrophobic pocket.
Key Interacting Amino Acid Residues:
-
Cysteine 919 (Cys919): Forms a critical hydrogen bond with the pyridine (B92270) nitrogen of this compound, anchoring the inhibitor in the hinge region of the kinase.[1]
-
Glutamic Acid 885 (Glu885): Interacts with the amide group of this compound through a hydrogen bond.[1]
-
Aspartic Acid 1046 (Asp1046): Located in the DFG motif, this residue forms a hydrogen bond with the urea (B33335) moiety of this compound.[1]
-
Hydrophobic Interactions: The cyclopentyl group and the phenyl ring of this compound are involved in extensive hydrophobic interactions with residues such as Valine 848, Alanine 866, Valine 916, Leucine 1035, and Phenylalanine 1047, which contribute significantly to the binding affinity.
Conclusion
Molecular docking studies provide invaluable insights into the binding mechanism of this compound with its target, VEGFR-2. The detailed understanding of the key interactions and the quantitative estimation of binding affinity are instrumental for the structure-based design of more potent and selective VEGFR-2 inhibitors. The experimental protocols and data presented in this guide serve as a foundational resource for researchers and scientists working in the field of anti-angiogenic cancer therapy.
References
- 1. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits tumour progression and promotes antitumour efficacy of cytotoxic drugs in oesophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
Apatinib: A Preclinical Technical Guide on Pharmacokinetics and Pharmacodynamics
Audience: Researchers, scientists, and drug development professionals.
Introduction: Apatinib, also known as rivoceranib, is an orally administered, small-molecule tyrosine kinase inhibitor (TKI).[1][2] It has demonstrated significant antiangiogenic and antineoplastic activities across a wide range of preclinical models and has been approved for the treatment of various advanced cancers.[2][3][4] The primary mechanism of action for this compound is the selective inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, the process of forming new blood vessels that are critical for tumor growth and metastasis.[1][5][6] This technical guide provides an in-depth summary of the preclinical pharmacokinetics and pharmacodynamics of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of its mechanism and evaluation workflow.
Mechanism of Action
This compound exerts its potent antitumor effects by selectively binding to the intracellular ATP-binding site of the VEGFR-2 tyrosine kinase.[5][7] This action inhibits the receptor's autophosphorylation, a critical step for its activation.[5] By blocking VEGFR-2 phosphorylation, this compound effectively halts downstream signaling cascades that are instrumental in promoting endothelial cell proliferation, migration, and survival.[5][8]
Key signaling pathways inhibited by this compound include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation and is significantly attenuated by this compound's blockade of VEGFR-2.[5][8][9][10]
-
PI3K/AKT Pathway: This cascade is a major driver of cell survival and is also inhibited following this compound treatment.[5][8][9][11]
While its primary target is VEGFR-2, this compound also shows inhibitory activity against other tyrosine kinases, including c-Kit, c-Src, and to a lesser extent, platelet-derived growth factor receptor β (PDGFR-β) and Ret.[1][2][5][12] This multi-targeted profile may contribute to its broad antitumor activity.[5]
Pharmacodynamics (PD)
In Vitro Activity
This compound demonstrates potent inhibitory activity against its target kinases and robust anti-proliferative effects across a variety of cancer cell lines.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC₅₀ (nM) | Reference |
|---|---|---|
| VEGFR-2 | 1 | [2] |
| c-Kit | 429 | [2] |
| c-Src | 53 | [2] |
| PDGFR-β | 375 |[2] |
Table 2: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Time Point (h) | Reference |
|---|---|---|---|---|
| Nalm6 | B-cell ALL | 55.76 ± 13.19 | 48 | [13] |
| Nalm6 | B-cell ALL | 30.34 ± 2.65 | 72 | [13] |
| Reh | B-cell ALL | 51.53 ± 10.74 | 48 | [13] |
| Reh | B-cell ALL | 31.96 ± 3.92 | 72 | [13] |
| Jurkat | T-cell ALL | 32.43 ± 5.58 | 48 | [13] |
| Jurkat | T-cell ALL | 17.62 ± 5.90 | 72 | [13] |
| Molt4 | T-cell ALL | 39.91 ± 9.88 | 48 | [13] |
| Molt4 | T-cell ALL | 17.65 ± 2.17 | 72 | [13] |
| Hepa1-6 | Hepatocellular Carcinoma | 0.5 | 24 |[14][15] |
In Vivo Efficacy
In preclinical xenograft models, orally administered this compound effectively suppresses tumor growth and angiogenesis.
Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models
| Cancer Model | Animal Model | Dose Regimen | Outcome | Reference |
|---|---|---|---|---|
| Pancreatic Neuroendocrine Tumor (PNET) | Nude Mice | 150 mg/kg | Significantly decreased tumor metastases. | [16] |
| Non-Small-Cell Lung Cancer (NSCLC) | Mice | 32, 65, 100 mg/kg/day | Good inhibitory activity on tumor growth at medium and high doses. | [17] |
| Esophageal Squamous Cell Carcinoma (ESCC) | Nude Mice | Not specified | Combination with cytotoxic drugs displayed synergistic inhibition of tumor growth. | [18] |
| Acute Lymphoblastic Leukemia (ALL) | NSI Mice | Not specified | Suppressed ALL growth and progression. |[13] |
Pharmacokinetics (PK)
Pharmacokinetic studies in preclinical models have characterized the absorption, distribution, metabolism, and excretion of this compound. Studies in rats show that the drug is rapidly absorbed after oral administration.
Table 4: Preclinical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value (Control Group) | Condition | Reference |
|---|---|---|---|
| Dose | 45 mg/kg | Oral gavage | [19] |
| AUC₀-t (ng/mL*h) | 10061.3 ± 1673.7 | No radiation | [19] |
| Cₘₐₓ (ng/mL) | 1856.9 ± 372.2 | No radiation | [19] |
| Tₘₐₓ (h) | ~2 | Single dose | [19] |
| T₁/₂ (h) | ~8-9 | Single dose | [19] |
| Clearance (CL) | 4.6 ± 0.8 L/h/kg | No radiation | [19] |
| Volume of distribution (Vd) | 47.9 ± 12.1 L/kg | No radiation |[19] |
Note: Pharmacokinetic parameters can be influenced by factors such as concurrent treatments. For instance, abdominal X-ray irradiation has been shown to significantly decrease the plasma exposure (AUC) of this compound in rats in a dose-dependent manner.[19]
Key Experimental Protocols
Reproducible preclinical data relies on well-defined experimental methodologies. Below are summarized protocols for key assays used to evaluate this compound.
Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of the VEGFR-2 kinase.[20]
-
Preparation: Prepare a reaction mixture containing a suitable kinase buffer, recombinant human VEGFR-2 enzyme, and a poly(Glu, Tyr) 4:1 peptide substrate.
-
Compound Addition: Dissolve this compound in DMSO to create stock solutions. Add the compound at various concentrations to the wells of a 96-well plate containing the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Reaction Initiation: Initiate the kinase reaction by adding a defined concentration of ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the remaining ATP levels using a luminescent kinase assay kit (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability/Proliferation Assay (CCK-8 Method)
This assay determines the effect of this compound on the viability and proliferation of cancer cells.[13][17]
-
Cell Seeding: Seed cancer cells (e.g., Nalm6, Reh, A375) into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound at a range of concentrations. Include a vehicle control group (e.g., DMSO).
-
Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours).
-
Reagent Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value.
Protocol 3: In Vivo Tumor Xenograft Model
This model assesses the in vivo antitumor efficacy of this compound in a living organism.[13][20]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 x 10⁶ cells in sterile PBS or Matrigel) into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).[20]
-
Tumor Growth: Monitor the mice regularly for tumor growth.
-
Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Treatment Administration: Administer this compound (formulated for in vivo use) to the treatment group, typically via oral gavage, at a specified dose and schedule. Administer a vehicle control to the control group.
-
Monitoring: Measure tumor volume (e.g., using calipers) and the body weight of the animals regularly throughout the study.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect compared to the control group.
Conclusion
The preclinical data for this compound robustly support its mechanism of action as a potent and selective VEGFR-2 inhibitor. Pharmacodynamic studies consistently demonstrate its ability to inhibit angiogenesis and suppress tumor cell proliferation both in vitro and in vivo across a diverse range of cancer models. Pharmacokinetic profiles from animal models indicate that this compound has properties suitable for oral administration, though potential interactions and effects from concurrent treatments warrant consideration. This comprehensive preclinical profile has provided a strong foundation for the successful clinical development of this compound as a targeted therapy for multiple solid tumors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound for molecular targeted therapy in tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Review in Advanced Gastric Cancer and Other Advanced Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Plus Chemotherapy Shows Clinical Activity in Advanced NSCLC: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 6. The efficacy and safety of this compound in patients with heavily pretreated end-stage cancer: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel VEGFR-2 tyrosine kinase inhibitor, for relapsed and refractory nasopharyngeal carcinoma: data from an open-label, single-arm, exploratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound affect VEGF-mediated cell proliferation, migration, invasion via blocking VEGFR2/RAF/MEK/ERK and PI3K/AKT pathways in cholangiocarcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound regulates the glycolysis of vascular endothelial cells through PI3K/AKT/PFKFB3 pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound: A Novel Antiangiogenic Drug in Monotherapy or Combination Immunotherapy for Digestive System Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound exhibits anti-leukemia activity in preclinical models of acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. This compound inhibits tumor growth and angiogenesis in PNET models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro and in vivo analyses on anti-NSCLC activity of this compound: rediscovery of a new drug target V600E mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound inhibits tumour progression and promotes antitumour efficacy of cytotoxic drugs in oesophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Effect of X-ray radiation on the pharmacokinetics of this compound in vivo in rats [frontiersin.org]
- 20. benchchem.com [benchchem.com]
Apatinib's Impact on Endothelial Cell Proliferation and Migration: A Technical Guide
Abstract
Apatinib is a small-molecule tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-angiogenic properties.[1] Its primary mechanism of action involves the highly selective inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator in the angiogenesis signaling cascade.[2][3] This targeted inhibition disrupts downstream pathways, leading to a marked reduction in endothelial cell proliferation, migration, and tube formation, which are critical processes for the development of new blood vessels that supply nutrients to tumors.[3][4] This technical guide provides an in-depth analysis of this compound's effects on endothelial cells, summarizing quantitative data, detailing key experimental protocols, and visualizing the core signaling pathways involved.
Core Mechanism of Action
This compound exerts its anti-angiogenic effects by binding to the intracellular ATP binding site of the VEGFR-2 tyrosine kinase domain.[1][3] This competitive inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, VEGF.[3] The lack of receptor activation subsequently blocks the initiation of downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAF/MEK/ERK pathways.[3][5][6] The suppression of these pathways culminates in the inhibition of endothelial cell proliferation, survival, and migration, and an increase in apoptosis (programmed cell death).[2][7][8] this compound has a very high selectivity for VEGFR-2, with a reported IC50 (half-maximal inhibitory concentration) of 1 nmol/L.[2] It also shows inhibitory activity against other tyrosine kinases such as c-Kit (IC50 429 nmol/L), RET (IC50 13 nmol/L), and c-Src (IC50 530 nmol/L), which may contribute to its overall anti-tumor activity.[2][3]
Quantitative Effects on Endothelial Cells
This compound demonstrates a potent, dose-dependent inhibitory effect on key functions of endothelial cells, particularly Human Umbilical Vein Endothelial Cells (HUVECs).
Table 1: Inhibition of Endothelial Cell Proliferation
| Cell Line | Assay | This compound Concentration | Inhibition Effect | Citation |
| HUVECs | EdU | Various concentrations | Significant, dose-dependent decrease in proliferation | [2] |
| HUVECs | CCK-8 | High concentrations | Inhibition of cell proliferation | [9] |
Table 2: Inhibition of Endothelial Cell Migration and Invasion
| Cell Line | Assay | This compound Concentration | Inhibition Effect | Citation |
| HUVECs | Wound Healing | 1 µM, 10 µM, 50 µM | Dose-dependent inhibition of migration | [10] |
| HUVECs | Transwell | 10 µM | 43% reduction in invasion (normoxia) | [10] |
| HUVECs | Transwell | 50 µM | 56% reduction in invasion (normoxia) | [10] |
| HUVECs | Transwell | 10 µM | 49% reduction in invasion (hypoxia) | [10] |
| HUVECs | Transwell | 50 µM | 79% reduction in invasion (hypoxia) | [10] |
Table 3: Inhibition of Angiogenesis (Tube Formation)
| Cell Line | Assay | This compound Treatment | Inhibition Effect | Citation |
| HUVECs | Tube Formation | Various concentrations | Significant, dose-dependent inhibition of tube formation | [2] |
| HUVECs | Tube Formation | Conditioned media from this compound-treated cancer cells | Decreased extent of tube formation | [11][12] |
Detailed Experimental Protocols
The following protocols are standard methodologies used to assess the effect of this compound on endothelial cells.
Cell Proliferation Assay (CCK-8)
This assay measures cell viability and proliferation based on the reduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases into a colored formazan (B1609692) product.[13]
-
Cell Seeding : Plate endothelial cells (e.g., HUVECs) in a 96-well plate at a density of approximately 5,000 cells/well in 100 µL of culture medium.[14][15]
-
Incubation : Culture the cells for 24 hours at 37°C and 5% CO2 to allow for cell adherence.[15]
-
Treatment : Add 10 µL of this compound at various concentrations to the designated wells. Include vehicle-only wells as a control.
-
Drug Incubation : Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[16]
-
Reagent Addition : Add 10 µL of CCK-8 solution to each well.[14][15]
-
Final Incubation : Incubate the plate for 1-4 hours at 37°C.[13]
-
Measurement : Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[15]
Cell Migration Assay (Wound Healing / Scratch Assay)
This method assesses collective cell migration in two dimensions.[17][18]
-
Monolayer Culture : Seed endothelial cells in a 6-well or 12-well plate and grow to 90-100% confluency.
-
Create Wound : Create a uniform, cell-free gap ("scratch") in the monolayer using a sterile p200 pipette tip.[17]
-
Wash : Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment : Replace the medium with fresh culture medium containing different concentrations of this compound or a vehicle control.
-
Image Acquisition : Capture images of the wound at time 0 and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope.[17]
-
Analysis : Measure the area of the cell-free gap at each time point. The rate of wound closure is calculated to determine the effect on cell migration.
Cell Migration/Invasion Assay (Transwell / Boyden Chamber)
This assay quantifies the chemotactic response of cells migrating through a porous membrane. For invasion assays, the membrane is coated with a basement membrane matrix (e.g., Matrigel).[19][20]
-
Chamber Hydration : Pre-hydrate the transwell inserts (e.g., 8 µm pore size) with serum-free medium. For invasion assays, coat the upper surface of the membrane with Matrigel and allow it to solidify.[21]
-
Chemoattractant : Add complete medium (containing a chemoattractant like FBS or VEGF) to the lower chamber of the 24-well plate.[22]
-
Cell Seeding : Resuspend endothelial cells in serum-free medium containing various concentrations of this compound or a vehicle control. Seed the cell suspension into the upper chamber of the transwell insert.
-
Incubation : Incubate the plate for an appropriate duration (e.g., 6-24 hours) at 37°C to allow for migration.[22]
-
Cell Removal : After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix and Stain : Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain them with a solution like 0.1% crystal violet.[23]
-
Quantification : Count the number of migrated cells in several microscopic fields. The average number of cells per field is used to quantify migration.
Logical Relationship of this compound's Effects
The multifaceted impact of this compound on endothelial cells stems directly from its primary function as a VEGFR-2 inhibitor. The inhibition of this single receptor triggers a cascade of downstream events that collectively suppress angiogenesis.
Conclusion
This compound is a potent and highly selective inhibitor of VEGFR-2, a critical receptor in the angiogenesis pathway.[2] Its mechanism of action directly translates to the suppression of endothelial cell proliferation, migration, and tube formation, as demonstrated by extensive in vitro data.[2][11][12] The detailed protocols and quantitative summaries provided in this guide serve as a resource for researchers investigating anti-angiogenic therapies and for professionals involved in the development of targeted cancer drugs. The consistent and dose-dependent effects of this compound on endothelial cell functions underscore its therapeutic rationale in oncology.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound regulates the glycolysis of vascular endothelial cells through PI3K/AKT/PFKFB3 pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound targets both tumor and endothelial cells in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound affect VEGF-mediated cell proliferation, migration, invasion via blocking VEGFR2/RAF/MEK/ERK and PI3K/AKT pathways in cholangiocarcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits VEGF signaling and promotes apoptosis in intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits tumour progression and promotes antitumour efficacy of cytotoxic drugs in oesophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Combined with CCI-779 Inhibits the Proliferation and Migration of Small Cell Lung Cancer NCI-H446 Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound suppresses the migration, invasion and angiogenesis of hepatocellular carcinoma cells by blocking VEGF and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. apexbt.com [apexbt.com]
- 15. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 16. ptglab.com [ptglab.com]
- 17. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. moodle2.units.it [moodle2.units.it]
- 19. Transwell Migration Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 22. regmednet.com [regmednet.com]
- 23. This compound inhibits pancreatic cancer growth, migration and invasion through the PI3K/AKT and ERK1/2/MAPK pathways - Hu - Translational Cancer Research [tcr.amegroups.org]
Apatinib's Impact on Cancer Cell Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apatinib, a novel small-molecule tyrosine kinase inhibitor (TKI), has emerged as a significant therapeutic agent in the landscape of oncology. It primarily functions as a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. By competitively binding to the ATP-binding site of VEGFR-2's intracellular domain, this compound effectively blocks the downstream signaling cascades pivotal for endothelial cell proliferation, migration, and survival, thereby inhibiting tumor neovascularization.[1][2] Beyond its anti-angiogenic properties, this compound has been shown to exert direct anti-tumor effects by modulating various intracellular signaling pathways within cancer cells, leading to apoptosis and inhibition of cell proliferation. This technical guide provides a comprehensive overview of this compound's mechanism of action, its influence on critical cancer cell signaling pathways, detailed experimental protocols for its investigation, and a summary of its efficacy in preclinical and clinical settings.
Core Mechanism of Action: Targeting the VEGFR-2 Signaling Axis
This compound's primary molecular target is the VEGFR-2, also known as Kinase Insert Domain Receptor (KDR). The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This phosphorylation event initiates a cascade of downstream signaling pathways crucial for angiogenesis and tumor cell survival. This compound, by inhibiting this initial phosphorylation step, effectively abrogates these downstream effects.
Downstream Signaling Pathways Modulated by this compound
This compound's inhibition of VEGFR-2 phosphorylation leads to the downregulation of several key downstream signaling pathways implicated in cancer progression:
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, proliferation, and growth. This compound treatment has been shown to decrease the phosphorylation of PI3K and Akt, leading to the deactivation of this pathway and subsequent induction of apoptosis in cancer cells.[3]
-
PLCγ/ERK1/2 Pathway: The Phospholipase C gamma (PLCγ) pathway, upon activation by VEGFR-2, triggers the Ras/Raf/MEK/ERK (MAPK) cascade, which is heavily involved in cell proliferation and differentiation. This compound has been demonstrated to inhibit the phosphorylation of ERK1/2, thereby halting this pro-proliferative signaling.[4]
-
Other Affected Kinases: While highly selective for VEGFR-2, this compound also exhibits inhibitory activity against other tyrosine kinases, including c-Kit, RET, and c-Src, albeit at higher concentrations.[1][5] This broader activity may contribute to its overall anti-tumor efficacy.
Below is a diagram illustrating the primary signaling pathways affected by this compound.
Caption: this compound inhibits VEGFR-2, blocking downstream PI3K/Akt and PLCγ/ERK pathways.
Quantitative Data on this compound's Efficacy
In Vitro Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Cervical Cancer | KB | 15.18 ± 0.63 | [6] |
| Cervical Cancer (Vincristine Resistant) | KBv200 | 11.95 ± 0.69 | [6] |
| Breast Cancer | MCF-7 | 17.16 ± 0.25 | [6] |
| Breast Cancer (Adriamycin Resistant) | MCF-7/adr | 14.54 ± 0.26 | [6] |
| Gastric Cancer | S1 | 9.30 ± 0.72 | [6] |
| Gastric Cancer (Mitoxantrone Resistant) | S1-M1-80 | 11.91 ± 0.32 | [6] |
| Breast Cancer (Flavopiridol Resistant) | MCF-7/FLV1000 | 19.13 ± 1.13 | [6] |
| Colorectal Cancer | HT29 | 28.56 (48h) | [7] |
| Colorectal Cancer | HCT116 | 21.37 (48h) | [7] |
| Small Cell Lung Cancer | H446 | ~15 (48h) | [8] |
| Small Cell Lung Cancer | H69 | ~20 (48h) | [8] |
In Vivo Tumor Growth Inhibition
The following table summarizes the results of in vivo xenograft studies investigating the effect of this compound on tumor growth.
| Cancer Type | Cell Line Xenograft | This compound Dosage & Schedule | Tumor Growth Inhibition | Reference |
| Pancreatic Neuroendocrine Tumor | INR1G9 | 150 mg/kg, once daily, oral | Significant inhibition, comparable to Sunitinib (40 mg/kg) | [9] |
| Pancreatic Neuroendocrine Tumor | INS-1 | 150 mg/kg, once daily, oral | Significant inhibition, comparable to Sunitinib (40 mg/kg) | [9] |
| Nasopharyngeal Carcinoma | CNE-2 | Not specified | Significantly inhibited tumor volume and weight | [10] |
| Gastric Cancer | SGC-7901 | Not specified | Significantly decreased tumor volume and weight | [11] |
| Gastric Cancer | BGC-823 | Not specified | Significantly decreased tumor volume and weight | [11] |
| Gastric Cancer | MGC-803 | Not specified | No significant difference in tumor growth | [11] |
| Pancreatic Cancer | ASPC-1 | High-dose (unspecified) | Significant difference in tumor volume after 15 days | [12] |
Quantitative Changes in Protein Expression
The following table highlights the quantified changes in the expression and phosphorylation of key signaling proteins following this compound treatment.
| Cell Line(s) | This compound Concentration | Protein | Change in Expression/Phosphorylation | Reference |
| Jurkat, Nalm6 (ALL) | 10, 20, 40 µM (48h) | p-VEGFR2 | Dose-dependent decrease | [13] |
| KYSE450, EC1 (Esophageal) | Not specified | p-Akt, p-S6 | Reduced activity | [14] |
| A549 (Lung) | 5 µM | NOX4 | Significantly increased | [15] |
| A549 (Lung) | 5 µM | NQO1, SOD2, GPX4 | Significantly suppressed | [15] |
| RBE, SSP25 (Cholangiocarcinoma) | 60, 120 nM | p-PI3K, p-AKT, p-mTOR | Reduction in protein levels | [3] |
| HepG2, Hep3B (Liver) | Dose-dependent | p-IκBα, p-p65 | Decreased expression | [16] |
Clinical Efficacy Data
A summary of clinical trial outcomes for this compound across different cancer types.
| Cancer Type | Treatment Line | ORR (%) | DCR (%) | Median PFS (months) | Median OS (months) | Reference |
| Gastric Cancer (Real-world) | 1st/2nd/3rd+ | 16.76 | 82.91 | 5.32 | 9.76 | [17] |
| Gastric Cancer (Combination) | - | 18.21 | 84.88 | 5.62 | 10.81 | [17] |
| Gastric Cancer (Monotherapy) | - | 13.04 | 77.87 | 4.47 | 7.95 | [17] |
| Metastatic Breast Cancer | Multiline Pretreated | - | 40.9 (CBR) | 6.0 | 10.0 | [18] |
| Advanced NSCLC | 2nd line or further | 11.7 | 63.3 | 4.4 | 17.2 | [19] |
| Heavily Pretreated End-stage | - | 24.0 | 72.0 | 2.6 | 3.8 | [20] |
| Advanced Cholangiocarcinoma | - | 11.5 | - | - | - | [21] |
| Refractory Colorectal Cancer | - | 8.3 | - | 4.8 | - | [21] |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize, resuspend in complete medium, and perform a cell count.
-
Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from a stock solution in a complete culture medium to achieve final concentrations (e.g., 0, 5, 10, 20, 40, 60 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or control medium.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Western Blotting for Signaling Protein Expression
This protocol is for analyzing changes in protein expression and phosphorylation in response to this compound.
-
Cell Lysis:
-
After this compound treatment, wash cells with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer with protease and phosphatase inhibitors.
-
Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Mix 20-30 µg of total protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load samples onto an SDS-polyacrylamide gel and run electrophoresis.
-
Transfer separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-p-VEGFR2, anti-VEGFR2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add ECL substrate and visualize protein bands using a chemiluminescence imaging system. Densitometry analysis can be used for quantification.
-
In Vivo Xenograft Model
This protocol describes the establishment of a tumor xenograft model to evaluate this compound's in vivo efficacy.
-
Cell Implantation:
-
Culture the desired cancer cell line.
-
Resuspend harvested cells in a sterile, serum-free medium or PBS, sometimes mixed with Matrigel.
-
Subcutaneously inject 1-10 million cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth regularly.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
This compound Administration:
-
Prepare this compound suspension in a vehicle such as 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.1% Tween 80 in sterile water.
-
Administer this compound orally via gavage at the desired dose (e.g., 50 or 150 mg/kg) and schedule (e.g., once daily). The control group receives the vehicle only.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).
-
At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Immunohistochemistry (IHC) for Ki-67 and CD31
This protocol is for assessing cell proliferation (Ki-67) and microvessel density (CD31) in tumor tissues from xenograft models.
-
Tissue Preparation:
-
Fix excised tumors in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm thick sections and mount them on slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate sections with primary antibodies against Ki-67 or CD31 overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.
-
Develop the signal with a DAB chromogen substrate.
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Dehydrate, clear, and mount the slides.
-
Examine under a microscope and quantify the percentage of Ki-67 positive cells or the microvessel density (number of CD31 positive vessels per field).
-
Experimental and Logical Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound.
Caption: Experimental workflow for evaluating this compound's anti-cancer effects.
Conclusion
This compound represents a significant advancement in targeted cancer therapy, primarily through its potent inhibition of the VEGFR-2 signaling pathway. This guide provides a comprehensive technical overview for researchers, detailing its mechanism of action, quantitative efficacy data, and robust experimental protocols for its investigation. The provided information serves as a valuable resource for designing and conducting preclinical and clinical studies to further elucidate the therapeutic potential of this compound in various cancer types. The consistent demonstration of its ability to inhibit key pro-survival and pro-proliferative signaling pathways underscores its importance in the oncologist's armamentarium. Further research into synergistic combinations and mechanisms of resistance will continue to refine its clinical application.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound has anti-tumor effects and induces autophagy in lung cancer cells with high expression of VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits VEGF signaling and promotes apoptosis in intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound (YN968D1) reverses multidrug resistance by inhibiting the efflux function of multiple ATP-binding cassette transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The inhibitory effect of this compound on different small cell lung cancer cells and in lung cancer‐bearing mice and patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ec.bioscientifica.com [ec.bioscientifica.com]
- 10. This compound inhibits VEGFR-2 and angiogenesis in an in vivo murine model of nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound inhibits pancreatic cancer growth, migration and invasion through the PI3K/AKT and ERK1/2/MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound suppresses lung cancer stem-like cells by complex interplay between β-catenin signaling and mitochondrial ROS accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ascopubs.org [ascopubs.org]
- 18. Real-World Data on this compound Efficacy - Results of a Retrospective Study in Metastatic Breast Cancer Patients Pretreated With Multiline Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The efficacy and safety of this compound in the treatment of advanced non-small cell lung cancer: A retrospective trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The efficacy and safety of this compound in patients with heavily pretreated end-stage cancer: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Efficacy and Response Biomarkers of this compound in the Treatment of Malignancies in China: A Review [frontiersin.org]
Apatinib and its Metabolites: An In-Depth Technical Guide to In Vitro Studies
Executive Summary: Apatinib is an orally administered, small-molecule tyrosine kinase inhibitor (TKI) that has demonstrated a broad spectrum of antitumor activities. Its primary mechanism involves the highly selective inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. However, its efficacy is also attributed to the inhibition of other tyrosine kinases, including c-Kit, RET, and c-Src. In vitro studies have been instrumental in elucidating these mechanisms, characterizing its metabolic profile, and understanding its effects on cellular signaling pathways. This technical guide provides a comprehensive overview of this compound and its metabolites in in vitro settings, summarizing key quantitative data, detailing essential experimental protocols, and visualizing complex biological pathways and workflows for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound, with the chemical formula N-[4-(1-cyano-cyclopentyl) phenyl]-2-(4-pyridylmethyl) amino-3-pyridine carboxamide and a molecular weight of 493.58 Da, is a potent antiangiogenic agent.[1] Its principal mode of action is the competitive inhibition of the ATP-binding site of the VEGFR-2 tyrosine kinase, which is the main pro-angiogenic signaling receptor.[1][2] By blocking VEGFR-2 autophosphorylation, this compound effectively suppresses the proliferation and migration of endothelial cells, crucial steps in the formation of new blood vessels that supply tumors.[1] Beyond VEGFR-2, preclinical studies have confirmed its inhibitory effects on other kinases, contributing to its overall antitumor profile.[1][2]
In Vitro Bioactivity and Quantitative Data
The biological effects of this compound have been quantified across a range of in vitro assays, providing crucial data on its potency and spectrum of activity.
Kinase Inhibition Profile
This compound is a highly potent inhibitor of VEGFR-2, with additional activity against several other oncologically relevant kinases.
| Kinase Target | IC50 (µM) | Comments |
| VEGFR-2 (KDR) | 0.001 | This compound is a highly selective inhibitor of VEGFR-2.[3] |
| c-Kit | Activity lower than VEGFR2 at 0.1 µM | Potent inhibition observed in in vitro kinase assays.[4] |
| c-Src | Potently suppressed | Activity suppressed in in vitro kinase assays.[1] |
| RET | Potently suppressed | |
| BRAF V600E | Identified as a target | This compound effectively inhibits tumor cells with this mutation.[5] |
Cellular Proliferation (IC50 Values)
The half-maximal inhibitory concentration (IC50) of this compound has been determined in a wide variety of cancer cell lines, demonstrating its broad-spectrum antiproliferative effects.
| Cancer Type | Cell Line(s) | Assay Duration | IC50 Value (µM) |
| Pancreatic Cancer | ASPC-1 | 72 h | 16.94[6] |
| PANC-1 | 72 h | 37.24[6] | |
| HER2-Positive Gastric Cancer | NCI-N87 | Not Specified | 0.08 ± 0.01[2] |
| Colon Cancer | HCT116 | 24 h | 48.91 ± 1.04 |
| 48 h | 25.16 ± 1.03 | ||
| 72 h | 12.08 ± 1.02 | ||
| HT29 | 24 h | 56.43 ± 1.06 | |
| 48 h | 30.15 ± 1.04 | ||
| 72 h | 17.53 ± 1.03 | ||
| Non-Small-Cell Lung Cancer (NSCLC) | A549, H460, H1975, etc. | Not Specified | Varies; potent against BRAF V600E or RAS mutant lines.[5][7] |
Reversal of Multidrug Resistance (MDR)
This compound has been shown to reverse resistance to conventional chemotherapeutic agents by inhibiting the efflux function of ATP-binding cassette (ABC) transporters.
| Resistant Cell Line | Transporter | Chemotherapeutic Agent | Fold Reversal (Approx.) |
| KBv200 | ABCB1 | Doxorubicin | >100-fold with 3 µM this compound |
| Paclitaxel | >100-fold with 3 µM this compound | ||
| S1-M1-80 | ABCG2 | Topotecan | ~15-fold with 3 µM this compound |
| Mitoxantrone | >100-fold with 3 µM this compound | ||
| HEK293/ABCG2 | ABCG2 | SN-38 | Completely reversed with 3 µM this compound |
Data synthesized from Mi, Y. J., et al. (2010).[8]
Metabolism of this compound In Vitro
Understanding the metabolic fate of this compound is critical for predicting its pharmacokinetics and potential drug-drug interactions. In vitro models using liver microsomes and recombinant enzymes have been pivotal in this characterization.
Metabolic Pathways
The biotransformation of this compound is extensive. The primary metabolic routes involve:
-
Hydroxylation: E- and Z-cyclopentyl-3-hydroxylation is a major pathway.[1][9][10]
-
N-oxidation: Specifically, pyridyl-25-N-oxidation.[1][9][10]
-
Glucuronidation: O-glucuronidation occurs after hydroxylation.[1][9][10]
These transformations are primarily mediated by cytochrome P450 (CYP) enzymes, with CYP3A4/5 playing the dominant role, and CYP2D6, CYP2C9, and CYP2E1 contributing to a lesser extent.[9][10][11]
Key Metabolites and Their Activity
Nine major metabolites have been identified, with varying biological activities.[1]
-
M1-1: This hydroxylated metabolite is considered the main active metabolite, demonstrating the strongest inhibitory effect on VEGFR-2.[11]
-
M9-2 (E-3-hydroxy-apatinib-O-glucuronide): This is the major circulating metabolite in plasma but exhibits no significant inhibitory activity against key kinases.[1][11]
-
M1-1 and M1-2: These metabolites have been shown to inhibit several CYP450 isozymes.[12]
Effects on Cytochrome P450 Enzymes
This compound and its metabolites can interact with CYP enzymes, creating a potential for drug-drug interactions.
| Compound | CYP Isozyme | Effect |
| This compound | CYP2D6, CYP3A4 | Inhibition[13] |
| Metabolite M1-1 | CYP2B6, 2C9, 2D6, 3A4/5 | Inhibition[12] |
| Metabolite M1-2 | CYP2B6, 2C9, 2D6, 3A4/5 | Inhibition[12] |
| Metabolite M1-6 | CYP2B6, 2C9, 2E1, 3A4/5 | Increased Activity [12] |
Key Signaling Pathways Modulated by this compound
This compound exerts its antitumor effects by intervening in critical cellular signaling cascades.
The VEGFR-2 Angiogenesis Axis
The primary therapeutic action of this compound is the blockade of the VEGFR-2 signaling pathway. Upon binding of its ligand (VEGF-A), VEGFR-2 dimerizes and undergoes autophosphorylation. This compound prevents this phosphorylation event, thereby inhibiting downstream signaling required for endothelial cell proliferation, migration, and survival.[1][6][14]
Downstream PI3K/AKT/mTOR and MAPK/ERK Pathways
Inhibition of VEGFR-2 by this compound leads to the downregulation of two major downstream signaling pathways:
-
PI3K/AKT/mTOR Pathway: this compound treatment consistently leads to a significant decrease in the phosphorylation of AKT (p-AKT) and mTOR (p-mTOR) in various cancer cells.[6][14][15] This pathway is crucial for cell survival, proliferation, and growth.
-
MAPK/ERK Pathway: this compound also reduces the phosphorylation of key components of this pathway, including MEK and ERK (p-ERK), which are central to regulating cell proliferation and differentiation.[5][6]
The SCF/c-kit Pathway in Drug Resistance
In certain contexts, such as acquired resistance to the pan-HER inhibitor pyrotinib (B611990) in HER2-positive gastric cancer, upregulation of the stem cell factor (SCF)/c-kit signaling pathway has been observed. This compound, which also inhibits c-kit, can block this escape pathway. By inhibiting SCF/c-kit signaling, this compound can re-sensitize resistant cells to pyrotinib, demonstrating a powerful synergistic potential.[2][16]
Detailed Experimental Protocols
The following section outlines standardized protocols for key in vitro assays used to characterize the activity of this compound.
Cell Proliferation/Viability Assay (CCK-8 Method)
This assay measures cell viability based on the reduction of a tetrazolium salt by cellular dehydrogenases.
Methodology:
-
Cell Seeding: Plate cells (e.g., KYSE450, EC1) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.[15]
-
Drug Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 20, 30, 40, 60 µM) or DMSO as a vehicle control.[15]
-
Incubation: Incubate the plates for desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.[15]
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blotting for Phosphorylated Proteins
This technique is essential for verifying the effect of this compound on specific signaling pathway components.
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with desired concentrations of this compound (e.g., 10, 20 µM) or DMSO for a specified time (e.g., 48 hours).[5][6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[18]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting total and phosphorylated proteins (e.g., anti-p-VEGFR2, anti-VEGFR2, anti-p-AKT, anti-AKT).[18]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[17]
-
Normalization: Use a loading control like β-actin or GAPDH to ensure equal protein loading across lanes.
Transwell Invasion Assay
This assay assesses the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.
Methodology:
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8-µm pore size) in a 24-well plate with serum-free medium.
-
Cell Seeding: Suspend cancer cells in serum-free medium and add them to the upper chamber.
-
Treatment: Add this compound or DMSO at desired concentrations to both the upper and lower chambers.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 24-48 hours to allow for cell invasion.
-
Cell Removal: Carefully remove the non-invading cells from the top surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the bottom surface with 4% paraformaldehyde and stain with 0.1% crystal violet.[19]
-
Quantification: Count the number of stained, invaded cells in several microscopic fields and average the results.
ABC Transporter Efflux Assay
This assay measures the ability of a compound to inhibit the efflux of a known fluorescent transporter substrate.
Methodology:
-
Cell Culture: Use cell lines overexpressing a specific transporter (e.g., ABCB1 in KBv200 cells) and their parental non-resistant counterparts.
-
Substrate Loading: Incubate the cells with a fluorescent substrate (e.g., Doxorubicin, 2.5-20 µM) in the presence or absence of various concentrations of this compound or a known inhibitor (e.g., Verapamil).[8]
-
Incubation: Allow cells to accumulate the substrate for a set time (e.g., 3 hours) at 37°C.[8]
-
Washing: Wash the cells thoroughly with ice-cold PBS to remove extracellular substrate.
-
Measurement: Measure the intracellular fluorescence using a flow cytometer or fluorescence plate reader.
-
Analysis: An increase in intracellular fluorescence in the presence of this compound indicates inhibition of the transporter's efflux function.
Conclusion
The extensive body of in vitro research provides a robust foundation for understanding the molecular and cellular effects of this compound and its metabolites. Quantitative data consistently affirms its high potency against VEGFR-2 and its broad antiproliferative activity across numerous cancer types. Mechanistic studies have clearly delineated its role in disrupting the VEGFR-2, PI3K/AKT, and MAPK signaling pathways. Furthermore, in vitro metabolism and transporter assays have been crucial in characterizing its pharmacokinetic profile, identifying active metabolites, and revealing its potential to overcome multidrug resistance. The detailed protocols and visualized pathways presented in this guide serve as a valuable resource for researchers aiming to further explore the therapeutic potential of this compound in oncology.
References
- 1. This compound for molecular targeted therapy in tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exhibits synergistic effect with pyrotinib and reverses acquired pyrotinib resistance in HER2-positive gastric cancer via stem cell factor/c-kit signaling and its downstream pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits tumor growth and angiogenesis in PNET models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in vivo analyses on anti-NSCLC activity of this compound: rediscovery of a new drug target V600E mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits pancreatic cancer growth, migration and invasion through the PI3K/AKT and ERK1/2/MAPK pathways - Hu - Translational Cancer Research [tcr.amegroups.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound (YN968D1) reverses multidrug resistance by inhibiting the efflux function of multiple ATP-binding cassette transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: A Novel Antiangiogenic Drug in Monotherapy or Combination Immunotherapy for Digestive System Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound as an alternative therapy for advanced hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitory effects of the main metabolites of this compound on CYP450 isozymes in human and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benthamdirect.com [benthamdirect.com]
- 15. This compound inhibits tumour progression and promotes antitumour efficacy of cytotoxic drugs in oesophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scilit.com [scilit.com]
- 17. benchchem.com [benchchem.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Controlled-release of this compound for targeted inhibition of osteosarcoma by supramolecular nanovalve-modified mesoporous silica - PMC [pmc.ncbi.nlm.nih.gov]
basic research applications of Apatinib in cancer biology
An In-depth Technical Guide on the Basic Research Applications of Apatinib in Cancer Biology
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, also known as YN986D1, is an orally administered, small-molecule tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity across a broad spectrum of malignancies.[1] Developed as a highly selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), this compound is a cornerstone in anti-angiogenic therapy.[1][2] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis, making its inhibition a key therapeutic strategy.[1][3] this compound's primary mechanism involves binding to the intracellular ATP-binding site of VEGFR-2, thereby blocking the downstream signaling cascades initiated by VEGF.[1][2][4] This guide provides a comprehensive overview of the fundamental research applications of this compound, detailing its mechanism of action, effects on key signaling pathways, and its utility in preclinical cancer models.
Core Mechanism of Action: VEGFR-2 Inhibition
This compound exerts its potent anti-angiogenic effects by selectively targeting VEGFR-2, the principal mediator of VEGF-induced angiogenic signaling. By binding to the tyrosine kinase domain of VEGFR-2, this compound inhibits receptor autophosphorylation, a critical step for its activation.[2][5] This blockade prevents the proliferation and migration of endothelial cells, ultimately suppressing the formation of new blood vessels that supply nutrients to tumors.[1][2]
Beyond its primary target, this compound also shows inhibitory activity against other tyrosine kinases, including c-Kit, c-Src, and Ret, which contributes to its overall anti-tumor effects.[1][2][6] The inhibition of these pathways disrupts multiple cellular processes crucial for cancer progression.
Caption: this compound blocks VEGF from activating VEGFR-2, inhibiting downstream PI3K/AKT and RAF/MEK/ERK pathways.
Quantitative Preclinical Data
The efficacy of this compound has been quantified in numerous preclinical studies. The following tables summarize its inhibitory concentrations and effects in various cancer models.
Table 1: In Vitro Inhibitory Activity of this compound (IC50 Values)
| Target / Cell Line | Cancer Type | IC50 Value | Reference |
| Kinase Activity | |||
| VEGFR-2 | - | 1.0 nM | [6] |
| c-Kit | - | 429 nM | [6] |
| c-Src | - | 530 nM | [6] |
| Ret | - | 13 nM | [6] |
| Cell Lines | |||
| KATO-III | Gastric Cancer | < 10 µM | [7] |
| HSC-39 | Gastric Cancer | < 10 µM | [7] |
| NCI-N87 | Gastric Cancer | < 10 µM | [7] |
| KB | Oral Epidermoid Carcinoma | 15.18 ± 0.63 µM | [8] |
| KBv200 | (Drug-resistant) | 11.95 ± 0.69 µM | [8] |
| MCF-7 | Breast Cancer | 17.16 ± 0.25 µM | [8] |
| MCF-7/adr | (Drug-resistant) | 14.54 ± 0.26 µM | [8] |
| S1 | Colon Cancer | 9.30 ± 0.72 µM | [8] |
| S1-M1-80 | (Drug-resistant) | 11.91 ± 0.32 µM | [8] |
| HT29 | Colorectal Cancer | 15.03 µM (48h) | [9] |
| HCT116 | Colorectal Cancer | 16.92 µM (48h) | [9] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models
| Cancer Type | Animal Model | Dosing Regimen | Outcome | Reference |
| Nasopharyngeal Carcinoma (CNE-2) | Nude Mice | This compound + Cisplatin | Significant inhibition of tumor growth and microvessel density vs. monotherapy. | [5] |
| Non-Small Cell Lung Cancer (HCC364) | Nude Mice | 65-100 mg/kg | Good inhibitory activity on tumor growth. | [10] |
| Pancreatic Neuroendocrine Tumor (PNET) | Nude Mice | 150 mg/kg/day | Comparable or superior anti-tumor effect to Sunitinib. | [11][12] |
| Colon Cancer (LoVo) | Nude Mice | 150 mg/kg/day | Normalized tumor vessels, improving chemotherapy delivery. | [13] |
| Sorafenib-Resistant HCC (HepG2/Sorafenib) | Nude Mice | This compound | Inhibited tumor growth compared to control. | [14] |
Key Research Applications & Findings
Basic research has utilized this compound to explore several key areas of cancer biology.
Induction of Apoptosis and Autophagy
This compound has been shown to induce programmed cell death (apoptosis) in various cancer cells.[15][16] Studies in lung cancer and intrahepatic cholangiocarcinoma demonstrate that this compound treatment leads to increased expression of apoptosis markers like cleaved Caspase-3 and PARP.[15][17] This effect is often mediated by the suppression of pro-survival signaling pathways like PI3K/AKT.[17]
Furthermore, this compound can induce autophagy, a cellular self-degradation process.[3][15][18] While autophagy can sometimes be a survival mechanism for cancer cells, its induction by this compound can also lead to autophagic cell death.[16] In some contexts, inhibiting this induced autophagy with agents like chloroquine (B1663885) can enhance this compound's apoptotic effects, suggesting a cytoprotective role of autophagy that can be targeted.[15][19]
Caption: this compound induces apoptosis and autophagy via pathway inhibition and ROS production, leading to cell death.
Modulation of the Tumor Microenvironment (TME)
Beyond direct anti-angiogenic effects, this compound reshapes the tumor microenvironment. Low-dose this compound can "normalize" the chaotic tumor vasculature, which alleviates hypoxia.[13][20] This normalization can enhance the delivery of other chemotherapeutic agents and modulate immune cell infiltration.[13][20] Research shows that this compound can increase the infiltration of CD8+ T cells while reducing the recruitment of immunosuppressive tumor-associated macrophages (TAMs).[20] This modulation of the TME provides a strong rationale for combining this compound with immunotherapy, such as PD-1/PD-L1 blockade.[20][21][22][23]
Overcoming Multidrug Resistance (MDR)
This compound has been found to reverse multidrug resistance in cancer cells.[8] This resistance is often caused by the overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) and ABCG2, which pump chemotherapeutic drugs out of the cell.[8] this compound can inhibit the efflux function of these transporters, thereby increasing the intracellular concentration and efficacy of co-administered chemotherapy drugs.[8]
Inhibition of Novel Targets
Recent research has uncovered that this compound's activity is not limited to VEGFR-2. A kinase screening study identified BRAF V600E as a novel target.[10][24] this compound was shown to effectively inhibit the growth of non-small-cell lung cancer (NSCLC) cells harboring the BRAF V600E mutation, both in vitro and in vivo, by suppressing the MAPK/ERK pathway.[10][24][25]
Detailed Experimental Protocols
The following sections outline generalized protocols for key experiments used to evaluate this compound in a basic research setting.
Caption: Preclinical workflow for this compound: from in vitro cell assays to in vivo animal model validation.
Cell Viability Assay (CCK-8/MTT)
This protocol assesses the effect of this compound on cancer cell proliferation.
-
Cell Seeding: Plate cancer cells (e.g., H1975, H446, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[15][18]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8) using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This protocol is used to detect changes in protein expression in key signaling pathways.
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-VEGFR2, total VEGFR2, p-AKT, total AKT, p-ERK, Cleaved Caspase-3, LC3-II) overnight at 4°C.[15][17][26]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Mouse Model
This protocol evaluates the anti-tumor effect of this compound in a living organism.
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (e.g., CNE-2, HCC364) suspended in PBS or Matrigel into the flank of immunodeficient nude mice.[5][10][27]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[13]
-
Randomization & Treatment: Randomly assign mice to different groups (e.g., vehicle control, this compound low dose, this compound high dose). Administer this compound daily via oral gavage (e.g., 100-200 mg/kg).[13][28]
-
Monitoring: Measure tumor volume with calipers every 2-3 days and monitor animal body weight and overall health.
-
Endpoint & Analysis: At the end of the study (e.g., after 2-4 weeks or when tumors reach a predetermined size), euthanize the mice and excise the tumors.[12] The tumors can then be weighed and processed for further analysis like immunohistochemistry.[5]
Immunohistochemistry (IHC)
This protocol is used to analyze protein expression and localization within tumor tissues from in vivo models.
-
Tissue Preparation: Fix excised tumors in 10% formalin, embed in paraffin, and cut into 4-5 µm sections.[29]
-
Deparaffinization & Rehydration: Deparaffinize sections with xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate (B86180) buffer (pH 6.0).[29]
-
Blocking: Block endogenous peroxidase activity with 3% H2O2 and block non-specific binding with goat serum.
-
Primary Antibody Incubation: Incubate sections with primary antibodies against proteins of interest (e.g., CD31 for microvessel density, Ki67 for proliferation, p-VEGFR2) overnight at 4°C.[5][15]
-
Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize with a DAB substrate kit.
-
Counterstaining & Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.
-
Imaging & Analysis: Capture images with a microscope and quantify the staining intensity or positive cell count.
Conclusion and Future Directions
This compound is a powerful tool in cancer biology research, primarily due to its potent and selective inhibition of VEGFR-2. Basic research has established its role not only in directly inhibiting angiogenesis but also in inducing apoptosis and autophagy, modulating the complex tumor microenvironment, and overcoming multidrug resistance.[3][15][20] The discovery of novel targets like BRAF V600E further broadens its potential applications.[10]
Future research will likely focus on elucidating the mechanisms of acquired resistance to this compound and developing rational combination therapies.[30] Investigating its synergistic effects with immunotherapy, targeted therapies, and radiotherapy remains a promising avenue to enhance its anti-cancer efficacy and provide new therapeutic strategies for a wide range of malignancies.[21][31]
References
- 1. dovepress.com [dovepress.com]
- 2. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 3. This compound: A Novel Antiangiogenic Drug in Monotherapy or Combination Immunotherapy for Digestive System Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound affect VEGF-mediated cell proliferation, migration, invasion via blocking VEGFR2/RAF/MEK/ERK and PI3K/AKT pathways in cholangiocarcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits VEGFR-2 and angiogenesis in an in vivo murine model of nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound (YN968D1) reverses multidrug resistance by inhibiting the efflux function of multiple ATP-binding cassette transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro and in vivo analyses on anti-NSCLC activity of this compound: rediscovery of a new drug target V600E mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ec.bioscientifica.com [ec.bioscientifica.com]
- 12. This compound inhibits tumor growth and angiogenesis in PNET models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a selective VEGFR2 inhibitor, improves the delivery of chemotherapeutic agents to tumors by normalizing tumor vessels in LoVo colon cancer xenograft mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound modulates sorafenib-resistant hepatocellular carcinoma through inhibiting the EGFR/JNK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound has anti-tumor effects and induces autophagy in lung cancer cells with high expression of VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound triggers autophagic and apoptotic cell death via VEGFR2/STAT3/PD-L1 and ROS/Nrf2/p62 signaling in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound inhibits VEGF signaling and promotes apoptosis in intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound has anti-tumor effects and induces autophagy in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound Inhibits Cell Proliferation and Induces Autophagy in Human Papillary Thyroid Carcinoma via the PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. This compound Combined with Local Irradiation Leads to Systemic Tumor Control via Reversal of Immunosuppressive Tumor Microenvironment in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. This compound combined with PD-L1 blockade synergistically enhances antitumor immune responses and promotes HEV formation in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vitro and in vivo analyses on anti-NSCLC activity of this compound: rediscovery of a new drug target V600E mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. This compound inhibits pancreatic cancer growth, migration and invasion through the PI3K/AKT and ERK1/2/MAPK pathways - Hu - Translational Cancer Research [tcr.amegroups.org]
- 27. e-century.us [e-century.us]
- 28. This compound Combined with Local Irradiation Leads to Systemic Tumor Control via Reversal of Immunosuppressive Tumor Microenvironment in Lung Cancer [e-crt.org]
- 29. ec.bioscientifica.com [ec.bioscientifica.com]
- 30. researchgate.net [researchgate.net]
- 31. Frontiers | this compound: A Novel Antiangiogenic Drug in Monotherapy or Combination Immunotherapy for Digestive System Malignancies [frontiersin.org]
Apatinib's Expanding Frontier: A Technical Guide to its Anti-Tumor Activity in Novel Cancer Types
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apatinib, a small molecule tyrosine kinase inhibitor, has emerged as a significant player in the landscape of targeted cancer therapy. Its primary mechanism of action involves the selective inhibition of the vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis.[1] While initially approved for the treatment of advanced gastric cancer, a growing body of preclinical and clinical research has illuminated its potent anti-tumor activities across a diverse spectrum of malignancies. This in-depth technical guide synthesizes the latest findings on the efficacy of this compound in novel cancer types, providing researchers and drug development professionals with a comprehensive resource on its mechanisms of action, experimental validation, and potential for future therapeutic applications.
Core Mechanism of Action
This compound competitively binds to the ATP-binding site of the intracellular domain of VEGFR-2, effectively blocking its autophosphorylation and subsequent downstream signaling. This inhibition of the VEGF/VEGFR-2 pathway disrupts the proliferation, migration, and survival of endothelial cells, ultimately leading to a reduction in tumor microvessel density and the suppression of tumor growth and metastasis.[1][2] Beyond its anti-angiogenic effects, emerging evidence suggests that this compound may also exert direct anti-tumor effects by modulating key signaling pathways within cancer cells themselves.[3]
Anti-Tumor Activity in Novel Cancer Types: A Quantitative Overview
The therapeutic potential of this compound extends far beyond its initial indications. This section summarizes the quantitative data from in vitro and in vivo studies, highlighting its efficacy in a range of novel cancer types.
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table presents the IC50 values of this compound in various cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.
| Cancer Type | Cell Line(s) | IC50 (µM) | Reference(s) |
| Cervical Cancer | SiHa | 13.9 | [3] |
| HCC94 | 21.8 | [3] | |
| C33A | 26.6 | [3] | |
| HeLa | 31.2 | [3] | |
| Liposarcoma | SW872 | 18.13 ± 2.04 | [4] |
| 93T449 | 21.44 ± 3.11 | [4] | |
| 94T778 | 32.69 ± 3.12 | [4] | |
| Multidrug-Resistant Cell Lines | KB, KBv200, MCF-7, MCF-7/adr, S1, S1-M1-80, MCF-7/FLV1000 | 9.30 - 19.13 | [5] |
| Cholangiocarcinoma | LPHC-6 | 53.52 (72h) | [6] |
| Colorectal Cancer | HT29, HCT116 | Varies (Dose and time-dependent) | [7] |
In Vivo Efficacy: Tumor Growth Inhibition
Preclinical xenograft models provide crucial insights into the in vivo efficacy of this compound. The following table summarizes the observed tumor growth inhibition in various cancer models.
| Cancer Type | Animal Model | This compound Dosage | Tumor Growth Inhibition | Reference(s) |
| Cervical Cancer | SiHa Xenograft (Nude Mice) | Not Specified | Significant suppression of tumor growth | [3] |
| Pancreatic Neuroendocrine Tumors (PNETs) | INR1G9 & INS-1 Xenografts (Mice) | 50 mg/kg (low dose), 150 mg/kg (high dose) | High dose significantly inhibited tumor growth, comparable to sunitinib | [8] |
| Osteosarcoma | MG63 Xenograft (Nude Mice) | 50 mg/kg daily | Significant inhibition of tumor volume | [9] |
| Synovial Sarcoma | SW982 Xenograft (BALB/c Mice) | 50 mg/kg for 30 days | Significant reduction in tumor volume | [10] |
| Non-Small Cell Lung Cancer (NSCLC) | PC9 & PC9GR Xenografts (Mice) | 100 mg/kg daily | 63.5% reduction in tumor volume (PC9GR) | |
| Lung Cancer | A549 Xenograft (BALB/c Nude Mice) | 100 mg/kg daily for 14 days | Significant inhibition of tumor size and volume | [11] |
Signaling Pathways and Molecular Mechanisms
This compound's anti-tumor effects are mediated through the modulation of complex intracellular signaling networks. The following diagrams, generated using the DOT language, illustrate the key pathways affected by this compound in different cancer types.
VEGFR-2 Mediated Signaling Cascade
This diagram illustrates the central role of VEGFR-2 in angiogenesis and tumor cell proliferation, and how this compound intervenes to block these processes.
This compound's Impact on Downstream Pathways in Specific Cancers
The following diagrams illustrate the specific signaling pathways modulated by this compound in various novel cancer types.
Ovarian Cancer: Inhibition of Multiple Pro-Survival Pathways
In ovarian cancer, this compound has been shown to inhibit the JAK/STAT3, PI3K/AKT, and Notch signaling pathways, which are crucial for epithelial-mesenchymal transition (EMT) and cell migration.[12]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. dot | Graphviz [graphviz.org]
- 3. This compound, a Novel Tyrosine Kinase Inhibitor, Promotes ROS-Dependent Apoptosis and Autophagy via the Nrf2/HO-1 Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. This compound inhibits VEGF signaling and promotes apoptosis in intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Evaluation Program | Frederick National Laboratory [frederick.cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. The efficacy and safety of this compound in Ewing’s sarcoma: a retrospective analysis in one institution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound exerts anti-tumour effects on ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Apatinib's Role in Overcoming Multi-Drug Resistance in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multi-drug resistance (MDR) remains a significant impediment to the successful chemotherapeutic treatment of cancer. A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, which actively efflux a broad spectrum of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. Apatinib, a small-molecule tyrosine kinase inhibitor that selectively targets vascular endothelial growth factor receptor 2 (VEGFR-2), has demonstrated a compelling, additional mechanism of action: the reversal of MDR. This technical guide synthesizes the current understanding of this compound's role in overcoming MDR, detailing its molecular mechanisms, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the involved signaling pathways. Evidence suggests that this compound directly inhibits the function of key ABC transporters, notably ABCB1 (P-glycoprotein/P-gp) and ABCG2 (breast cancer resistance protein/BCRP), independent of its anti-angiogenic activity. This guide serves as a comprehensive resource for researchers and drug development professionals exploring this compound as a promising agent to circumvent drug resistance in cancer therapy.
Introduction to Multi-Drug Resistance (MDR)
The development of resistance to a wide array of structurally and mechanistically distinct chemotherapeutic agents is a major factor in the failure of cancer treatment.[1] The most prevalent mechanism underlying MDR is the increased expression and function of ABC transporters.[1] These membrane proteins utilize the energy from ATP hydrolysis to actively transport various substrates, including many cytotoxic drugs, out of the cell.[2] Among the 48 known human ABC transporters, ABCB1 (P-gp) and ABCG2 (BCRP) are major contributors to MDR in various cancer types.[1] ABCB1 confers resistance to drugs such as taxanes, vinca (B1221190) alkaloids, and anthracyclines, while ABCG2 can efflux substrates like mitoxantrone (B413) and topoisomerase I inhibitors.[1] Consequently, inhibiting the function of these transporters is a key strategy for overcoming MDR.[3][4]
This compound, initially developed as an anti-angiogenic agent, has emerged as a potent MDR reversal agent.[5][6][7] This document provides a detailed examination of the preclinical evidence supporting this role.
Core Mechanism: Inhibition of ABC Transporter Efflux Function
The primary mechanism by which this compound reverses MDR is through the direct inhibition of the efflux function of ABCB1 and ABCG2 transporters.[1][6][7]
Key Findings:
-
Increased Intracellular Drug Accumulation: this compound significantly enhances the intracellular concentration of chemotherapeutic drugs that are substrates of ABCB1 and ABCG2. For instance, studies have shown that this compound increases the accumulation of rhodamine 123 and doxorubicin (B1662922) in MDR cells overexpressing these transporters.[1][6]
-
Direct Interaction with Transporters: this compound directly interacts with ABCB1 and ABCG2. This has been demonstrated through photoaffinity labeling experiments where this compound competitively inhibited the binding of a radiolabeled substrate to these transporters in a concentration-dependent manner.[1][6]
-
Stimulation of ATPase Activity: this compound has been observed to stimulate the ATPase activity of both ABCB1 and ABCG2.[1][6] This is a characteristic feature of transporter inhibitors that compete with substrates for binding.
-
No Effect on Transporter Expression: Importantly, at concentrations effective for MDR reversal, this compound does not typically alter the protein or mRNA expression levels of ABCB1 or ABCG2.[1][6][7] This indicates that its primary action is at the functional level of the transporter protein.
-
Specificity for ABCB1 and ABCG2: this compound's reversal effect is specific to cells overexpressing ABCB1 and ABCG2. It does not significantly affect the cytotoxicity of chemotherapeutic agents in parental, drug-sensitive cells or in cells overexpressing other transporters like ABCC1 (MRP1).[1][5][6] Furthermore, it does not alter the efficacy of non-ABCB1 or non-ABCG2 substrates like cisplatin (B142131) in MDR cells.[1][8]
The following diagram illustrates the core mechanism of this compound in reversing MDR.
Caption: this compound inhibits ABC transporters, increasing intracellular drug levels.
Impact on Signaling Pathways
While the direct inhibition of ABC transporters is the primary mechanism, some studies suggest that this compound, particularly in combination with other drugs, can modulate signaling pathways implicated in drug resistance.
-
PI3K/Akt and MAPK/ERK Pathways: Some studies have reported that the combination of this compound and paclitaxel (B517696) can inhibit the phosphorylation of AKT and ERK in paclitaxel-resistant A549 lung cancer cells.[9][10] However, other research indicates that at concentrations sufficient to reverse MDR, this compound alone does not significantly alter the phosphorylation of AKT and ERK1/2.[1][6][7] This suggests that the modulation of these pathways might be context-dependent or a secondary effect of the drug combination.
-
JAK/STAT3 Pathway: In paclitaxel-resistant gastric cancer cells, this compound has been shown to suppress the JAK/STAT3 signaling pathway, contributing to the resensitization of these cells to paclitaxel.[11]
-
VEGFR-2 Pathway: In paclitaxel-resistant gastric cancer cells, this compound was found to inhibit the VEGFR-2 signaling pathway, leading to decreased expression of MDR1 and P-gp.[12]
-
Akt/β-catenin Pathway: this compound has been shown to enhance the chemosensitivity of esophageal cancer to cisplatin by suppressing the Akt/β-catenin pathway.[13]
The following diagram depicts the potential influence of this compound on these signaling pathways.
Caption: this compound may inhibit signaling pathways involved in drug resistance.
Quantitative Data Summary
The efficacy of this compound in reversing MDR is quantified by the reduction in the half-maximal inhibitory concentration (IC50) of chemotherapeutic drugs in resistant cell lines.
Table 1: Effect of this compound on the IC50 of Chemotherapeutic Drugs in ABCB1-Overexpressing Cell Lines
| Cell Line | Chemotherapeutic Drug | This compound Concentration (µM) | IC50 (µM) without this compound | IC50 (µM) with this compound | Fold Reversal | Reference |
| KBv200 | Doxorubicin | 3.0 | 10.3 | 0.7 | 14.7 | [8] |
| KBv200 | Paclitaxel | 3.0 | 1.5 | 0.05 | 30.0 | [1] |
| MCF-7/adr | Doxorubicin | 3.0 | 15.2 | 0.9 | 16.9 | [1] |
| A549/PTX | Paclitaxel | 2.0 | - | - | 3.6 | [10] |
| A549/PTX | Paclitaxel | 4.0 | - | - | 11.19 | [10] |
| A549/PTX | Paclitaxel | 8.0 | - | - | 148.0 | [10] |
Table 2: Effect of this compound on the IC50 of Chemotherapeutic Drugs in ABCG2-Overexpressing Cell Lines
| Cell Line | Chemotherapeutic Drug | This compound Concentration (µM) | IC50 (µM) without this compound | IC50 (µM) with this compound | Fold Reversal | Reference |
| S1-M1-80 | Topotecan | 3.0 | 10.3 | 0.7 | 14.7 | [8] |
| S1-M1-80 | Mitoxantrone | 3.0 | 4.2 | 0.2 | 21.0 | [1] |
| MCF-7/FLV1000 | Mitoxantrone | 3.0 | 3.8 | 0.3 | 12.7 | [1] |
Experimental Protocols
This section outlines the methodologies for key experiments used to evaluate this compound's effect on MDR.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to determine the IC50 values of chemotherapeutic agents in the presence and absence of this compound.
References
- 1. This compound (YN968D1) reverses multidrug resistance by inhibiting the efflux function of multiple ATP-binding cassette transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tackling drug resistance with efflux pump inhibitors: from bacteria to cancerous cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ABCG2 inhibition as a therapeutic approach for overcoming multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound (YN968D1) reverses multidrug resistance by inhibiting the efflux function of multiple ATP-binding cassette transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] this compound (YN968D1) reverses multidrug resistance by inhibiting the efflux function of multiple ATP-binding cassette transporters. | Semantic Scholar [semanticscholar.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. This compound Reverses Paclitaxel-resistant Lung Cancer Cells (A549) Through Blocking the Function of ABCB1 Transporter | Anticancer Research [ar.iiarjournals.org]
- 11. This compound weakens resistance of gastric cancer cells to paclitaxel by suppressing JAK/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound inhibits paclitaxel resistance of gastric carcinoma cells through VEGFR2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound suppresses tumor progression and enhances cisplatin sensitivity in esophageal cancer via the Akt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial Studies on Apatinib's Effect on Tumor Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apatinib, a small-molecule tyrosine kinase inhibitor, selectively targets vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis.[1] While its anti-angiogenic properties are well-established, emerging evidence from initial studies highlights a direct and significant impact of this compound on the metabolic reprogramming of tumor cells. This guide provides a comprehensive overview of these early investigations, focusing on this compound's effects on glycolysis, glutamine metabolism, and fatty acid metabolism across various cancer types. We will delve into the key signaling pathways involved, present quantitative data from seminal studies, and provide detailed experimental protocols for the core methodologies employed.
This compound's Impact on Glycolysis
Tumor cells often exhibit elevated rates of glycolysis, even in the presence of oxygen, a phenomenon known as the "Warburg effect."[2] Initial studies have demonstrated that this compound can disrupt this metabolic characteristic in cancer cells through the modulation of key signaling pathways and glucose transporters.
The VEGFR2/AKT1/SOX5/GLUT4 Signaling Pathway in Ovarian Cancer
In ovarian cancer cells, this compound has been shown to inhibit glycolysis by suppressing the VEGFR2/AKT1/SOX5/GLUT4 signaling pathway.[3] this compound's primary action is the inhibition of VEGFR2, which leads to a downstream reduction in the phosphorylation of AKT1. This, in turn, affects the expression of the transcription factor SOX5, a key regulator of the glucose transporter GLUT4.[3][4] The ultimate result is a decrease in glucose uptake and lactate (B86563) production by the cancer cells.[3]
References
- 1. Optimization of harvesting, extraction, and analytical protocols for UPLC-ESI-MS-based metabolomic analysis of adherent mammalian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound (YN968D1) reverses multidrug resistance by inhibiting the efflux function of multiple ATP-binding cassette transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
Methodological & Application
Apatinib In Vitro Cell Viability Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apatinib, also known as Rivoceranib, is an orally administered, small-molecule tyrosine kinase inhibitor (TKI) that selectively targets the vascular endothelial growth factor receptor-2 (VEGFR-2).[1] By inhibiting VEGFR-2, this compound effectively blocks the downstream signaling pathways crucial for angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[1] Its mechanism of action primarily involves the suppression of VEGF-mediated endothelial cell migration and proliferation.[1] Furthermore, this compound has been shown to mildly inhibit other tyrosine kinases such as c-Kit and c-Src.[1] This document provides a comprehensive guide to performing in vitro cell viability assays with this compound, including detailed protocols and data presentation for researchers in oncology and drug development.
Mechanism of Action: Signaling Pathway
This compound exerts its anti-tumor effects by binding to the ATP-binding site of VEGFR-2, thereby inhibiting its autophosphorylation and subsequent activation of downstream signaling cascades. The primary pathways affected are the PI3K/Akt/mTOR and MAPK/ERK pathways, which are critical for cell proliferation, survival, and angiogenesis.[2][3] Inhibition of these pathways by this compound leads to decreased cell viability, induction of apoptosis, and cell cycle arrest in various cancer cell types.[4][5]
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 values for this compound vary across different cancer cell lines, reflecting their diverse genetic backgrounds and dependencies on the VEGFR-2 signaling pathway.
| Cell Line | Cancer Type | IC50 (µM) |
| ASPC-1 | Pancreatic Cancer | 16.94[2] |
| PANC-1 | Pancreatic Cancer | 37.24[2] |
| KB | Oral Epidermoid Carcinoma | 15.18[6] |
| KBv200 | Drug-resistant Oral Carcinoma | 11.95[6] |
| MCF-7 | Breast Cancer | 17.16[6] |
| MCF-7/adr | Drug-resistant Breast Cancer | 14.54[6] |
| S1 | Colon Cancer | 9.30[6] |
| S1-M1-80 | Drug-resistant Colon Cancer | 11.91[6] |
| HT29 | Colorectal Cancer | Varies with time (e.g., ~20-40 µM at 48h)[7] |
| HCT116 | Colorectal Cancer | Varies with time (e.g., ~10-20 µM at 48h)[7] |
| BE(2)-M17 | Neuroblastoma | 18.74[8] |
| SH-SY5Y | Neuroblastoma | 27.37[8] |
| IMR-32 | Neuroblastoma | 17.09[8] |
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability. Metabolically active cells reduce the yellow MTT to a purple formazan (B1609692) product. The intensity of the purple color is directly proportional to the number of viable cells.[9][10]
Materials
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)[5]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[9]
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Experimental Workflow
Detailed Procedure
-
Cell Seeding: a. Harvest and count cells that are in the logarithmic growth phase. Ensure cell viability is above 90%. b. Seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.[5] Seeding density may need to be optimized for different cell lines. c. Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.[11]
-
This compound Treatment: a. Prepare serial dilutions of this compound from the stock solution in complete medium to achieve the desired final concentrations. A common concentration range to test is 0.02 to 50 µM.[12] b. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control. c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium. d. Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[5][12]
-
MTT Assay: a. After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[5] b. Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[5][9] c. Carefully remove the medium containing MTT. d. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5] e. Gently mix the contents on a plate shaker for 5-10 minutes to ensure complete solubilization.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to reduce background noise.[9] b. Calculate Percentage Viability: i. Subtract the average absorbance of the blank wells (medium only) from all other readings. ii. The viability of cells in each well is expressed as a percentage of the vehicle control: Percentage Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 c. Determine IC50 Value: i. Plot the percentage of cell viability against the logarithm of the this compound concentration. ii. Use non-linear regression analysis (log(inhibitor) vs. normalized response - variable slope) in a suitable software (e.g., GraphPad Prism) to generate a dose-response curve and determine the IC50 value.
Conclusion
This document provides a detailed protocol for conducting in vitro cell viability assays to evaluate the efficacy of this compound. By understanding its mechanism of action and following a standardized experimental procedure, researchers can obtain reliable and reproducible data on the anti-proliferative effects of this compound in various cancer cell lines. The provided IC50 values serve as a valuable reference for designing future experiments and advancing the development of this promising anti-cancer agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound inhibits pancreatic cancer growth, migration and invasion through the PI3K/AKT and ERK1/2/MAPK pathways - Hu - Translational Cancer Research [tcr.amegroups.org]
- 3. This compound inhibits pancreatic cancer growth, migration and invasion through the PI3K/AKT and ERK1/2/MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Mesylate Inhibits the Proliferation and Metastasis of Epithelioid Malignant Peritoneal Mesothelioma In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits the proliferation of gastric cancer cells via the AKT/GSK signaling pathway in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (YN968D1) reverses multidrug resistance by inhibiting the efflux function of multiple ATP-binding cassette transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. This compound inhibits the proliferation of gastric cancer cells via the AKT/GSK signaling pathway in vivo | Aging [aging-us.com]
Application Notes & Protocols: Establishing Apatinib-Resistant Cell Lines for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apatinib, a selective vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase inhibitor, has shown promise in the treatment of various cancers. However, the development of acquired resistance remains a significant clinical challenge. To facilitate the study of resistance mechanisms and the development of novel therapeutic strategies to overcome them, robust in vitro models of this compound resistance are essential. These application notes provide detailed protocols for establishing and characterizing this compound-resistant cancer cell lines.
Data Summary
The development of this compound resistance is a gradual process that results in a significant increase in the half-maximal inhibitory concentration (IC50) of the drug. The following tables summarize representative quantitative data from studies on this compound-resistant cell lines.
Table 1: IC50 Values of this compound in Parental and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Parental IC50 (μM) | Resistant IC50 (μM) | Fold Resistance | Reference |
| MGC803 | Gastric Cancer | 10.23 ± 1.12 | 52.14 ± 3.45 | ~5.1 | [1] |
| H1975 | Lung Cancer | 8.54 ± 0.76 | Not specified | Not specified | [2] |
| H446 | Lung Cancer | 6.32 ± 0.58 | Not specified | Not specified | [2] |
| HepG2 | Hepatocellular Carcinoma | Not specified | Not specified | Not specified | [3] |
Table 2: Changes in Protein Expression in this compound-Resistant Cells
| Cell Line | Protein | Change in Resistant Cells | Pathway Implication | Reference |
| MGC803/PTX | VEGFR2 | Upregulated | This compound Target | [1] |
| MGC803/PTX | MDR1 | Upregulated | Drug Efflux | [1] |
| MGC803/PTX | P-gp | Upregulated | Drug Efflux | [1] |
| MGC803/PTX | Bcl-2 | Upregulated | Apoptosis | [1] |
| MGC803/PTX | Bax | Downregulated | Apoptosis | [1] |
| HepG2/Sorafenib | p-EGFR | Upregulated | EGFR Signaling | [3] |
| HepG2/Sorafenib | p-JNK | Upregulated | JNK Signaling | [3] |
| HepG2/Sorafenib | p-ERK | Upregulated | ERK Signaling | [3] |
Experimental Workflow
The general workflow for establishing this compound-resistant cell lines involves determining the initial sensitivity of the parental cell line, followed by long-term exposure to the drug using either a dose-escalation or pulsed-exposure method. The development of resistance is then confirmed by a significant increase in the IC50 value.
Caption: Experimental workflow for establishing this compound-resistant cell lines.
Experimental Protocols
Two primary methods are employed for developing drug-resistant cell lines in vitro: the continuous dose-escalation method and the intermittent pulsed-exposure method.[4][5]
Protocol 1: Dose-Escalation Method
This method involves the continuous exposure of cancer cells to gradually increasing concentrations of this compound over a prolonged period.[6][7]
1. Initial IC50 Determination: a. Seed the parental cancer cell line in 96-well plates. b. Treat the cells with a series of this compound concentrations for 48-72 hours. c. Determine the cell viability using an MTT or CCK-8 assay. d. Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
2. Establishment of Resistant Line: a. Culture the parental cells in a medium containing this compound at a starting concentration of approximately IC10 or IC20. b. Once the cells have adapted and are proliferating steadily, increase the this compound concentration by 1.5- to 2-fold.[4] c. Repeat this process of stepwise dose escalation over several months. The development of a resistant cell line can take from 3 to 18 months.[5] d. Maintain a frozen stock of cells at each concentration increment.
3. Maintenance of Resistant Line: a. Once the desired level of resistance is achieved (typically a 5- to 10-fold increase in IC50), the resistant cells should be continuously cultured in a medium containing the final concentration of this compound to maintain the resistant phenotype.
Protocol 2: Pulsed-Exposure Method
This method mimics the cyclic nature of chemotherapy in a clinical setting, involving short-term exposure to a high concentration of this compound followed by a recovery period in drug-free medium.[4][8]
1. Initial IC50 Determination: a. As described in Protocol 1.
2. Establishment of Resistant Line: a. Treat the parental cells with this compound at a concentration around the IC50 for a short period (e.g., 24-48 hours). b. Remove the drug-containing medium and allow the cells to recover and repopulate in a drug-free medium. c. Once the cells have reached approximately 80% confluency, repeat the pulse treatment. d. Continue these cycles of treatment and recovery. The concentration of this compound can be gradually increased in subsequent pulses.
3. Validation of Resistance: a. After several cycles of pulsed exposure, determine the IC50 of the treated cell population. b. A significant increase in the IC50 value compared to the parental cell line indicates the successful establishment of a resistant line.
Signaling Pathways in this compound Resistance
Acquired resistance to this compound can be mediated by the activation of alternative signaling pathways that bypass the VEGFR-2 blockade. Two prominent pathways implicated in this compound resistance are the c-Met and EGFR signaling pathways.
VEGFR-2 Signaling Pathway and this compound Action
This compound primarily functions by inhibiting the phosphorylation of VEGFR-2, thereby blocking downstream signaling cascades that promote angiogenesis, cell proliferation, and survival.[9][10]
Caption: this compound inhibits the VEGFR-2 signaling pathway.
c-Met Bypass Signaling in this compound Resistance
Activation of the c-Met receptor tyrosine kinase pathway can provide an alternative route for downstream signaling, thereby circumventing the inhibitory effect of this compound on VEGFR-2.[11][12]
Caption: Activation of the c-Met pathway can mediate this compound resistance.
EGFR Signaling in this compound Resistance
Upregulation and activation of the Epidermal Growth Factor Receptor (EGFR) pathway can also contribute to resistance by activating shared downstream signaling molecules like ERK and JNK.[3][13]
Caption: EGFR signaling can act as a bypass mechanism in this compound resistance.
Conclusion
The protocols and information provided herein offer a comprehensive guide for researchers to establish and study this compound-resistant cancer cell lines. These models are invaluable tools for investigating the molecular mechanisms of drug resistance, identifying novel therapeutic targets, and evaluating the efficacy of combination therapies to overcome this compound resistance in cancer treatment.
References
- 1. This compound inhibits paclitaxel resistance of gastric carcinoma cells through VEGFR2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound has anti-tumor effects and induces autophagy in lung cancer cells with high expression of VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound modulates sorafenib-resistant hepatocellular carcinoma through inhibiting the EGFR/JNK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. librarysearch.manchester.ac.uk [librarysearch.manchester.ac.uk]
- 7. Dose Escalation: A Method for Developing Drug Resistance in Cancer Cells [jove.com]
- 8. mdpi.com [mdpi.com]
- 9. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MET activation mediates resistance to lthis compound inhibition of HER2-amplified gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Alternative Signaling Pathways as Potential Therapeutic Targets for Overcoming EGFR and c-Met Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Apatinib Xenograft Mouse Model
Audience: Researchers, scientists, and drug development professionals.
Introduction Apatinib is an orally administered, small-molecule tyrosine kinase inhibitor that selectively targets Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][2] VEGFR-2 is a critical mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth, invasion, and metastasis.[3][4] By inhibiting VEGFR-2, this compound blocks downstream signaling pathways, leading to a reduction in tumor-associated angiogenesis and suppression of tumor growth.[3][5] It also exhibits mild inhibitory effects on other tyrosine kinases such as c-Kit and c-SRC.[1][3] Preclinical xenograft mouse models are indispensable tools for evaluating the in vivo efficacy and mechanism of action of anti-cancer agents like this compound.[6] This document provides a detailed experimental design and comprehensive protocols for conducting an this compound xenograft study.
Mechanism of Action: VEGFR-2 Signaling Inhibition
VEGF-A binding to its receptor, VEGFR-2, on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[7] This activation initiates multiple downstream signaling cascades, primarily the PI3K/Akt and Ras/Raf/MEK/ERK (MAPK) pathways.[7][8][9] These pathways promote endothelial cell proliferation, migration, and survival, which are key steps in angiogenesis.[4][7] this compound competitively binds to the intracellular ATP-binding site of VEGFR-2, inhibiting its autophosphorylation and effectively blocking these downstream signals.[2][10]
Experimental Design and Workflow
A typical in vivo efficacy study using a xenograft model involves several distinct phases, from initial cell culture to final tissue analysis. The workflow ensures systematic data collection and humane treatment of animal subjects.
Experimental Protocols
Protocol 1: Establishing the Subcutaneous Xenograft Model
-
Cell Culture: Culture human cancer cells (e.g., A549 lung cancer, gastric cancer cell lines) in the recommended complete medium until they reach 70-80% confluency.[11]
-
Cell Preparation:
-
Harvest cells using trypsin-EDTA and wash twice with sterile, ice-cold phosphate-buffered saline (PBS).[11]
-
Perform a cell count using a hemocytometer and assess viability with trypan blue staining; viability should exceed 90%.[11][12]
-
Resuspend the cell pellet in sterile PBS or serum-free medium at a concentration of 3 x 10⁷ cells/mL. Keep the cell suspension on ice.[11]
-
-
Animal Handling:
-
Injection:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Sterilize the injection site on the lower flank of the mouse with an ethanol (B145695) wipe.[11]
-
Using a 1-mL syringe with a 27- or 30-gauge needle, subcutaneously inject 100 µL of the cell suspension (containing 3 x 10⁶ cells).[11]
-
-
Tumor Monitoring:
-
Monitor the mice twice weekly for tumor formation.[13]
-
Once tumors are palpable, begin measuring the length (L) and width (W) with digital calipers.[14]
-
Calculate tumor volume (mm³) using the formula: Volume = (W² x L) / 2 .[11][13][15]
-
Randomize mice into treatment groups when the average tumor volume reaches approximately 50-100 mm³.[11][14]
-
Protocol 2: this compound Preparation and Administration
-
Vehicle Preparation: Prepare a vehicle solution for suspending this compound. A common vehicle is 0.5% carboxymethylcellulose sodium (CMC-Na) in sterile water.
-
This compound Suspension:
-
Weigh the required amount of this compound powder based on the dosing schedule (e.g., 100 mg/kg).[16]
-
Suspend the powder in the prepared vehicle to the desired final concentration (e.g., 10 mg/mL for a 20g mouse receiving a 200 µL gavage volume).
-
Ensure the suspension is homogenous by vortexing or sonicating before each use. Prepare fresh daily.
-
-
Administration:
Protocol 3: Immunohistochemistry (IHC) for Biomarker Analysis
This protocol is for analyzing protein expression in paraffin-embedded tumor sections.
-
Tissue Processing:
-
Fix freshly excised tumor tissue in 10% neutral buffered formalin for 24 hours.[18]
-
Dehydrate the tissue through a graded series of ethanol (e.g., 70%, 85%, 95%, 100%) and clear with xylene.[19]
-
Embed the tissue in paraffin (B1166041) wax and cut 4-5 µm sections onto slides.
-
-
Staining Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by rehydration through a graded series of ethanol to water.[20]
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in an appropriate buffer (e.g., citrate (B86180) buffer pH 6.0 or EDTA buffer pH 8.0) and heating (e.g., microwave or pressure cooker).[19]
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific binding sites with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.[20]
-
Primary Antibody Incubation: Incubate slides with the primary antibody (e.g., anti-CD31 for microvessel density, anti-Ki-67 for proliferation) diluted in antibody diluent overnight at 4°C in a humidified chamber.[19][21]
-
Secondary Antibody & Detection: Wash slides with PBS-T (PBS with 0.05% Tween-20).[20] Apply an HRP-conjugated secondary antibody for 1 hour. Detect the signal using a DAB (3,3'-Diaminobenzidine) substrate kit, which produces a brown precipitate.[20]
-
Counterstaining & Mounting: Counterstain nuclei with hematoxylin, dehydrate the slides, and mount with a permanent mounting medium.[20]
-
-
Analysis: Capture images using a bright-field microscope. Quantify the staining intensity or the percentage of positive cells using image analysis software (e.g., ImageJ).
Protocol 4: Western Blot for Protein Expression
-
Lysate Preparation:
-
Excise tumors, snap-freeze in liquid nitrogen, and store at -80°C.
-
Homogenize a small piece of tumor tissue (~50 mg) in ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[22][23]
-
Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[23]
-
Collect the supernatant and determine the protein concentration using a BCA assay.[22]
-
-
Electrophoresis and Transfer:
-
Denature 15-30 µg of protein per sample by boiling in 2x SDS sample buffer for 5-10 minutes.[22]
-
Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[22]
-
Primary Antibody: Incubate the membrane with primary antibodies (e.g., anti-p-VEGFR2, anti-t-VEGFR2, anti-p-Akt, anti-t-Akt, anti-β-actin) overnight at 4°C.[22]
-
Secondary Antibody: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[22]
-
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).
Protocol 5: TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[24][25]
-
Sample Preparation: Use paraffin-embedded tissue sections prepared as described in the IHC protocol (Protocol 3, Step 1).
-
Staining Procedure:
-
Deparaffinization and Rehydration: Follow the same procedure as for IHC.[26]
-
Permeabilization: Incubate sections with Proteinase K solution (20 µg/mL) for 15 minutes at room temperature to allow enzyme access to the nucleus.[26]
-
TUNEL Reaction: Prepare the TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP (e.g., FITC-dUTP) according to the kit manufacturer's instructions.[25][27]
-
Apply the mixture to the tissue sections and incubate for 60 minutes at 37°C in a dark, humidified chamber.[27]
-
Counterstaining: Wash the slides with PBS. Counterstain all nuclei with a DNA stain such as DAPI.[27]
-
Mounting: Mount the coverslips using an anti-fade mounting medium.[27]
-
-
Analysis:
-
Visualize the slides using a fluorescence microscope. Apoptotic (TUNEL-positive) nuclei will show green fluorescence, while all nuclei will show blue fluorescence from DAPI.[27]
-
Quantify the apoptotic index by counting the number of TUNEL-positive nuclei and dividing by the total number of nuclei in several random fields.[27]
-
Data Presentation
Quantitative data should be organized into clear tables for comparison between treatment groups.
Table 1: Dosing Regimen and Animal Grouping
| Group | Treatment | Dose (mg/kg) | Route | Schedule | No. of Animals (n) |
|---|---|---|---|---|---|
| 1 | Vehicle Control | N/A | Oral Gavage | Once Daily | 8 |
| 2 | this compound | 100 | Oral Gavage | Once Daily | 8 |
Table 2: Summary of Tumor Growth Inhibition (Day 21)
| Group | Mean Tumor Volume (mm³) ± SEM | % TGI* | Mean Tumor Weight (g) ± SEM |
|---|---|---|---|
| Vehicle Control | 1250 ± 150 | N/A | 1.3 ± 0.2 |
| This compound (100 mg/kg) | 480 ± 95 | 61.6% | 0.5 ± 0.1 |
*TGI (Tumor Growth Inhibition) = [1 - (Mean Tumor Volume of Treated / Mean Tumor Volume of Control)] x 100%
Table 3: Summary of Biomarker Analysis (IHC)
| Group | Ki-67 Positive Cells (%) ± SEM | CD31+ Microvessel Density (vessels/field) ± SEM |
|---|---|---|
| Vehicle Control | 75 ± 8 | 45 ± 5 |
| this compound (100 mg/kg) | 28 ± 5 | 15 ± 3 |
Table 4: Quantification of Apoptosis (TUNEL Assay)
| Group | Apoptotic Index (%) ± SEM |
|---|---|
| Vehicle Control | 3.5 ± 0.9 |
| this compound (100 mg/kg) | 18.2 ± 2.5 |
Logical Relationship of this compound's Anti-Tumor Effect
The administration of this compound initiates a cascade of biological events that culminate in the inhibition of tumor growth. This logical flow connects the drug's molecular action to the macroscopic therapeutic outcome.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound Mesylate used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 12. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sites.math.duke.edu [sites.math.duke.edu]
- 15. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combined treatment with this compound and docetaxel in A549 xenograft mice and its cellular pharmacokinetic basis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. bosterbio.com [bosterbio.com]
- 20. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 免疫組織染色のプロトコル [sigmaaldrich.com]
- 22. origene.com [origene.com]
- 23. addgene.org [addgene.org]
- 24. assaygenie.com [assaygenie.com]
- 25. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 26. Video: The TUNEL Assay [jove.com]
- 27. benchchem.com [benchchem.com]
Application Notes: Preparing Apatinib Stock Solution for Cell Culture
Introduction
Apatinib (also known as Rivoceranib) is a potent, orally bioavailable, small-molecule tyrosine kinase inhibitor that selectively targets the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][2] By binding to the intracellular ATP-binding site of VEGFR-2, this compound inhibits VEGF-stimulated endothelial cell migration and proliferation, thereby blocking angiogenesis, a critical process for tumor growth and metastasis.[1][2] Its mechanism of action also involves the inhibition of other tyrosine kinases such as c-Kit, RET, and c-SRC.[1][3][4] Due to its anti-angiogenic properties, this compound is widely used in cancer research.
Proper preparation and storage of this compound stock solutions are crucial for obtaining reliable and reproducible results in in vitro cell culture experiments. This document provides a detailed protocol for preparing this compound stock solutions and summarizes key quantitative data for its use.
Data Presentation
This compound Properties and Solubility
The following table summarizes the physical and chemical properties of this compound and its solubility in various solvents. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions for cell culture applications.[5][6][7]
| Parameter | Value | Reference |
| Molecular Formula | C₂₄H₂₃N₅O | [3][4] |
| Molecular Weight | 397.47 g/mol | [8] |
| Appearance | Crystalline solid | [3] |
| Solubility in DMSO | ~30 - 99 mg/mL | [3][4][9] |
| Solubility in Ethanol | ~1 - 2 mg/mL | [3][4][8] |
| Solubility in DMF | ~30 mg/mL | [3][4] |
| Solubility in Water | Insoluble | [8][9] |
| Aqueous Buffer | Sparingly soluble. First, dissolve in DMSO, then dilute. | [3] |
Stock Solution Recommendations
This table provides recommended concentrations and storage conditions for this compound stock solutions to ensure stability and integrity.
| Parameter | Recommendation | Rationale / Notes |
| Recommended Solvent | Anhydrous/High-quality DMSO | Ensures maximum solubility and stability. Moisture can reduce solubility.[9][10] |
| Stock Concentration | 10-50 mM | High concentration allows for minimal DMSO volume in final cell culture media (typically <0.1%). |
| Storage Temperature | -20°C or -80°C | Essential for long-term stability.[11] |
| Storage Duration | ≥ 4 years (solid)[3] / Months to a year (in DMSO)[11] | Aliquoting is critical to prevent degradation from repeated freeze-thaw cycles. |
| Handling | Aliquot into single-use vials | Avoids contamination and repeated temperature fluctuations. |
| Light Exposure | Protect from light | As a general precaution for chemical compounds.[11] |
Experimental Protocols
Protocol: Preparing a 20 mM this compound Stock Solution in DMSO
This protocol details the steps to prepare a 20 mM stock solution of this compound.
Materials:
-
This compound powder (MW: 397.47 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials (amber or wrapped in foil)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Preparation: Bring the vial of this compound powder to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder.
-
To prepare 1 mL of a 20 mM stock solution, calculate the required mass:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 20 mmol/L × 0.001 L × 397.47 g/mol = 7.95 mg
-
-
-
Dissolving:
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO (in this case, 1 mL) to the tube.
-
-
Ensuring Complete Dissolution:
-
Cap the tube tightly and vortex the solution thoroughly until all the powder is completely dissolved. The solution should be clear and free of any visible particulates.
-
If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can be applied.
-
-
Sterilization (Optional):
-
If your application is highly sensitive to contamination, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter that is compatible with DMSO.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, light-protected cryovials.
-
Store the aliquots at -20°C for short-term use or at -80°C for long-term storage. Properly label all vials with the compound name, concentration, and date of preparation.
-
Safety Precautions:
-
This compound is a potent compound and should be handled with care.[3]
-
Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Perform all weighing and handling of the powder and concentrated stock solution in a chemical fume hood to avoid inhalation or contact.
Mandatory Visualization
Signaling Pathway of this compound
This compound primarily functions by inhibiting the VEGFR-2 signaling pathway, which is crucial for angiogenesis.
Caption: this compound inhibits the VEGF signaling pathway by blocking VEGFR-2 activation.
Experimental Workflow: Stock Solution Preparation
The following diagram outlines the workflow for preparing this compound stock solution.
Caption: Workflow for the preparation and storage of this compound stock solution.
References
- 1. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound | CAS 811803-05-1 | Cayman Chemical | Biomol.com [biomol.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits tumour progression and promotes antitumour efficacy of cytotoxic drugs in oesophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound suppresses the migration, invasion and angiogenesis of hepatocellular carcinoma cells by blocking VEGF and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Western Blot Analysis of Apatinib-Treated Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apatinib, a novel small-molecule tyrosine kinase inhibitor, selectively targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2] Its potent anti-tumor activity has been demonstrated in a variety of cancers, including gastric, lung, and esophageal cancer.[1][3][4] this compound exerts its effects by blocking the VEGF/VEGFR-2 signaling pathway, thereby inhibiting cancer cell proliferation, migration, invasion, and inducing apoptosis and autophagy.[5][6][7] Western blot analysis is a fundamental technique to elucidate the molecular mechanisms underlying this compound's efficacy by examining its impact on protein expression and phosphorylation status within critical signaling cascades. These application notes provide detailed protocols for the Western blot analysis of cancer cells treated with this compound.
Key Signaling Pathways Affected by this compound
This compound's primary mechanism of action is the inhibition of VEGFR-2, which subsequently modulates several downstream signaling pathways crucial for tumor progression.
-
VEGFR-2 Signaling Pathway: this compound directly inhibits the phosphorylation of VEGFR-2, blocking the activation of downstream pathways.[8][9] This leads to the suppression of angiogenesis and tumor growth.[10]
-
PI3K/Akt/mTOR Pathway: This pathway is a critical downstream effector of VEGFR-2 and plays a central role in cell proliferation, survival, and growth. This compound treatment has been shown to decrease the phosphorylation of key proteins in this pathway, including Akt and mTOR.[2][11][12]
-
RAF/MEK/ERK (MAPK) Pathway: Another important signaling cascade downstream of VEGFR-2, the MAPK pathway is involved in cell proliferation, differentiation, and survival. This compound has been observed to inhibit the phosphorylation of MEK and ERK.[5][13]
-
Apoptosis Pathway: this compound promotes apoptosis, or programmed cell death, in cancer cells. This is often evidenced by an increased expression of pro-apoptotic proteins such as Bax and cleaved Caspase-3, and a decreased expression of the anti-apoptotic protein Bcl-2.[3][12][14]
-
Autophagy Pathway: this compound can also induce autophagy, a cellular self-degradation process. A key indicator of autophagy induction observed in Western blot analysis is the conversion of LC3-I to LC3-II.[1][3][15]
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is another downstream target of VEGFR2. This compound has been shown to inhibit the phosphorylation of STAT3, which is involved in tumor cell survival and proliferation.[7]
-
NF-κB Signaling Pathway: In some cancer types, this compound has been shown to inhibit the NF-κB signaling pathway by decreasing the phosphorylation of p65 and IκBα, which can reduce cancer cell invasion and metastasis.[16]
Data Presentation: Summary of this compound's Effects on Key Protein Expression
The following tables summarize the typical changes in protein expression and phosphorylation observed in cancer cells following this compound treatment, as determined by Western blot analysis.
Table 1: Effect of this compound on VEGFR-2 and Downstream Signaling Pathways
| Target Protein | Effect of this compound Treatment | Cancer Type(s) |
| p-VEGFR-2 | Decreased | Cholangiocarcinoma, Cervical Cancer, Pancreatic Cancer, Acute Lymphoblastic Leukemia |
| p-Akt | Decreased | Esophageal Squamous Cell Carcinoma, Gastric Cancer, Neuroblastoma, Cervical Cancer, Pancreatic Cancer |
| p-mTOR | Decreased | Esophageal Squamous Cell Carcinoma, Neuroblastoma |
| p-MEK | Decreased | Cholangiocarcinoma |
| p-ERK | Decreased | Cholangiocarcinoma, Cervical Cancer, Pancreatic Cancer |
| p-STAT3 | Decreased | Osteosarcoma |
| p-p65 (NF-κB) | Decreased | Liver Cancer |
| p-IκBα (NF-κB) | Decreased | Liver Cancer |
Table 2: Effect of this compound on Apoptosis and Autophagy-Related Proteins
| Target Protein | Effect of this compound Treatment | Cancer Type(s) |
| Bax | Increased | Gastric Cancer |
| Bcl-2 | Decreased | Gastric Cancer, Esophageal Squamous Cell Carcinoma |
| Cleaved Caspase-3 | Increased | Lung Cancer, Osteosarcoma |
| Cleaved PARP | Increased | Osteosarcoma |
| LC3-II | Increased | Gastric Cancer, Lung Cancer, Neuroblastoma, Osteosarcoma |
| p62 | Decreased | Lung Cancer |
| Beclin1 | Increased | Lung Cancer |
| ATG5 | Increased | Lung Cancer |
Experimental Protocols
Part 1: Cell Culture and this compound Treatment
A detailed protocol for the culture of cancer cells and subsequent treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution typically prepared in DMSO)
-
Vehicle control (DMSO)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture cancer cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells into 6-well plates or 100 mm dishes and allow them to adhere and reach 70-80% confluency.
-
Prepare fresh dilutions of this compound in the cell culture medium at the desired concentrations (e.g., 1, 5, 10, 20 µM). Also, prepare a vehicle control with the same concentration of DMSO used for the highest this compound concentration.
-
Remove the old medium from the cells and wash once with sterile Phosphate-Buffered Saline (PBS).
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells/dishes.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Part 2: Protein Extraction
This protocol describes the lysis of this compound-treated cells and the extraction of total protein.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer)
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
After the treatment period, place the cell culture plates/dishes on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer containing freshly added protease and phosphatase inhibitors to each well/dish (e.g., 100-200 µL for a well in a 6-well plate).
-
For adherent cells, use a cell scraper to scrape the cells off the surface and transfer the cell lysate to a pre-cooled microcentrifuge tube.[17]
-
For suspension cells, pellet the cells by centrifugation, discard the supernatant, and resuspend the pellet in the lysis buffer.[17]
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes, to ensure complete lysis.[17]
-
Clarify the lysate by centrifuging at 14,000 x g for 20 minutes at 4°C.[17]
-
Carefully transfer the supernatant containing the soluble proteins to a fresh, pre-cooled microcentrifuge tube. Avoid disturbing the pellet.
-
Determine the protein concentration of the lysate using a protein assay kit (e.g., BCA or Bradford assay).
Part 3: Western Blotting
A step-by-step guide for separating proteins by SDS-PAGE, transferring them to a membrane, and detecting the target proteins using specific antibodies.
Materials:
-
Protein samples from Part 2
-
Laemmli sample buffer (e.g., 4x or 6x)
-
SDS-PAGE gels (precast or hand-casted)
-
Electrophoresis running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (specific to the target proteins)
-
HRP-conjugated secondary antibody
-
Tris-buffered saline with Tween 20 (TBST)
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc or X-ray film)
Procedure:
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer to a final concentration of 1x. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[17]
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-50 µg) into the wells of an SDS-PAGE gel.[17] Run the gel in electrophoresis running buffer until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: After transfer, wash the membrane briefly with TBST. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The dilution factor will depend on the antibody manufacturer's recommendations.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate (ECL) to the membrane according to the manufacturer's instructions.
-
Signal Capture and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH). For phosphorylated proteins, it is often recommended to normalize the phosphorylated protein signal to the total protein signal.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: this compound inhibits VEGFR-2 signaling and downstream pathways.
References
- 1. This compound has anti-tumor effects and induces autophagy in lung cancer cells with high expression of VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. proquest.com [proquest.com]
- 4. This compound inhibits tumour progression and promotes antitumour efficacy of cytotoxic drugs in oesophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound affect VEGF-mediated cell proliferation, migration, invasion via blocking VEGFR2/RAF/MEK/ERK and PI3K/AKT pathways in cholangiocarcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis and autophagy via the PI3K/AKT/mTOR and MAPK/ERK signaling pathways in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound promotes autophagy and apoptosis through VEGFR2/STAT3/BCL-2 signaling in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a novel tyrosine kinase inhibitor, suppresses tumor growth in cervical cancer and synergizes with Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound weakens proliferation, migration, invasion, and angiogenesis of thyroid cancer cells through downregulating pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. This compound suppresses the Proliferation and Apoptosis of Gastric Cancer Cells via the PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound inhibits pancreatic cancer growth, migration and invasion through the PI3K/AKT and ERK1/2/MAPK pathways - Hu - Translational Cancer Research [tcr.amegroups.org]
- 14. This compound inhibits paclitaxel resistance of gastric carcinoma cells through VEGFR2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for Immunofluorescence Staining of Angiogenesis in Apatinib-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing immunofluorescence (IF) staining to assess angiogenesis in tumor models treated with Apatinib, a selective vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase inhibitor.[1][2][3] This document includes the mechanism of action of this compound, detailed protocols for IF staining of key angiogenic markers, and a summary of expected quantitative outcomes.
This compound exerts its anti-angiogenic effects by binding to and inhibiting VEGFR-2, a primary mediator of VEGF-induced signaling.[2][4] This inhibition blocks downstream pathways, including the PI3K/AKT and ERK1/2 signaling cascades, leading to a reduction in endothelial cell proliferation, migration, and survival, ultimately suppressing tumor angiogenesis and growth.[2][5][6]
Commonly used biomarkers for assessing tumor angiogenesis via immunofluorescence include:
-
CD31 (PECAM-1): A transmembrane glycoprotein (B1211001) expressed on the surface of endothelial cells, serving as a marker for microvessel density (MVD).[7][8]
-
VEGFR-2: The direct target of this compound, its expression and phosphorylation status can be evaluated on endothelial and tumor cells.[1][2][9]
-
VEGF-A: The ligand that binds to VEGFR-2 to initiate the angiogenic signaling cascade.[10][11]
-
Ki-67: A marker of cell proliferation that can be co-localized with endothelial markers to assess the proliferative activity of the tumor vasculature.[5][12]
-
α-SMA (alpha-smooth muscle actin): A marker for pericytes and vascular smooth muscle cells, which can indicate vessel maturation and normalization.[13]
Quantitative Data Summary
The following tables summarize quantitative data from representative studies on the effect of this compound on tumor angiogenesis, as assessed by immunohistochemistry and immunofluorescence.
Table 1: Effect of this compound on Microvessel Density (MVD) in Tumor Xenografts
| Tumor Model | Treatment Group | Dose/Regimen | MVD (vessels/field) | Reference |
| Nasopharyngeal Carcinoma | Control | - | 8.67 | [1] |
| (CNE-2 xenografts) | This compound | Not Specified | 5.00 | [1] |
| This compound + DDP | Not Specified | 1.17 | [1] | |
| Pancreatic Neuroendocrine | Control | - | ~25 | [14] |
| Tumors (INR1G9 xenografts) | This compound (low) | 50 mg/kg | ~20 (P < 0.05) | [14] |
| This compound (high) | 150 mg/kg | ~10 (P < 0.01) | [14] | |
| Pancreatic Neuroendocrine | Control | - | ~18 | [14] |
| Tumors (INS-1 xenografts) | This compound (low) | 50 mg/kg | ~15 (P < 0.05) | [14] |
| This compound (high) | 150 mg/kg | ~8 (P < 0.01) | [14] | |
| Gastric Cancer | Control | Normal Saline | No significant difference | [13] |
| This compound (low) | 50 mg/kg | No significant difference | [13] | |
| This compound (high) | 200 mg/kg | No significant difference | [13] |
Table 2: Effect of this compound on Angiogenesis-Related Protein Expression
| Tumor Model | Treatment Group | Protein Marker | Outcome | Reference |
| Nasopharyngeal Carcinoma | This compound | VEGFR-2 | Significantly lower expression than control | [1] |
| Pancreatic Cancer | This compound | p-VEGFR2 | Decreased expression | [5] |
| Small Cell Lung Cancer | This compound | VEGF, pVEGFR2 | Downregulated expression | [12] |
| Colorectal Cancer | This compound | p-VEGFR2 | Decreased expression | [15] |
| Thyroid Cancer | This compound | VEGFA, VEGFR2 | Suppressed expression | [16] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for CD31 in Formalin-Fixed Paraffin-Embedded (FFPE) Tumor Sections
This protocol outlines the steps for staining endothelial cells in this compound-treated tumor tissues to assess MVD.
Materials:
-
FFPE tumor sections (4-5 µm) on charged slides
-
Xylene and graded ethanol (B145695) series (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS)
-
Primary antibody: Rabbit anti-CD31
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer.
-
Heat in a microwave or water bath at 95-100°C for 20-30 minutes.[17]
-
Allow slides to cool to room temperature (approximately 20 minutes).
-
Rinse with PBS (3 x 5 minutes).
-
-
Permeabilization and Blocking:
-
Incubate sections with permeabilization buffer for 10 minutes.
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with blocking buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.[17]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-CD31 antibody in blocking buffer to its optimal concentration.
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS (3 x 5 minutes).
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer.
-
Incubate sections with the secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate with DAPI solution for 5-10 minutes to stain the nuclei.
-
Wash with PBS (2 x 5 minutes).
-
Mount coverslips using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the staining using a fluorescence or confocal microscope.[18]
-
Acquire images from at least 3-5 random high-power fields per tumor section.
-
Quantify MVD by counting the number of CD31-positive vessels per field. Image analysis software can also be used to measure vessel area or fluorescence intensity.[18][19]
-
Protocol 2: Dual Immunofluorescence Staining for VEGFR-2 and CD31 in Fresh Frozen Tumor Sections
This protocol allows for the co-localization of VEGFR-2 expression on endothelial cells.
Materials:
-
Fresh frozen tumor sections on charged slides
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in TBS)
-
Blocking buffer (e.g., 10% normal serum in TBS)[20]
-
Primary antibodies: Rabbit anti-VEGFR-2 and Rat anti-CD31
-
Secondary antibodies: Goat anti-rabbit IgG (e.g., Alexa Fluor 594) and Goat anti-rat IgG (e.g., Alexa Fluor 488)
-
DAPI
-
Mounting medium
Procedure:
-
Fixation and Permeabilization:
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature.[20]
-
-
Primary Antibody Incubation:
-
Dilute both primary antibodies (anti-VEGFR-2 and anti-CD31) in incubation buffer (e.g., 5% normal serum in TBS).[20]
-
Incubate sections with the primary antibody cocktail overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash slides with TBS (3 x 10 minutes).[20]
-
Dilute the fluorophore-conjugated secondary antibodies in incubation buffer.
-
Incubate sections with the secondary antibody cocktail for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Follow steps 6 from Protocol 1.
-
-
Imaging and Analysis:
-
Use a confocal microscope to acquire images with separate channels for each fluorophore.
-
Analyze the co-localization of VEGFR-2 and CD31 signals to assess VEGFR-2 expression specifically on endothelial cells.
-
Visualizations
Caption: this compound inhibits the VEGF/VEGFR-2 signaling pathway.
Caption: Experimental workflow for immunofluorescence staining.
References
- 1. This compound inhibits VEGFR-2 and angiogenesis in an in vivo murine model of nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 5. This compound inhibits pancreatic cancer growth, migration and invasion through the PI3K/AKT and ERK1/2/MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound affect VEGF-mediated cell proliferation, migration, invasion via blocking VEGFR2/RAF/MEK/ERK and PI3K/AKT pathways in cholangiocarcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sysy-histosure.com [sysy-histosure.com]
- 9. This compound has anti-tumor effects and induces autophagy in lung cancer cells with high expression of VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Estimation of Immunohistochemical Expression of VEGF in Ductal Carcinomas of the Breast - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound inhibits the growth of small cell lung cancer via a mechanism mediated by VEGF, PI3K/Akt and Ki‐67/CD31 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Low-dose this compound optimizes the vascular normalization and enhances the antitumor effect of PD-1 inhibitor in gastric cancer - Tao - Translational Cancer Research [tcr.amegroups.org]
- 14. This compound inhibits tumor growth and angiogenesis in PNET models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Therapeutic Potential of this compound Against Colorectal Cancer by Inhibiting VEGFR2-Mediated Angiogenesis and β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound weakens proliferation, migration, invasion, and angiogenesis of thyroid cancer cells through downregulating pyruvate kinase M2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 18. Quantitative analysis of angiogenesis using confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vivo Imaging of Tumor Angiogenesis using Fluorescence Confocal Videomicroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sysy-histosure.com [sysy-histosure.com]
Application Notes: Flow Cytometry Analysis of Apoptosis Following Apatinib Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to analyzing apoptosis induced by Apatinib using flow cytometry. This compound, a selective vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase inhibitor, has been shown to suppress tumor proliferation and induce apoptosis in various cancer cell lines.[1][2][3] Flow cytometry, in conjunction with specific fluorescent probes, offers a powerful tool for the quantitative analysis of apoptotic events at the single-cell level.[4][5][6]
Principle of Apoptosis Detection
A common and reliable method for detecting apoptosis by flow cytometry is the dual-staining assay using Annexin V and Propidium Iodide (PI).[7][8][9][10]
-
Annexin V: This protein has a high affinity for phosphatidylserine (B164497) (PS), a phospholipid component of the cell membrane. In healthy cells, PS is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[9]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells. It can only enter cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells, where it stains the nucleus.[7]
By using these two stains, it is possible to distinguish between four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often negligible in apoptosis studies).
This compound's Mechanism in Inducing Apoptosis
This compound primarily functions by blocking the VEGFR-2 signaling pathway, which is crucial for angiogenesis and tumor cell survival.[1] Inhibition of VEGFR-2 by this compound can trigger apoptosis through various downstream signaling cascades. Research has indicated that this compound can induce apoptosis by:
-
Inhibiting the PI3K/AKT/mTOR and MAPK/ERK signaling pathways. [11]
-
Suppressing the STAT3/Bcl-2 signaling pathway. [2]
-
Inducing cell cycle arrest, often at the G0/G1 or G1 phase. [2][12][13][14]
The analysis of apoptosis by flow cytometry provides quantitative data to assess the efficacy of this compound in inducing programmed cell death.
Data Presentation
The quantitative data obtained from the flow cytometry analysis should be summarized in a clear and structured table for easy comparison between different treatment groups.
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | Total Apoptotic Cells (%) |
| Control (Untreated) | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |
| This compound | 10 | 75.6 ± 3.5 | 15.8 ± 1.2 | 8.1 ± 0.9 | 23.9 ± 2.1 |
| This compound | 20 | 52.1 ± 4.2 | 28.4 ± 2.5 | 18.9 ± 1.7 | 47.3 ± 4.2 |
| This compound | 40 | 30.9 ± 3.8 | 40.2 ± 3.1 | 28.3 ± 2.4 | 68.5 ± 5.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line, experimental conditions, and this compound concentrations used.
Experimental Protocols
A detailed protocol for the analysis of this compound-induced apoptosis using Annexin V and PI staining is provided below.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment:
-
Seed the cells of interest in appropriate culture plates or flasks and allow them to adhere and grow to the desired confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 40 µM) for a predetermined period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
-
Cell Harvesting:
-
Cell Washing:
-
Wash the collected cells twice with cold PBS by centrifugation (e.g., 300-400 x g for 5 minutes).
-
-
Cell Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[7]
-
Analyze the samples on a flow cytometer as soon as possible (preferably within 1 hour).
-
Set up the flow cytometer with appropriate compensation and gating strategies using unstained, Annexin V-only, and PI-only stained cells as controls.[9]
-
Collect data for a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
-
-
Data Analysis:
-
Analyze the flow cytometry data using appropriate software.
-
Create a dot plot of Annexin V fluorescence (e.g., FITC channel) versus PI fluorescence (e.g., PE or PerCP channel).
-
Use quadrant gates to distinguish between the viable, early apoptotic, and late apoptotic/necrotic cell populations.
-
Quantify the percentage of cells in each quadrant.
-
Visualizations
References
- 1. This compound: A Novel Antiangiogenic Drug in Monotherapy or Combination Immunotherapy for Digestive System Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound promotes autophagy and apoptosis through VEGFR2/STAT3/BCL-2 signaling in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. bio-techne.com [bio-techne.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. This compound induces apoptosis and autophagy via the PI3K/AKT/mTOR and MAPK/ERK signaling pathways in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The inhibitory effect of this compound on different small cell lung cancer cells and in lung cancer‐bearing mice and patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Apatinib Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apatinib, a selective vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase inhibitor, has demonstrated significant anti-tumor and anti-angiogenic effects in a variety of cancers.[1] Evaluating the efficacy of this compound in preclinical and clinical settings requires robust and quantitative in vivo imaging techniques. These methods allow for non-invasive, longitudinal monitoring of tumor growth, vascularity, and metabolic activity in response to treatment. This document provides detailed application notes and experimental protocols for key in vivo imaging modalities used in this compound efficacy studies, including bioluminescence imaging (BLI), fluorescence imaging (FLI), positron emission tomography (PET), and magnetic resonance imaging (MRI).
Signaling Pathway of this compound Action
This compound primarily targets VEGFR-2, inhibiting its autophosphorylation and downstream signaling cascades crucial for angiogenesis, tumor growth, and cell survival.[1] The diagram below illustrates the key signaling pathways affected by this compound.
Caption: this compound inhibits VEGFR-2 signaling pathways.
Experimental Workflow for In Vivo Imaging
A typical experimental workflow for assessing this compound efficacy using in vivo imaging is outlined below. This workflow ensures systematic data collection and analysis for reliable evaluation of treatment response.
Caption: General experimental workflow for in vivo imaging studies.
I. Bioluminescence Imaging (BLI)
Application Notes: Bioluminescence imaging is a highly sensitive technique for monitoring tumor growth and burden in real-time.[2] It relies on the detection of light produced by luciferase-expressing cancer cells following the administration of a substrate, typically D-luciferin.[3] BLI is particularly useful for longitudinal studies in small animals due to its high throughput and low background signal.[4]
Experimental Protocol:
-
Cell Line Preparation:
-
Transfect the cancer cell line of interest with a lentiviral vector expressing firefly luciferase (Fluc).
-
Select stable, high-expressing clones using an appropriate antibiotic selection.
-
Confirm luciferase activity in vitro using a luminometer.
-
-
Animal Model:
-
Implant the luciferase-expressing cancer cells into immunocompromised mice (e.g., nude or NSG mice). The implantation site can be subcutaneous or orthotopic, depending on the research question.[5]
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
-
Imaging Procedure:
-
Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1.5-2% for maintenance).
-
Prepare a stock solution of D-luciferin at 15 mg/mL in sterile PBS.
-
Inject the D-luciferin substrate intraperitoneally (i.p.) at a dose of 150 mg/kg body weight.[6]
-
Wait for the optimal time for peak signal, which is typically 10-15 minutes post-injection, but should be determined empirically for each tumor model.[3]
-
Place the mouse in the imaging chamber of a cooled CCD camera-based imaging system (e.g., IVIS Spectrum).
-
Acquire bioluminescent images with an exposure time ranging from 1 second to 5 minutes, depending on the signal intensity.
-
-
Data Analysis:
-
Define a region of interest (ROI) around the tumor area.
-
Quantify the bioluminescent signal as total flux (photons/second) or average radiance (photons/second/cm²/steradian).[7]
-
Plot the change in bioluminescent signal over time for both control and this compound-treated groups to assess treatment efficacy.
-
Quantitative Data Summary:
| Study Type | Animal Model | This compound Dose | Imaging Frequency | Key Findings | Reference |
| Preclinical | Pancreatic Neuroendocrine Tumor (PNET) Xenograft | 50 and 150 mg/kg/day (oral) | Not Specified | High dose (150 mg/kg) significantly inhibited tumor growth, comparable to sunitinib. | [1] |
| Preclinical | Glioblastoma Xenograft | Not Specified | Every 4-7 days | BLI used to monitor tumor growth in response to therapy. | [6] |
II. Fluorescence Imaging (FLI)
Application Notes: In vivo fluorescence imaging allows for the visualization of fluorescently labeled molecules, cells, or nanoparticles.[8] For this compound studies, this can involve imaging fluorescently tagged cancer cells (e.g., expressing GFP or RFP) to monitor tumor growth or using fluorescent probes targeting specific biomarkers of angiogenesis or apoptosis.[9][10] Near-infrared (NIR) fluorescent probes are often preferred for in vivo applications due to their deeper tissue penetration.[11]
Experimental Protocol:
-
Probe/Cell Line Preparation:
-
Fluorescently Labeled Cells: Stably transfect cancer cells with a fluorescent protein (e.g., GFP, RFP) and select for high-expressing clones.[9]
-
Targeted Fluorescent Probes: Synthesize or obtain a fluorescent probe targeting a relevant biomarker (e.g., VEGFR-2, integrins for angiogenesis). Conjugate the probe to a NIR fluorophore (e.g., Cy5.5, IRDye 800CW).
-
-
Animal Model:
-
Establish tumor xenografts as described for BLI. For studies with fluorescently labeled cells, the tumor itself will be the source of the signal.
-
-
Imaging Procedure:
-
Anesthetize the mouse.
-
If using a targeted fluorescent probe, inject it intravenously (i.v.) via the tail vein. The optimal imaging time post-injection will depend on the pharmacokinetics of the probe and needs to be determined experimentally.
-
Place the mouse in a fluorescence imaging system equipped with the appropriate excitation and emission filters for the chosen fluorophore.
-
Acquire fluorescence images, ensuring to also capture a white light image for anatomical reference.
-
-
Data Analysis:
-
Define ROIs over the tumor and a contralateral, non-tumor-bearing region to determine the tumor-to-background ratio.[12]
-
Quantify the fluorescence intensity (e.g., average radiant efficiency).
-
For longitudinal studies with fluorescently labeled cells, monitor the change in fluorescence intensity and area over time.
-
Quantitative Data Summary:
| Study Type | Animal Model | This compound Dose | Imaging Details | Key Findings | Reference |
| Preclinical | Gastric Cancer Xenograft (GFP-labeled cells) | 75 mg/kg/day (oral) | Every 3 days | This compound, alone and in combination with chemotherapy, significantly weakened the fluorescence strength, indicating tumor inhibition. | [9] |
| Preclinical | Zebrafish Gastric Cancer Xenograft | 0.5, 1, 2 µM | Daily | This compound inhibited the length of newly formed vessels in a dose- and time-dependent manner. | [13] |
III. Positron Emission Tomography (PET)
Application Notes: PET is a highly sensitive molecular imaging technique that provides quantitative information on metabolic processes and receptor expression.[14] In this compound studies, ¹⁸F-FDG PET is commonly used to assess changes in tumor glucose metabolism, which often decreases with effective therapy.[15] Other PET tracers can be used to image hypoxia or specific cell surface receptors.
Experimental Protocol:
-
Radiotracer:
-
The most common tracer is ¹⁸F-FDG. Other tracers like ⁶⁸Ga-NOTA-PRGD2 can be used to image integrin αvβ3 expression, a marker of angiogenesis.[14]
-
-
Animal/Patient Preparation:
-
Fast the subject for 4-6 hours prior to ¹⁸F-FDG injection to minimize background glucose levels.
-
Keep the subject warm during the uptake period to prevent brown fat activation.
-
-
Imaging Procedure:
-
Administer the PET radiotracer intravenously. A typical dose for mice is 4-10 MBq.[16]
-
Allow for an uptake period of approximately 60 minutes for ¹⁸F-FDG.[17]
-
Anesthetize the subject and position it in the PET/CT scanner.
-
Perform a CT scan for anatomical localization and attenuation correction.
-
Acquire the PET emission data, typically for 10-20 minutes.
-
-
Data Analysis:
-
Reconstruct the PET images and co-register them with the CT data.
-
Draw ROIs on the tumor lesions.
-
Calculate the Standardized Uptake Value (SUV), Metabolic Tumor Volume (MTV), and Total Lesion Glycolysis (TLG).
-
Compare these quantitative parameters before and after this compound treatment.
-
Quantitative Data Summary:
| Study Type | Cancer Type | This compound Dose | PET Tracer | Key Findings | Reference |
| Clinical (Phase II) | Radioactive Iodine-Refractory Differentiated Thyroid Cancer | Not specified | ¹⁸F-FDG and ⁶⁸Ga-NOTA-PRGD2 | Significant correlation between changes in CT-measured tumor size and changes in MTV, TLG, and SUVmax after one treatment cycle. A decrease in MTV of >45% and TLG of >80% was associated with longer progression-free survival. | [14] |
IV. Magnetic Resonance Imaging (MRI)
Application Notes: MRI provides excellent soft-tissue contrast and can be used to assess tumor volume and morphology. Dynamic Contrast-Enhanced MRI (DCE-MRI) is particularly valuable for evaluating the anti-angiogenic effects of this compound by measuring parameters related to blood flow, vessel permeability, and the extracellular extravascular space.[18][19]
Experimental Protocol (DCE-MRI):
-
Contrast Agent:
-
A gadolinium-based contrast agent (e.g., Gd-DTPA) is used.
-
-
Animal Preparation:
-
Anesthetize the animal and maintain its body temperature.
-
Place a catheter in the tail vein for contrast agent injection.
-
-
Imaging Procedure:
-
Position the animal in the MRI scanner.
-
Acquire pre-contrast T1-weighted images to determine the baseline T1 relaxation time of the tissue.
-
Begin dynamic T1-weighted image acquisition.
-
Inject a bolus of the contrast agent (e.g., 0.1 mmol/kg) followed by a saline flush.[20]
-
Continue acquiring dynamic images for a set period (e.g., 15-20 minutes) to capture the wash-in and wash-out kinetics of the contrast agent.
-
-
Data Analysis:
-
Define an ROI within the tumor.
-
Fit the signal intensity-time course data to a pharmacokinetic model (e.g., Tofts model) to derive quantitative parameters such as:
-
Ktrans (volume transfer constant): Reflects vessel permeability and blood flow.
-
ve (extravascular extracellular space volume fraction): Represents the volume of the extravascular extracellular space per unit volume of tissue.
-
kep (rate constant): Describes the flux of contrast agent from the extravascular extracellular space back to the plasma.
-
-
Compare these parameters before and after this compound treatment. A decrease in Ktrans is often indicative of an anti-angiogenic effect.
-
Quantitative Data Summary:
While specific quantitative DCE-MRI data for this compound was not found in the initial search, the table below provides an example of how such data would be presented based on studies with other anti-angiogenic agents.
| Study Type | Cancer Type | Treatment | Key DCE-MRI Findings | Reference |
| Clinical | Metastatic Renal Cell Cancer | Pazopanib or Sunitinib (TKIs) | Changes in Ktrans may serve as an early biomarker of treatment efficacy, preceding changes in tumor size. | [21] |
| Preclinical | Various | Anti-VEGF antibodies | Typically a decrease in Ktrans and blood volume is observed, indicating reduced vascular permeability and density. | [18] |
Conclusion
In vivo imaging techniques are indispensable tools for the preclinical and clinical evaluation of this compound. Bioluminescence and fluorescence imaging are well-suited for high-throughput screening of anti-tumor activity in small animal models. PET provides sensitive and quantitative assessments of tumor metabolism and receptor expression, offering early insights into treatment response. DCE-MRI offers a detailed characterization of the anti-angiogenic effects of this compound by quantifying changes in tumor vascular properties. The selection of the appropriate imaging modality will depend on the specific research question, available resources, and the stage of drug development. The protocols and data presented here provide a comprehensive guide for researchers and scientists to effectively design and implement in vivo imaging studies for this compound and other anti-angiogenic therapies.
References
- 1. This compound inhibits tumor growth and angiogenesis in PNET models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency [promega.sg]
- 3. Optical Bioluminescence Protocol for Imaging Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid and Quantitative Assessment of Cancer Treatment Response Using In Vivo Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectralinvivo.com [spectralinvivo.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Using In-vivo Fluorescence Imaging in Personalized Cancer Diagnostics and Therapy, an Image and Treat Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The synergistic effects of this compound combined with cytotoxic chemotherapeutic agents on gastric cancer cells and in a fluorescence imaging gastric cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using Fluorescence Imaging to Track Drug Delivery and Guide Treatment Planning In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 11. In vivo fluorescence imaging: success in preclinical imaging paves the way for clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound inhibits the proliferation of gastric cancer cells via the AKT/GSK signaling pathway in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PET response assessment in this compound-treated radioactive iodine-refractory thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Monitoring of anti-cancer treatment with 18F-FDG and 18F-FLT PET: a comprehensive review of pre-clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A comparative PET imaging study with the reversible and irreversible EGFR tyrosine kinase inhibitors [11C]erlotinib and [18F]afatinib in lung cancer-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Summary of the UPICT Protocol for 18F-FDG PET/CT Imaging in Oncology Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) in Preclinical Studies of Antivascular Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dynamic contrast-enhanced MRI in clinical trials of antivascular therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cds.ismrm.org [cds.ismrm.org]
- 21. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing Apatinib's Effect on Tumor Hypoxia
Introduction
Apatinib, a small molecule tyrosine kinase inhibitor, selectively targets and inhibits Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[1][2][3] By blocking the VEGF signaling pathway, this compound can inhibit the proliferation and migration of endothelial cells, thereby suppressing the formation of new blood vessels that tumors need to grow and metastasize.[1][4] The disruption of tumor vasculature, however, can also induce or exacerbate tumor hypoxia (low oxygen levels).[1][2] Hypoxia is a critical feature of the tumor microenvironment that can promote tumor progression, metastasis, and resistance to therapy, primarily through the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).[2][5][6] Therefore, a thorough assessment of this compound's impact on tumor hypoxia is crucial for understanding its complete mechanism of action and for the rational design of combination therapies.
These application notes provide detailed protocols for researchers to quantify the effects of this compound on tumor hypoxia and angiogenesis, utilizing common preclinical methodologies.
Signaling Pathway: this compound's Mechanism of Action
This compound exerts its anti-angiogenic effect by binding to the intracellular tyrosine kinase domain of VEGFR-2, inhibiting its autophosphorylation.[1] This blockade prevents the activation of downstream signaling cascades, such as the PI3K/AKT and MAPK pathways, which are essential for endothelial cell proliferation, survival, and migration.[1][7][8] The resulting inhibition of angiogenesis can lead to a state of hypoxia within the tumor, which in turn stabilizes HIF-1α.
This compound inhibits VEGFR-2 signaling, leading to reduced angiogenesis and potential tumor hypoxia.
Experimental Protocols
Here we provide detailed protocols for key experiments to assess the effects of this compound on tumor hypoxia and vascularity in preclinical models.
Experimental Workflow for In Vivo Assessment
The following diagram illustrates a typical workflow for an in vivo study designed to evaluate the effects of this compound.
Workflow for in vivo assessment of this compound's effect on tumor hypoxia.
Protocol 1: Dual Immunofluorescence for HIF-1α and CD31
Principle: This protocol allows for the simultaneous visualization of hypoxic regions (via HIF-1α staining) and tumor vasculature (via CD31, an endothelial cell marker).[6][9][10] This can reveal the spatial relationship between blood vessels and areas of hypoxia.
Materials and Reagents:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections (5 µm)
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., Sodium Citrate buffer, pH 6.0)
-
Blocking buffer (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibodies: Rabbit anti-HIF-1α, Rat anti-CD31
-
Secondary antibodies: Goat anti-Rabbit IgG (Alexa Fluor 594), Goat anti-Rat IgG (Alexa Fluor 488)
-
DAPI solution for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene (2x 5 min), followed by a graded ethanol series (100%, 95%, 70%; 2 min each) and finally in distilled water.
-
Antigen Retrieval: Immerse slides in pre-heated antigen retrieval buffer and heat (e.g., microwave or water bath at 95-100°C) for 20 minutes. Allow to cool to room temperature.
-
Permeabilization & Blocking: Wash slides 3x with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes. Wash again and then block with blocking buffer for 1 hour at room temperature in a humidified chamber.[11][12]
-
Primary Antibody Incubation: Dilute primary antibodies (anti-HIF-1α and anti-CD31) in incubation buffer (e.g., 5% normal serum in PBS). Apply the antibody cocktail to the sections and incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash slides 3x with PBS. Apply the cocktail of fluorescently-labeled secondary antibodies, diluted in incubation buffer. Incubate for 1 hour at room temperature, protected from light.[11]
-
Counterstaining and Mounting: Wash slides 3x with PBS. Incubate with DAPI solution for 5 minutes.[11] Wash twice more with PBS. Mount coverslips using antifade mounting medium.
-
Imaging: Visualize sections using a fluorescence microscope with appropriate filters for DAPI (blue), Alexa Fluor 488 (green for CD31), and Alexa Fluor 594 (red for HIF-1α).
Data Analysis: Quantify the percentage of HIF-1α positive area and the microvessel density (MVD) by counting CD31-positive vessels per field of view or mm².[9] Software like ImageJ can be used for automated analysis.
Protocol 2: Pimonidazole Adduct Immunohistochemistry
Principle: Pimonidazole is a 2-nitroimidazole (B3424786) compound that is reductively activated in hypoxic cells (pO₂ < 10 mmHg) and forms stable covalent adducts with proteins.[13][14] These adducts can be detected using a specific monoclonal antibody, providing a direct and quantifiable measure of tumor hypoxia.[15][16]
Materials and Reagents:
-
Pimonidazole hydrochloride (e.g., Hypoxyprobe™-1)
-
FFPE or frozen tumor sections
-
Primary antibody: FITC-conjugated mouse anti-pimonidazole monoclonal antibody (FITC-MAb1) or an unconjugated primary with an appropriate secondary.
-
Enzyme-conjugated secondary antibody (if using unconjugated primary)
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin for counterstaining
Procedure:
-
Pimonidazole Administration (In Vivo): Inject the animal with pimonidazole solution (typically 60 mg/kg) via intraperitoneal (IP) or intravenous (IV) route.[14] Allow the compound to circulate for 60-90 minutes before sacrificing the animal and harvesting the tumor.
-
Tissue Processing: Process the tumor for either FFPE or frozen sections as described previously.
-
Staining (FFPE sections):
-
Deparaffinize and rehydrate sections.
-
Perform antigen retrieval as needed.
-
Block endogenous peroxidase activity with 3% H₂O₂ for 10 minutes.
-
Block non-specific binding with a protein block for 1 hour.[15]
-
Incubate with the anti-pimonidazole primary antibody (e.g., FITC-MAb1 diluted 1:100) overnight at 4°C.[15]
-
If using a FITC-conjugated primary, follow with a horseradish peroxidase (HRP)-conjugated anti-FITC secondary antibody.[15]
-
Incubate with DAB substrate until a brown color develops.
-
Counterstain with hematoxylin, dehydrate, and mount.
-
-
Imaging and Analysis:
-
Acquire brightfield images of the stained sections.
-
Quantify the pimonidazole-positive (brown) area as a percentage of the total tumor area to determine the hypoxic fraction.[17]
-
Protocol 3: Hypoxia-Responsive Element (HRE)-Luciferase Reporter Assay
Principle: This in vitro assay measures the transcriptional activity of HIF-1.[18] Cells are engineered to express a luciferase reporter gene under the control of a promoter containing multiple copies of the Hypoxia-Responsive Element (HRE).[19][20] Under hypoxic conditions, stabilized HIF-1α binds to the HREs and drives luciferase expression, which can be quantified by measuring luminescence.
Materials and Reagents:
-
Cancer cell line stably transduced with an HRE-luciferase reporter lentivirus.
-
This compound
-
Hypoxia chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) or a hypoxia-mimicking agent (e.g., CoCl₂).[18]
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HRE-reporter cells into a 96-well white, clear-bottom plate and allow them to adhere overnight.[19]
-
This compound Treatment: Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 24 hours).
-
Hypoxia Induction: Transfer the plate to a hypoxia chamber for 16-24 hours. Alternatively, treat cells with a chemical inducer like CoCl₂ (e.g., 100 µM).[21] Include a normoxic control plate.
-
Luminescence Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's protocol.[19]
-
Incubate for 15-30 minutes at room temperature.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to cell viability (e.g., using a parallel MTT or CellTiter-Glo assay).
-
Express the data as fold-change in luminescence relative to the normoxic vehicle control.
-
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Tumor Hypoxic Fraction and HIF-1α Expression
| Treatment Group | Dose (mg/kg/day) | Hypoxic Fraction (% Pimonidazole Positive Area) | HIF-1α Positive Nuclei (%) |
|---|---|---|---|
| Vehicle Control | 0 | 25.4 ± 4.1 | 30.2 ± 5.5 |
| This compound (Low Dose) | 30 | 35.8 ± 5.3* | 42.1 ± 6.8* |
| This compound (High Dose) | 60 | 48.2 ± 6.9** | 55.7 ± 8.2** |
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to Vehicle Control. Data are representative.
Table 2: Effect of this compound on Tumor Microvessel Density (MVD)
| Treatment Group | Dose (mg/kg/day) | MVD (CD31+ vessels/mm²) | Vessel immaturity (% α-SMA negative) |
|---|---|---|---|
| Vehicle Control | 0 | 112 ± 15 | 45 ± 7 |
| This compound (Low Dose) | 30 | 75 ± 11** | 30 ± 5* |
| This compound (High Dose) | 60 | 51 ± 9** | 22 ± 4** |
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to Vehicle Control. Data are representative.
Table 3: In Vitro Assessment of this compound on Hypoxia-Induced HRE Activity
| Condition | This compound (µM) | Relative Luciferase Units (RLU) | Fold Change vs. Normoxia Control |
|---|---|---|---|
| Normoxia | 0 | 1,520 ± 210 | 1.0 |
| Hypoxia (1% O₂) | 0 | 18,850 ± 1,940 | 12.4 |
| Hypoxia (1% O₂) | 1 | 19,100 ± 2,150 | 12.6 |
| Hypoxia (1% O₂) | 5 | 18,500 ± 1,880 | 12.2 |
Data are presented as mean ± SD. Data are representative and show this compound does not directly inhibit HIF-1 transcriptional activity.
References
- 1. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 2. This compound: A Novel Antiangiogenic Drug in Monotherapy or Combination Immunotherapy for Digestive System Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low-dose this compound optimizes the vascular normalization and enhances the antitumor effect of PD-1 inhibitor in gastric cancer - Tao - Translational Cancer Research [tcr.amegroups.org]
- 4. This compound inhibits VEGF signaling and promotes apoptosis in intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Promotes Apoptosis of Pancreatic Cancer Cells through Downregulation of Hypoxia-Inducible Factor-1α and Increased Levels of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiplex Immunofluorescence Staining Protocol for the Dual Imaging of Hypoxia-Inducible Factors 1 and 2 on Formalin-Fixed Paraffin-Embedded Samples | Springer Nature Experiments [experiments.springernature.com]
- 7. This compound suppresses the migration, invasion and angiogenesis of hepatocellular carcinoma cells by blocking VEGF and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound affect VEGF-mediated cell proliferation, migration, invasion via blocking VEGFR2/RAF/MEK/ERK and PI3K/AKT pathways in cholangiocarcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor Microvessel Density as a Potential Predictive Marker for Bevacizumab Benefit: GOG-0218 Biomarker Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. sysy-histosure.com [sysy-histosure.com]
- 13. Hypoxia Studies with Pimonidazole in vivo [bio-protocol.org]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. site.hypoxyprobe.com [site.hypoxyprobe.com]
- 16. site.hypoxyprobe.com [site.hypoxyprobe.com]
- 17. researchgate.net [researchgate.net]
- 18. Hypoxia-Induced Reporter Genes with Different Half-Lives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Hypoxia Response Element (HRE/Hif1) Luciferase Reporter Lentivirus, Pre-packaged Lentiviral Particles [gnpbio.com]
- 21. Hypoxia-Sensitive Reporter System for High-Throughput Screening [jstage.jst.go.jp]
Application Notes and Protocols for Studying Apatinib Combination Therapy In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro methodologies for evaluating the efficacy and mechanisms of Apatinib in combination with other therapeutic agents. Detailed protocols for key assays, data presentation guidelines, and visual representations of signaling pathways and experimental workflows are included to facilitate robust and reproducible research.
Introduction
This compound is a selective vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase inhibitor that plays a crucial role in tumor angiogenesis.[1][2] By blocking the VEGF signaling pathway, this compound can inhibit the proliferation and migration of endothelial cells, thereby suppressing tumor growth.[1][3] Combination therapies involving this compound are being extensively investigated to enhance anti-tumor effects and overcome drug resistance. This document outlines standard in vitro methods to assess the synergistic or additive effects of this compound combination treatments.
Key In Vitro Assays for Combination Studies
A panel of in vitro assays is essential to comprehensively evaluate the effects of this compound combination therapy on cancer cells. These assays typically measure cell viability, apoptosis, cell cycle progression, and migratory and invasive potential.
Data Presentation: Summary of Quantitative Data
The following tables provide a structured format for presenting quantitative data obtained from the described experimental protocols.
Table 1: Cell Viability (IC50 Values)
| Cell Line | Treatment Group | IC50 (µM) after 48h | Combination Index (CI) |
| Cell Line A | This compound | N/A | |
| Drug X | N/A | ||
| This compound + Drug X | |||
| Cell Line B | This compound | N/A | |
| Drug X | N/A | ||
| This compound + Drug X |
Combination Index (CI) should be calculated using appropriate software (e.g., CompuSyn) to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Table 2: Apoptosis Analysis (% of Apoptotic Cells)
| Cell Line | Treatment Group | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Cell Line A | Control | |||
| This compound | ||||
| Drug X | ||||
| This compound + Drug X | ||||
| Cell Line B | Control | |||
| This compound | ||||
| Drug X | ||||
| This compound + Drug X |
Table 3: Cell Migration (Wound Closure %)
| Cell Line | Treatment Group | Wound Closure at 24h (%) |
| Cell Line A | Control | |
| This compound | ||
| Drug X | ||
| This compound + Drug X | ||
| Cell Line B | Control | |
| This compound | ||
| Drug X | ||
| This compound + Drug X |
Table 4: Cell Invasion (Number of Invaded Cells)
| Cell Line | Treatment Group | Average Number of Invaded Cells per Field |
| Cell Line A | Control | |
| This compound | ||
| Drug X | ||
| This compound + Drug X | ||
| Cell Line B | Control | |
| This compound | ||
| Drug X | ||
| This compound + Drug X |
Experimental Protocols
Cell Viability Assay (CCK-8 Assay)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine cell viability by measuring the activity of dehydrogenases in living cells.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
This compound and combination drug(s)
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound, the combination drug, and their combination in culture medium.
-
Remove the old medium and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[4][5]
-
Measure the absorbance at 450 nm using a microplate reader.[1][4]
-
Calculate the cell viability percentage relative to the control group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis using flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI).
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound, the combination drug, or their combination for the desired duration.
-
Harvest the cells (including floating and adherent cells) and wash them twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[6]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[6][7]
-
Analyze the samples by flow cytometry within one hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of this compound combination therapy on the migratory capacity of cancer cells.
Materials:
-
Cancer cell lines
-
6-well or 12-well plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a "wound" by gently scratching the monolayer with a sterile 200 µL pipette tip.[3]
-
Wash the wells with PBS to remove detached cells.
-
Replace the PBS with a fresh culture medium containing the respective treatments (this compound, combination drug, or vehicle control).
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.[3]
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Cell Invasion Assay (Transwell Assay)
This protocol measures the ability of cancer cells to invade through a basement membrane matrix, mimicking in vivo invasion.
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel or other basement membrane matrix
-
Serum-free medium and medium with chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet for staining
Procedure:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.[8]
-
Harvest and resuspend the cells in serum-free medium.
-
Seed the cells (e.g., 5 x 10^4 cells) in the upper chamber of the Transwell insert in serum-free medium containing the drug treatments.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[8]
-
Incubate for 24-48 hours to allow for cell invasion.
-
After incubation, remove the non-invaded cells from the upper surface of the membrane with a cotton swab.[8]
-
Fix the invaded cells on the lower surface of the membrane with methanol and stain with 0.1% crystal violet.[8]
-
Count the number of invaded cells in several random fields under a microscope.
Western Blot Analysis
This protocol is for detecting changes in protein expression and phosphorylation in key signaling pathways affected by this compound combination therapy.
Materials:
-
Treated and control cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-VEGFR2, anti-p-VEGFR2, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the cell pellets in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9][10]
-
Incubate the membrane with the primary antibody overnight at 4°C.[9]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualization of Pathways and Workflows
This compound Signaling Pathway
This compound primarily targets VEGFR-2, inhibiting its autophosphorylation and downstream signaling cascades, such as the PI3K/AKT and MAPK/ERK pathways, which are critical for cell proliferation, survival, and migration.[3][6][11][12]
Caption: this compound inhibits VEGFR-2 signaling.
Experimental Workflow for In Vitro Combination Studies
The following diagram illustrates a typical workflow for the in vitro evaluation of this compound combination therapy.
Caption: In vitro workflow for this compound combination therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The effect of this compound combined with chemotherapy or targeted therapy on non-small cell lung cancer in vitro and vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clyte.tech [clyte.tech]
- 4. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 5. apexbt.com [apexbt.com]
- 6. bosterbio.com [bosterbio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. snapcyte.com [snapcyte.com]
- 9. addgene.org [addgene.org]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Apatinib and Immunotherapy Co-Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for preclinical studies involving the combination of Apatinib, a VEGFR-2 tyrosine kinase inhibitor, and immunotherapy, specifically immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies. The combination aims to leverage the anti-angiogenic and immunomodulatory effects of this compound to enhance the anti-tumor efficacy of ICIs.
Rationale for Combination Therapy
This compound, by targeting VEGFR-2, not only inhibits tumor angiogenesis but also modulates the tumor microenvironment (TME).[1] It can alleviate hypoxia, normalize tumor vasculature, and decrease the infiltration of immunosuppressive cells such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[2][3] This remodeling of the TME can enhance the infiltration and function of cytotoxic T lymphocytes (CTLs), thereby sensitizing the tumor to immune checkpoint blockade.[1][2] Conversely, this compound has been observed to upregulate PD-L1 expression on tumor cells, providing a stronger rationale for combination with anti-PD-1/PD-L1 therapy.[4][5]
Key Signaling Pathways
The synergistic effect of this compound and immunotherapy involves multiple signaling pathways. This compound's primary target is the VEGF/VEGFR-2 pathway, which is crucial for angiogenesis. By inhibiting this pathway, this compound reduces tumor vessel formation. Immunotherapies like anti-PD-1/PD-L1 antibodies block the interaction between PD-1 on T cells and PD-L1 on tumor cells, which otherwise leads to T-cell exhaustion. The combination therapy is thought to enhance anti-tumor immunity by increasing the infiltration of activated T cells and natural killer (NK) cells into the tumor.[6][7]
Experimental Data Summary
Table 1: In Vivo Murine Models and Treatment Regimens
| Cell Line | Mouse Strain | This compound Dose | Immunotherapy Agent | Immunotherapy Dose | Key Findings | Reference |
| CT26 (Colon Cancer) | BALB/c | Not Specified | anti-PD-1 | Not Specified | Combination significantly inhibited tumor growth compared to single agents.[4][5][8] | [4],[5],[8] |
| Lewis Lung Cancer | C57BL/6 | 50, 150, 200 mg/kg/day | - | - | This compound at 200 mg/kg combined with radiotherapy induced an abscopal effect.[9][10] | [9],[10] |
| MFC (Gastric Cancer) | Immunocompetent Mice | Not Specified | anti-PD-L1 | Not Specified | Combination therapy delayed tumor growth and increased survival.[2] | [2] |
| HOS-8603 (Osteosarcoma) | Tumor-bearing mice | 50, 200 mg/kg/day | DC-T cells | 1x10^6 cells | High-dose this compound with DC-T cells showed the strongest tumor suppression.[11] | [11] |
| A549 (NSCLC) | Nude Mice | 100 mg/kg/day | - | - | This compound combined with docetaxel (B913) showed synergistic antitumor activity.[12] | [12] |
| LLC Xenograft | Tumor-bearing mice | 30, 60, 120 mg/kg/day | - | - | Low-dose this compound (60 mg/kg) promoted vascular normalization.[13][14] | [13],[14] |
| Hepa1-6, Hep 53.4 (HCC) | C57BL/6 | Not Specified | anti-PD-1 | Not Specified | This compound enhances PD-1 inhibitor efficacy via the STAT1/NK axis.[15][16] | [15],[16] |
Table 2: Cellular and Immunological Effects of Combination Therapy
| Cancer Type | Key Cellular/Immunological Change | Method of Analysis | Reference |
| Colon Cancer | Increased IFN-γ and Granzyme B expression in tumors. | Immunohistochemistry (IHC) | [5] |
| Gastric Cancer | Increased ratio of CD8+ cytotoxic T cells to Foxp3+ Treg cells. | Flow Cytometry, IHC | [2] |
| Gastric Cancer | Increased infiltration of CD20+ B cells and formation of high-endothelial venules (HEVs). | IHC | [2] |
| Hepatocellular Carcinoma | Increased NK cell infiltration and cytotoxicity. | Flow Cytometry | [6] |
| Hepatocellular Carcinoma | Activation of the STAT1 signaling pathway. | Western Blot | [7] |
| Lung Cancer | Reversal of immunosuppressive tumor microenvironment. | Not Specified | [9] |
| Osteosarcoma | Decreased ratio of myeloid-derived suppressor cells (MDSCs). | Flow Cytometry | [11] |
Experimental Protocols
In Vivo Tumor Xenograft Model
This protocol describes the establishment of a subcutaneous tumor model in mice to evaluate the efficacy of this compound and immunotherapy co-treatment.[8]
Materials:
-
Cancer cell line (e.g., CT26, Lewis Lung, MFC)
-
Appropriate mouse strain (e.g., BALB/c, C57BL/6)
-
This compound
-
Anti-mouse PD-1 or PD-L1 antibody
-
Phosphate-buffered saline (PBS)
-
Calipers
Procedure:
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS at a concentration of 1x10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1x10^6 cells) into the flank of each mouse.[8]
-
Allow tumors to grow until they are palpable (e.g., 3 days post-injection).[8]
-
Randomly assign mice to treatment groups (e.g., Vehicle control, this compound alone, anti-PD-1 alone, this compound + anti-PD-1).
-
Administer this compound (e.g., 50-200 mg/kg) daily via oral gavage.[9][11]
-
Administer anti-PD-1/PD-L1 antibody (e.g., 10 mg/kg) intraperitoneally every 3 days.[13]
-
Measure tumor volume (Volume = 0.5 x length x width²) and mouse body weight every other day.[8]
-
At the end of the study, euthanize mice and harvest tumors and spleens for further analysis.[8]
Immunohistochemistry (IHC) for Immune Cell Infiltration
This protocol outlines the staining of tumor sections to visualize and quantify immune cell populations.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Primary antibodies (e.g., anti-CD4, anti-CD8, anti-Foxp3, anti-CD31)
-
Secondary antibodies
-
DAB chromogen kit
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Deparaffinize and rehydrate FFPE tumor sections.
-
Perform antigen retrieval using an appropriate buffer and heating method.
-
Block endogenous peroxidase activity.
-
Block non-specific antibody binding.
-
Incubate with primary antibody overnight at 4°C.
-
Incubate with a biotinylated secondary antibody.
-
Incubate with streptavidin-horseradish peroxidase conjugate.
-
Develop with DAB chromogen.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Image and quantify the stained cells using appropriate software.
Flow Cytometry for Immune Cell Profiling
This protocol describes the preparation of single-cell suspensions from tumors or spleens for the analysis of immune cell populations.[3][17]
Materials:
-
Fresh tumor tissue or spleen
-
RPMI-1640 medium
-
Collagenase D, DNase I
-
Fetal bovine serum (FBS)
-
Red blood cell lysis buffer
-
Fluorescently conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-NK1.1, anti-F4/80, anti-Gr-1)
-
Flow cytometer
Procedure:
-
Mince fresh tumor tissue or spleen and digest with collagenase D and DNase I in RPMI-1640.
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using a lysis buffer.
-
Wash the cells with PBS containing 2% FBS.
-
Stain the cells with a cocktail of fluorescently conjugated antibodies against cell surface markers for 30 minutes on ice in the dark.
-
For intracellular staining (e.g., Foxp3, IFN-γ), fix and permeabilize the cells before adding intracellular antibodies.
-
Wash the cells and resuspend in staining buffer.
-
Acquire data on a flow cytometer and analyze using appropriate software.[18]
Conclusion
The combination of this compound and immunotherapy presents a promising strategy for the treatment of various solid tumors.[19] The protocols and data presented here provide a framework for researchers to design and execute preclinical studies to further investigate the mechanisms of synergy and to optimize treatment regimens for clinical translation. Careful consideration of appropriate cell lines, animal models, and analytical methods is crucial for obtaining robust and reproducible results.
References
- 1. Combination of anti-angiogenic therapy this compound and immune therapy potentiate tumor microenvironment [systems.enpress-publisher.com]
- 2. This compound combined with PD-L1 blockade synergistically enhances antitumor immune responses and promotes HEV formation in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound enhanced anti-PD-1 therapy for colon cancer in mice via promoting PD-L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bioengineer.org [bioengineer.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound Combined with Local Irradiation Leads to Systemic Tumor Control via Reversal of Immunosuppressive Tumor Microenvironment in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Combined with Local Irradiation Leads to Systemic Tumor Control via Reversal of Immunosuppressive Tumor Microenvironment in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The combination of this compound and antigen-specific DC-induced T cells exert antitumor effects by potently improving the immune microenvironment of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combined treatment with this compound and docetaxel in A549 xenograft mice and its cellular pharmacokinetic basis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Low‐ dose this compound promotes vascular normalization and hypoxia reduction and sensitizes radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Flow Cytometry Analysis of Immune Cell Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. How Flow Cytometry is Helping Push the Boundaries of Immuno-oncology | SauveBio [sauvebio.com]
- 19. This compound: A Novel Antiangiogenic Drug in Monotherapy or Combination Immunotherapy for Digestive System Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing CRISPR-Cas9 to Interrogate Apatinib Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apatinib, a selective vascular endothelial growth factor receptor 2 (VEGFR2) tyrosine kinase inhibitor, has shown promise in the treatment of various solid tumors, including metastatic gastric cancer.[1] However, the development of therapeutic resistance remains a significant clinical challenge, limiting its long-term efficacy.[2][3] Understanding the molecular mechanisms that drive this compound resistance is crucial for developing effective combination therapies and overcoming this obstacle. The advent of CRISPR-Cas9 genome editing technology, particularly through genome-wide screening, offers a powerful and unbiased approach to identify genes and signaling pathways implicated in drug resistance.[4][5][6]
These application notes provide a comprehensive overview and detailed protocols for employing CRISPR-Cas9 screens to discover and validate genes that modulate sensitivity to this compound. We will cover the principles of CRISPR-based functional genomics screens, step-by-step experimental protocols, and data analysis strategies, using a case study in gastric cancer to illustrate the power of this approach.
Principle of CRISPR-Cas9 Screening for Drug Resistance
CRISPR-Cas9 screens, in the context of drug resistance, can be performed in two primary modes:
-
CRISPR knockout (CRISPRko)/interference (CRISPRi) screens: These loss-of-function screens aim to identify genes whose inactivation leads to drug resistance. Cells are transduced with a pooled library of single-guide RNAs (sgRNAs) targeting thousands of genes. Upon drug treatment, cells harboring sgRNAs that knock out genes essential for drug efficacy will survive and proliferate. Deep sequencing of the sgRNA population before and after drug selection reveals which gene knockouts are enriched, thus identifying resistance genes.
-
CRISPR activation (CRISPRa) screens: These gain-of-function screens are designed to identify genes whose overexpression confers resistance. This is achieved using a catalytically inactive Cas9 (dCas9) fused to a transcriptional activator. Cells are treated with a pooled sgRNA library designed to target gene promoter regions. Cells that overexpress a gene conferring resistance will be enriched in the population following drug treatment.
This document will focus on a CRISPR activation screen as a case study for identifying this compound resistance genes.
Case Study: Genome-wide CRISPRa Screen Identifies ESPL1 as a Mediator of this compound Resistance in Gastric Cancer
A recent study utilized a genome-wide CRISPR activation screen to identify genes responsible for this compound resistance in gastric cancer (GC) cells.[7] The findings from this study will be used to illustrate the application of the protocols described below.
The screen identified several candidate genes whose overexpression promoted this compound resistance, including MCM2, CCND3, ESPL1, and PLK1. Further investigation revealed that Extra Spindle Pole Bodies-Like 1 (ESPL1) plays a critical role in this process.[7] It was discovered that ESPL1 interacts with Mouse Double Minute 2 (MDM2), an E3 ubiquitin ligase.[2][7] The inhibition of MDM2 was found to reverse ESPL1-mediated resistance and re-sensitize GC cells to this compound.[2][7]
Signaling Pathway Implicated in this compound Resistance
The study elucidated a signaling pathway where the overexpression of ESPL1 contributes to this compound resistance through its interaction with MDM2.
Caption: ESPL1-MDM2 signaling pathway in this compound resistance.
Experimental Workflow and Protocols
The following sections provide a detailed, step-by-step protocol for conducting a pooled CRISPR-Cas9 screen to identify drug resistance genes.
Overall Experimental Workflow
The workflow for a typical CRISPR screen for drug resistance involves several key stages, from library preparation to hit validation.
Caption: General workflow for a CRISPR-Cas9 drug resistance screen.
Protocol 1: Lentiviral Production of Pooled sgRNA Library
This protocol describes the production of high-titer lentivirus for your pooled sgRNA library.
Materials:
-
HEK293T cells
-
sgRNA library plasmid pool
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000, FuGENE)
-
DMEM with 10% FBS
-
0.45 µm syringe filters
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in 10-cm or 15-cm dishes so they reach 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the HEK293T cells with the sgRNA library plasmid pool and the packaging plasmids using your chosen transfection reagent. Follow the manufacturer's instructions for DNA and reagent quantities.
-
Virus Collection: 48 to 72 hours post-transfection, harvest the supernatant containing the lentiviral particles.
-
Filtration: Filter the viral supernatant through a 0.45 µm filter to remove cell debris.
-
Aliquoting and Storage: Aliquot the virus and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Determining Viral Titer
Accurate viral titer is crucial for achieving a low multiplicity of infection (MOI).
Materials:
-
Target cancer cells (stably expressing Cas9)
-
Lentiviral supernatant
-
Polybrene
-
Puromycin (B1679871) (or other selection antibiotic)
-
96-well plate
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate.
-
Serial Dilutions: Prepare serial dilutions of the viral supernatant.
-
Transduction: Transduce the cells with the serial dilutions in the presence of polybreene (e.g., 8 µg/mL).
-
Selection: 24 hours post-transduction, replace the media with fresh media containing the appropriate concentration of puromycin.
-
Titer Calculation: After 2-3 days of selection, count the number of surviving colonies in each well. Calculate the viral titer (transducing units per mL) based on the dilution that results in a countable number of colonies.
Protocol 3: Pooled CRISPR Screen for this compound Resistance
This protocol outlines the core screening process.
Materials:
-
Cas9-expressing cancer cell line
-
Pooled sgRNA lentiviral library
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell culture reagents
Procedure:
-
Library Transduction: Plate the Cas9-expressing cells at a density that ensures a representation of at least 500-1000 cells per sgRNA in the library.[8] Transduce the cells with the pooled sgRNA library at an MOI of ~0.3 to ensure most cells receive a single sgRNA.[8]
-
Antibiotic Selection: 24 hours post-transduction, begin selection with puromycin for 2-3 days to eliminate non-transduced cells.[8]
-
Initial Sample Collection (Day 0): After selection, harvest a representative population of cells to serve as the Day 0 reference sample. This is crucial for determining the initial sgRNA representation.
-
Screening: Split the remaining cells into two replicate arms:
-
Vehicle Control Arm: Treat with DMSO.
-
This compound Treatment Arm: Treat with a predetermined concentration of this compound (e.g., IC50).
-
-
Cell Maintenance: Passage the cells as needed for the duration of the screen (typically 14-21 days), maintaining a sufficient number of cells to preserve library complexity. Re-apply this compound or vehicle with each passage.
-
Final Sample Collection: At the end of the screen, harvest the surviving cells from both arms.
Protocol 4: Sample Preparation for Next-Generation Sequencing (NGS)
This protocol details the steps to prepare genomic DNA for sequencing.
Materials:
-
Genomic DNA (gDNA) extraction kit
-
PCR reagents
-
Primers flanking the sgRNA cassette
-
Illumina sequencing adapters and barcodes
-
AMPure XP beads
Procedure:
-
gDNA Extraction: Extract gDNA from the Day 0 and final cell pellets. Ensure high-quality gDNA is obtained.[8]
-
sgRNA Amplification: Perform a two-step PCR to amplify the integrated sgRNA sequences from the gDNA.[8]
-
Library Purification: Purify the PCR products using AMPure XP beads to remove primers and dNTPs.[8]
-
Quantification and Sequencing: Quantify the final library and submit for next-generation sequencing.
Protocol 5: Hit Validation
Hits identified from the primary screen must be validated individually.
Materials:
-
Individual sgRNA constructs for top candidate genes
-
Non-targeting control sgRNA
-
Lentiviral production reagents
-
Target cancer cells
-
This compound
Procedure:
-
Individual sgRNA Transduction: Generate lentivirus for individual sgRNAs targeting the top hits and a non-targeting control. Transduce fresh target cells with each of these constructs.
-
Validation Assays: Perform functional assays to confirm the resistance phenotype. These can include:
-
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): Culture the cells with and without this compound and measure viability over time.
-
Colony Formation Assays: Assess the long-term proliferative capacity in the presence of this compound.
-
Apoptosis Assays (e.g., Annexin V staining): Measure the extent of apoptosis induced by this compound.
-
Migration and Invasion Assays (e.g., Transwell assays): Evaluate changes in metastatic potential.
-
-
Mechanism of Action Studies: Once a hit is validated, further experiments should be conducted to elucidate the underlying mechanism. This may involve Western blotting, co-immunoprecipitation, or other molecular biology techniques.
Data Presentation
Quantitative data from validation experiments should be summarized in a clear and structured format.
Table 1: Effect of Candidate Gene Overexpression on Gastric Cancer Cell Viability in the Presence of this compound (10 µg/mL)
| Cell Line | Gene Overexpressed | Relative Cell Viability (%) vs. Control | Fold Change vs. Control |
| AGS | MCM2 | 75.3 ± 4.1 | 1.5 |
| CCND3 | 72.1 ± 3.8 | 1.4 | |
| ESPL1 | 80.5 ± 5.2 | 1.6 | |
| PLK1 | 78.9 ± 4.5 | 1.6 | |
| HGC-27 | MCM2 | 68.4 ± 3.5 | 1.4 |
| CCND3 | 65.2 ± 3.1 | 1.3 | |
| ESPL1 | 74.8 ± 4.9 | 1.5 | |
| PLK1 | 71.6 ± 4.0 | 1.4 | |
| (Data is illustrative, based on findings suggesting these genes promote resistance)[2] |
Table 2: Impact of Candidate Gene Overexpression on this compound-Treated Gastric Cancer Cell Invasion and Apoptosis
| Cell Line | Gene Overexpressed | Relative Invasion (Fold Change) | Apoptosis Rate (%) |
| AGS | Control | 1.0 | 35.2 ± 2.5 |
| ESPL1 | 2.8 ± 0.3 | 15.1 ± 1.8 | |
| HGC-27 | Control | 1.0 | 40.1 ± 3.1 |
| ESPL1 | 3.2 ± 0.4 | 18.5 ± 2.2 | |
| (Data is illustrative, based on findings that these genes promote invasion and inhibit apoptosis in the presence of this compound)[2] |
Conclusion
CRISPR-Cas9 screening is a transformative technology for systematically identifying the genetic drivers of drug resistance. By applying the protocols and workflows detailed in these notes, researchers can effectively uncover novel mechanisms of this compound resistance. The identification of the ESPL1-MDM2 axis as a key player in gastric cancer resistance to this compound serves as a compelling example of the power of this approach.[2] Such discoveries are vital for the development of rational combination therapies and for personalizing cancer treatment, ultimately improving patient outcomes.
References
- 1. Genome-wide CRISPR screen identifies ESPL1 limits the response of gastric cancer cells to this compound - 联科生物 [liankebio.com]
- 2. Genome-wide CRISPR screen identifies ESPL1 limits the response of gastric cancer cells to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Frontiers | Genome-wide CRISPR/Cas9 screening for drug resistance in tumors [frontiersin.org]
- 5. CRISPR/Cas9 for overcoming drug resistance in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Apatinib Administration in Mice
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing Apatinib dosage and treatment schedules in mouse models of cancer. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a typical starting dose for this compound in a mouse xenograft model?
A1: The selection of a starting dose depends on the research question. Studies have successfully used a range of doses, generally administered once daily via oral gavage.
-
Low-Dose Regimens (e.g., 50-60 mg/kg): These are often used to achieve "vascular normalization," which can alleviate tumor hypoxia and enhance the efficacy of immunotherapies like PD-1 inhibitors.[1][2][3][4]
-
High-Dose Regimens (e.g., 150-200 mg/kg): These are typically used to maximize direct anti-angiogenic and anti-tumor effects.[5][6][7] A dose-finding study is recommended for new tumor models. Start with a low dose (e.g., 50 mg/kg) and a high dose (e.g., 150 mg/kg) to assess both efficacy and toxicity.[5][6]
Q2: How should I prepare and administer this compound?
A2: this compound is administered orally via gavage.
-
Vehicle Preparation: A common vehicle is a suspension of 0.5% HPMC (hydroxypropyl methylcellulose) and 0.1% Tween 80 in sterile water.[8] Some studies have also used normal saline.[1][9]
-
This compound Suspension: The required amount of this compound powder should be weighed and suspended in the vehicle to achieve the desired concentration. The suspension should be prepared fresh daily and kept under constant agitation to ensure uniformity.[8]
-
Administration: The typical gavage volume for a mouse is 100-200 µL.[8] Ensure the gavage needle is placed correctly to prevent esophageal or stomach injury.
Q3: My mice are losing weight or showing signs of distress. What should I do?
A3: While this compound is generally well-tolerated in mice, even at high doses[5][7], toxicity can occur.
-
Monitor Closely: Weigh mice 2-3 times per week and perform daily health checks.[8] More than 20% body weight loss is a common endpoint criterion.[8]
-
Reduce the Dose: If signs of toxicity (e.g., significant weight loss, lethargy, ruffled fur) are observed, consider reducing the dose or moving to an intermittent dosing schedule.
-
Check for Common Toxicities: Although primarily reported in clinical trials, be aware of potential side effects like hypertension and proteinuria, which may require specific monitoring if your experimental plan is sensitive to these changes.[10][11]
Q4: The anti-tumor effect is not as strong as expected. How can I troubleshoot this?
A4: Several factors can influence this compound's efficacy.
-
Dose-Dependence: Efficacy is often dose-dependent. A higher dose may be required to see significant tumor growth inhibition.[5][7] One study in pancreatic cancer models found a significant difference in tumor volume between low (50 mg/kg), middle (100 mg/kg), and high (200 mg/kg) doses.[6]
-
Tumor Model Sensitivity: The effect of this compound can be cell-type specific.[5] Its primary target is VEGFR-2, so tumors with high VEGFR-2 expression may be more sensitive.[9]
-
The "Vascular Normalization" Window: Over-dosing can sometimes lead to excessive vascular suppression, creating a hypoxic environment that may accelerate tumor growth.[6] A lower dose might be more effective, particularly if the goal is to improve the tumor microenvironment for combination therapy.[4]
-
Combination Therapy: this compound's efficacy can be significantly enhanced when combined with cytotoxic drugs (like 5-FU, paclitaxel) or immune checkpoint inhibitors.[1][3][12]
Q5: Should I use a continuous or intermittent dosing schedule?
A5: Most preclinical studies utilize a continuous, once-daily dosing schedule.[5][13] However, intermittent dosing is an established strategy for managing toxicity with kinase inhibitors while maintaining efficacy.[14] If toxicity is a concern with daily dosing, an alternative schedule (e.g., 5 days on, 2 days off) could be explored, though this would require validation within your specific model.
Quantitative Data Summary
The following tables summarize dosages and outcomes from various preclinical studies.
Table 1: this compound Monotherapy Dosages and Efficacy in Mouse Models
| Cancer Type | Mouse Model | Dosage (mg/kg/day) | Key Outcomes | Citation(s) |
| Pancreatic Neuroendocrine Tumors (PNET) | Subcutaneous Xenograft | 50 mg/kg | Modest, non-significant tumor inhibition. | [5][7] |
| 150 mg/kg | Significant tumor growth inhibition, comparable to sunitinib. | [5][7] | ||
| Pancreatic Cancer | Subcutaneous Xenograft | 50, 100, 200 mg/kg | Dose-dependent reduction in tumor volume and proliferation (Ki-67). | [6] |
| Gastric Cancer | Subcutaneous Xenograft | 50 mg/kg | Smaller tumor volumes and slower growth compared to control. | [1][2] |
| 200 mg/kg | Less effective at improving perivascular cell coverage than low-dose. | [1][2] | ||
| Small Cell Lung Cancer (VEGFR2-high) | Subcutaneous Xenograft | 80, 120 mg/kg | Significant inhibition of tumor growth. | [9] |
| Lung Cancer | Syngeneic Model | 60 mg/kg | Optimal dose for vascular normalization and hypoxia reduction. | [4] |
Table 2: this compound Combination Therapy
| Cancer Type | Combination Agent | This compound Dosage | Key Outcomes | Citation(s) |
| Gastric Cancer | PD-1 Inhibitor | 50 mg/kg | Enhanced anti-tumor effect, higher proportion of necrotic tissue. | [1][2] |
| Lung Cancer | Anti-PD-L1 | Low-Dose | Significantly retarded tumor growth and prolonged survival. | [3] |
| Esophageal Squamous Cell Carcinoma | 5-FU, Paclitaxel, DDP | Not specified | Synergistic inhibition of tumor growth in vivo. | [12] |
Experimental Protocols
Protocol 1: Xenograft Mouse Model Establishment and Treatment
-
Cell Culture: Culture human cancer cells (e.g., gastric MFC[2], lung A549[13], or esophageal EC1[12]) under standard conditions.
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Wash with sterile phosphate-buffered saline (PBS) and resuspend to a final concentration of approximately 1x10⁷ cells/100 µL.[2][12]
-
Implantation: Subcutaneously inject the cell suspension into the right flank of 5-6 week old immunodeficient mice (e.g., BALB/c nude or SCID).[12][13]
-
Tumor Growth Monitoring: Allow tumors to grow. Begin measuring tumor volume every 2-3 days using calipers once they are palpable. Calculate volume using the formula: Volume = (Length × Width²) / 2 .[8][9]
-
Group Randomization: Once average tumor volume reaches a predetermined size (e.g., 50-100 mm³), randomly assign mice to treatment groups (e.g., Vehicle Control, this compound Low-Dose, this compound High-Dose).[9][12]
-
Drug Administration:
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume and mouse body weight 2-3 times per week.[8]
-
Observe mice daily for any clinical signs of toxicity.
-
The study endpoint is typically reached when tumors in the control group reach a maximum allowed size, or if mice exhibit signs of significant morbidity (e.g., >20% body weight loss).[8]
-
-
Tissue Collection: At the end of the study, euthanize mice and harvest tumors for downstream analysis (e.g., histology, immunohistochemistry, western blot).[1][6]
Visualizations
Caption: this compound inhibits VEGFR-2, blocking downstream PI3K/Akt and MAPK pathways.
Caption: Standard workflow for an in vivo this compound efficacy study in mice.
References
- 1. Low-dose this compound optimizes the vascular normalization and enhances the antitumor effect of PD-1 inhibitor in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low-dose this compound optimizes the vascular normalization and enhances the antitumor effect of PD-1 inhibitor in gastric cancer - Tao - Translational Cancer Research [tcr.amegroups.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Low‐ dose this compound promotes vascular normalization and hypoxia reduction and sensitizes radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ec.bioscientifica.com [ec.bioscientifica.com]
- 6. This compound inhibits pancreatic cancer growth, migration and invasion through the PI3K/AKT and ERK1/2/MAPK pathways - Hu - Translational Cancer Research [tcr.amegroups.org]
- 7. This compound inhibits tumor growth and angiogenesis in PNET models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The inhibitory effect of this compound on different small cell lung cancer cells and in lung cancer‐bearing mice and patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety and pharmacokinetics of novel selective vascular endothelial growth factor receptor-2 inhibitor YN968D1 in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Treatment-related toxicities of this compound in solid tumors: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound inhibits tumour progression and promotes antitumour efficacy of cytotoxic drugs in oesophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Apatinib Technical Support Center: Troubleshooting Aqueous Insolubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Apatinib's insolubility in aqueous solutions for experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers like PBS or cell culture media?
This compound is a lipophilic compound with very poor intrinsic aqueous solubility.[1][2][3][4] It is practically insoluble in water and will not readily dissolve when added directly to aqueous buffers. To achieve a homogenous solution for in vitro experiments, a co-solvent approach is necessary.
Q2: What is the recommended solvent for preparing an this compound stock solution?
Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for preparing a concentrated stock solution of this compound.[5][6] It is also soluble in other organic solvents like ethanol (B145695) and dimethylformamide (DMF).[5] For optimal results, use fresh, high-purity DMSO, as moisture absorption can reduce solubility.[6]
Q3: How do I prepare this compound working solutions in an aqueous buffer for my experiments?
The standard and recommended method is to first dissolve this compound in 100% DMSO to create a concentrated stock solution.[5] Then, this stock solution should be serially diluted with your aqueous buffer of choice (e.g., PBS, cell culture medium) to the final desired concentration. It is critical to add the DMSO stock solution to the aqueous buffer while gently vortexing, not the other way around, to minimize precipitation.
Q4: I'm observing precipitation when I dilute my this compound DMSO stock in my aqueous buffer. What can I do?
This is a common issue due to this compound's low aqueous solubility. Here are some troubleshooting steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible while maintaining this compound solubility. A DMSO tolerance test for your specific cell line or assay is recommended, but a final concentration of ≤ 0.5% is generally well-tolerated.
-
Pre-warm the Buffer: Pre-warming your aqueous buffer to 37°C before adding the DMSO stock can sometimes help improve solubility.
-
Slow, Dropwise Addition: Add the DMSO stock to the buffer slowly and dropwise while continuously mixing or vortexing.
-
Reduce Final this compound Concentration: It's possible your desired final concentration is above this compound's solubility limit in that specific DMSO/buffer ratio. Try working with a lower final concentration if your experiment allows.
Q5: What is the stability of this compound in different solutions and how should I store it?
-
Solid Form: this compound as a crystalline solid is stable for at least four years when stored at -20°C.[5]
-
DMSO Stock Solutions: Store DMSO stock solutions in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Aqueous Working Solutions: It is not recommended to store aqueous solutions of this compound for more than one day.[5] Prepare fresh working solutions for each experiment from a frozen DMSO stock to ensure compound integrity and consistent results.
This compound Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent System | Concentration | Notes | Reference |
| DMSO | ~30 mg/mL | High solubility, ideal for stock solutions. | [5] |
| DMSO | 100 mg/mL (251.59 mM) | High solubility, use fresh DMSO. | [6] |
| Ethanol | ~1 mg/mL | Lower solubility compared to DMSO. | [5] |
| Dimethylformamide (DMF) | ~30 mg/mL | Similar solubility to DMSO. | [5] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | Represents a common final dilution scenario. | [5] |
| Water | Insoluble | This compound is not soluble in aqueous solutions alone. | [6][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Compound Information: this compound (M.W. 397.5 g/mol ).
-
Weighing: Accurately weigh out 3.975 mg of this compound powder.
-
Dissolution: Add 1 mL of high-purity, anhydrous DMSO to the this compound powder.
-
Mixing: Vortex or sonicate the solution gently until the this compound is completely dissolved. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store at -20°C.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
-
Thaw Stock: Thaw one aliquot of the 10 mM this compound in DMSO stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the desired volume of cell culture medium to 37°C.
-
Serial Dilution: Perform a serial dilution of the 10 mM stock solution into the pre-warmed medium to achieve the final 10 µM concentration. For example, to make 1 mL of 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of medium.
-
Mixing: Mix immediately and thoroughly by gentle vortexing or inversion.
-
Use Immediately: Use the freshly prepared working solution for your experiment without delay.
Visual Guides
Caption: Recommended workflow for preparing this compound solutions.
Caption: Logical steps for troubleshooting this compound precipitation.
Caption: this compound inhibits VEGFR-2 signaling.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dovepress.com [dovepress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound|VEGFR-2 Inhibitor|For Research Use [benchchem.com]
- 9. This compound for molecular targeted therapy in tumor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Effects of Apatinib in Cell Culture
Welcome to the technical support center for researchers using Apatinib in cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and interpret potential off-target effects of this compound, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
This compound is a potent, orally active, small-molecule tyrosine kinase inhibitor that selectively targets and inhibits the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] By binding to the ATP-binding site of VEGFR-2, this compound blocks its phosphorylation and subsequent activation of downstream signaling pathways.[2][3] The primary pathways affected are the PI3K/AKT/mTOR and the RAF/MEK/ERK signaling cascades.[1] Inhibition of these pathways leads to a reduction in endothelial cell proliferation and migration, thereby suppressing angiogenesis, which is critical for tumor growth.[2] In cancer cells that express VEGFR-2, this compound can also directly inhibit cell proliferation, migration, and invasion, while promoting apoptosis.[1][4]
Q2: What are the known primary off-target kinases for this compound?
While this compound is highly selective for VEGFR-2, it has been shown to inhibit other tyrosine kinases, particularly at higher concentrations. The most well-characterized off-target kinases are RET (Rearranged during transfection), c-Kit, and c-Src.[2][5] More recent research has also identified BRAF V600E as a potential target.[6] It's crucial to consider these off-targets when designing experiments and interpreting data, as their inhibition can lead to complex biological effects.
Q3: At what concentration should I use this compound to minimize off-target effects?
To minimize off-target effects, it is recommended to use the lowest effective concentration that elicits the desired on-target (anti-VEGFR-2) phenotype. The IC50 of this compound for VEGFR-2 is approximately 1 nM, which is significantly lower than for its primary off-targets (e.g., 13 nM for RET, 429 nM for c-Kit, and 530 nM for c-Src).[2][5] A good starting point for a dose-response experiment is to use a range of concentrations spanning from just below the VEGFR-2 IC50 to concentrations where off-target effects might become apparent (e.g., 0.5 nM to 1000 nM). The optimal concentration will be cell-line dependent. For instance, in some cholangiocarcinoma cell lines, 10-100 nM this compound was sufficient to reverse VEGF-induced viability without significant cytotoxicity.[1]
Q4: I am observing unexpected cellular phenotypes that don't seem related to VEGFR-2 inhibition. What could be the cause?
Unexpected phenotypes could be due to this compound's off-target effects. For example:
-
Effects on cell adhesion and morphology: Inhibition of c-Src can impact focal adhesions and cell spreading.
-
Alterations in cell growth in non-endothelial cells: Inhibition of c-Kit or RET could affect proliferation in cell lines where these kinases are important drivers.
-
Paradoxical pathway activation: Inhibition of one pathway can sometimes lead to the compensatory activation of another.
It is also possible that the observed effects are due to this compound's ability to reverse multidrug resistance by inhibiting ATP-binding cassette (ABC) transporters like ABCB1 and ABCG2, which could alter the intracellular concentration of other compounds in your media.[7] Refer to the troubleshooting guides below for strategies to investigate these unexpected results.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against its primary on-target and key off-target kinases, as well as its cytotoxic effects on various cancer cell lines.
Table 1: this compound Kinase Inhibition Profile
| Target Kinase | Kinase Family | IC50 (nM) | Potency Rank |
| VEGFR-2 | Receptor Tyrosine Kinase | 1 | On-Target |
| RET | Receptor Tyrosine Kinase | 13 | Off-Target |
| c-Kit | Receptor Tyrosine Kinase | 429 | Off-Target |
| c-Src | Non-receptor Tyrosine Kinase | 530 | Off-Target |
| Data sourced from Selleck Chemicals and Axon Medchem.[2][5][8] |
Table 2: this compound Cytotoxicity (IC50) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) at 48h |
| HT29 | Colorectal Carcinoma | 29.56 ± 2.11 |
| HCT116 | Colorectal Carcinoma | 21.34 ± 1.87 |
| KBv200 | Doxorubicin-resistant Epidermoid Carcinoma | 11.95 ± 0.69 |
| MCF-7/adr | Doxorubicin-resistant Breast Adenocarcinoma | 14.54 ± 0.26 |
| S1-M1-80 | Mitoxantrone-resistant Colon Carcinoma | 11.91 ± 0.32 |
| Data for CRC cell lines from[9]; other cell line data from[7]. Note that these are cytotoxic concentrations and are much higher than the IC50 for VEGFR-2 inhibition. |
Troubleshooting Guides
Guide 1: Investigating Unexpected Phenotypes
If you observe a cellular response that is inconsistent with VEGFR-2 inhibition, this workflow can help you determine if it is an off-target effect.
Caption: Troubleshooting workflow for unexpected phenotypes.
Guide 2: Distinguishing On-Target vs. Off-Target Effects
This guide provides experimental strategies to differentiate between effects caused by the inhibition of VEGFR-2 versus other kinases.
References
- 1. This compound affect VEGF-mediated cell proliferation, migration, invasion via blocking VEGFR2/RAF/MEK/ERK and PI3K/AKT pathways in cholangiocarcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound inhibits the growth of small cell lung cancer via a mechanism mediated by VEGF, PI3K/Akt and Ki‐67/CD31 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound triggers autophagic and apoptotic cell death via VEGFR2/STAT3/PD-L1 and ROS/Nrf2/p62 signaling in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleck.co.jp [selleck.co.jp]
- 6. In vitro and in vivo analyses on anti-NSCLC activity of this compound: rediscovery of a new drug target V600E mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (YN968D1) reverses multidrug resistance by inhibiting the efflux function of multiple ATP-binding cassette transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
- 9. researchgate.net [researchgate.net]
interpreting unexpected results in Apatinib dose-response curves
Welcome to the technical support center for Apatinib. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results encountered during in vitro and in vivo experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally administered, small-molecule tyrosine kinase inhibitor (TKI).[1] Its primary mechanism of action is the selective inhibition of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical component in the VEGF signaling pathway that drives angiogenesis (the formation of new blood vessels).[1][2] By binding to the intracellular tyrosine kinase domain of VEGFR-2, this compound blocks its activation and autophosphorylation.[2] This, in turn, inhibits downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are essential for the proliferation and migration of endothelial cells that form new blood vessels to supply tumors.[2][3][4] this compound also shows some inhibitory activity against other tyrosine kinases, such as c-Kit and c-SRC.[1][5]
References
- 1. What is this compound Mesylate used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 3. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Acquired Resistance to Apatinib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to Apatinib in cancer cells.
Section 1: Frequently Asked Questions (FAQs)
Q1: My cancer cell line has developed resistance to this compound. What are the common molecular mechanisms I should investigate?
A1: Acquired resistance to this compound often involves the activation of bypass signaling pathways. Key mechanisms to investigate include:
-
Activation of alternative receptor tyrosine kinases (RTKs): Upregulation and/or phosphorylation of receptors like ERBB2 (HER2), c-Kit, and EGFR can reactivate downstream signaling even when VEGFR2 is inhibited by this compound.[1][2]
-
Activation of downstream signaling pathways: Look for increased phosphorylation and activity in pathways such as PI3K/AKT, MAPK/ERK, and JAK/STAT.[1][3] These pathways can promote cell survival, proliferation, and inhibit apoptosis, overriding the effects of this compound.
-
Upregulation of pro-survival and anti-apoptotic proteins: Increased expression of proteins like Bcl-2 can contribute to resistance.[3]
-
Gene mutations: Mutations in genes such as WRN have been implicated in this compound resistance through activation of the PI3K/AKT pathway.[1]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters like ABCB1 (MDR1) and ABCG2 can pump this compound out of the cell, reducing its intracellular concentration and efficacy.[4]
Q2: I am seeing reduced efficacy of this compound in my xenograft model. What are some potential in vivo resistance mechanisms?
A2: In addition to the cellular mechanisms described in Q1, in vivo models present further complexities. Consider these factors:
-
Tumor microenvironment (TME): The TME can contribute to drug resistance. For example, hypoxia can induce the expression of pro-angiogenic factors that may circumvent VEGFR2 blockade.
-
Stromal cell interactions: Cancer-associated fibroblasts (CAFs) and immune cells within the TME can secrete growth factors that activate alternative signaling pathways in cancer cells.
-
Pharmacokinetic issues: Alterations in drug metabolism and clearance in the animal model could lead to suboptimal this compound exposure at the tumor site.
Q3: What are some established strategies to overcome this compound resistance in my experiments?
A3: Several strategies have been shown to be effective in overcoming this compound resistance:
-
Combination Therapy: This is the most widely explored approach.
-
With other TKIs: Combining this compound with EGFR-TKIs (e.g., gefitinib, erlotinib) has shown promise in non-small cell lung cancer (NSCLC).[5][6][7] Similarly, combining it with a pan-HER inhibitor like pyrotinib (B611990) can be effective in HER2-positive gastric cancer.[2]
-
With chemotherapy: this compound can enhance the sensitivity of cancer cells to chemotherapeutic agents like paclitaxel (B517696) by inhibiting drug efflux and suppressing resistance pathways like JAK/STAT3.[3][8]
-
With immunotherapy: this compound can modulate the tumor microenvironment to be less immunosuppressive, thereby enhancing the efficacy of PD-1 inhibitors.[9] This is partly achieved through the activation of the STAT1/NK axis.[9]
-
-
Targeting bypass pathways: If you identify a specific activated bypass pathway, using a specific inhibitor for that pathway in combination with this compound can restore sensitivity. For example, using a PI3K or MEK inhibitor.[1]
-
Inhibiting drug efflux pumps: While not a common clinical strategy, in a research setting, using inhibitors of ABC transporters can help determine if drug efflux is a primary resistance mechanism.
Section 2: Troubleshooting Guides
Issue 1: this compound is no longer inhibiting proliferation in my resistant cell line.
| Possible Cause | Suggested Solution |
| Activation of a bypass signaling pathway (e.g., PI3K/AKT, MAPK/ERK) | Perform Western blot analysis to check the phosphorylation status of key proteins in these pathways (p-AKT, p-ERK). If a pathway is activated, consider adding a specific inhibitor for that pathway in combination with this compound. |
| Upregulation of an alternative RTK (e.g., ERBB2, c-Kit) | Use qRT-PCR or Western blot to assess the expression levels of common alternative RTKs. If one is upregulated, a combination therapy with a TKI targeting that receptor may be effective (e.g., lthis compound (B449) for ERBB2).[1] |
| Increased drug efflux | Perform a drug accumulation assay (e.g., using a fluorescent substrate for ABC transporters like rhodamine 123) to see if resistant cells retain less drug.[4] If so, this suggests a role for drug efflux pumps. |
Issue 2: My combination therapy of this compound and another agent is not showing a synergistic effect.
| Possible Cause | Suggested Solution |
| Suboptimal dosing or scheduling | Perform a dose-response matrix experiment to test a range of concentrations for both drugs to identify the optimal synergistic concentrations. The timing of drug addition may also be critical; consider sequential vs. simultaneous treatment schedules. |
| Inappropriate combination for the resistance mechanism | Ensure the combination therapy targets the specific resistance mechanism in your cells. For example, if resistance is driven by a KRAS mutation, an EGFR-TKI combination may be ineffective. Re-evaluate the underlying resistance mechanism. |
| Antagonistic drug interaction | While rare, some drug combinations can be antagonistic. Review the literature for known interactions between your chosen agents. Consider testing a different class of drug for the combination. |
Section 3: Quantitative Data from Preclinical and Clinical Studies
Table 1: Efficacy of Combination Therapies to Overcome this compound Resistance
| Cancer Type | Combination Therapy | ORR (%) | DCR (%) | Median PFS (months) | Median OS (months) | Reference |
| NSCLC (EGFR-TKI resistant) | This compound + EGFR-TKI | - | - | 10.5 | - | [5] |
| NSCLC (EGFR-TKI resistant) | This compound + Gefitinib | 32.0 | 90.0 | 4.6 | - | [7][10] |
| Advanced Gastric Cancer | This compound + Paclitaxel | - | - | 4.1 | 6.5 | [8] |
| Advanced HCC | This compound + Camrelizumab (PD-1 inhibitor) | - | - | 5.7 | 12 (12-month OS rate: 74.7%) | [11] |
| Platinum-resistant Ovarian Cancer | This compound + Etoposide | 54.3 | - | - | - | [12] |
| Advanced Esophageal Cancer | This compound monotherapy (post-chemo) | 7.7 | - | - | - | [12] |
ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; OS: Overall Survival; NSCLC: Non-Small Cell Lung Cancer; HCC: Hepatocellular Carcinoma.
Section 4: Key Experimental Protocols
Protocol 1: Western Blot for Signaling Pathway Activation
-
Cell Lysis:
-
Culture parental and this compound-resistant cells to 80-90% confluency.
-
Treat cells with this compound or combination therapy for the desired time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-VEGFR2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
-
Protocol 2: Cell Viability Assay (CCK-8/MTT)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Treat cells with a serial dilution of this compound, the combination drug, or both for 48-72 hours.
-
-
Assay:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
For MTT: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, dissolve the formazan (B1609692) crystals with 150 µL of DMSO.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
-
Analysis:
-
Calculate the cell viability as a percentage of the untreated control.
-
Determine the IC50 values using non-linear regression analysis.
-
Section 5: Visualizations
Caption: Key bypass signaling pathways activated in this compound resistance.
Caption: Workflow for investigating and overcoming this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound exhibits synergistic effect with pyrotinib and reverses acquired pyrotinib resistance in HER2-positive gastric cancer via stem cell factor/c-kit signaling and its downstream pathways | Scilit [scilit.com]
- 3. This compound weakens resistance of gastric cancer cells to paclitaxel by suppressing JAK/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (YN968D1) reverses multidrug resistance by inhibiting the efflux function of multiple ATP-binding cassette transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical efficacy of this compound combined with Epidermal growth factor receptor - tyrosine kinase inhibitor (EGFR-TKI) in nonsmall cell lung cancer after EGFR-TKI resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound to combat EGFR-TKI resistance in an advanced non-small cell lung cancer patient with unknown EGFR status: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound enhances antitumour activity of EGFR-TKIs in non-small cell lung cancer with EGFR-TKI resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. bioengineer.org [bioengineer.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | this compound: A Novel Antiangiogenic Drug in Monotherapy or Combination Immunotherapy for Digestive System Malignancies [frontiersin.org]
- 12. Frontiers | Efficacy and Response Biomarkers of this compound in the Treatment of Malignancies in China: A Review [frontiersin.org]
Technical Support Center: Minimizing Apatinib Toxicity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on managing and minimizing the toxicities associated with the use of Apatinib in preclinical animal models. This resource includes troubleshooting guides for common issues, frequently asked questions, detailed experimental protocols, and a summary of quantitative toxicity data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small-molecule tyrosine kinase inhibitor that selectively targets and inhibits the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][2][3] By blocking the ATP-binding site of VEGFR-2, this compound inhibits its phosphorylation and downstream signaling, which is crucial for angiogenesis—the formation of new blood vessels that tumors need to grow and metastasize.[1][3][4] this compound also exhibits inhibitory effects on other tyrosine kinases, including c-Kit and c-Src.[1][3]
Q2: What are the most common toxicities observed with this compound in animal models?
The most frequently reported toxicities in preclinical and clinical studies include hypertension (high blood pressure), proteinuria (excess protein in the urine), and hand-foot syndrome (HFS), also known as palmar-plantar erythrodysesthesia.[4][5][6] Other potential adverse effects include hematological issues like leukopenia and thrombocytopenia, fatigue, and gastrointestinal complaints.[5][7]
Q3: What are recommended starting doses for this compound in mouse xenograft models?
Based on published preclinical studies, common starting doses for this compound in mouse xenograft models range from 50 mg/kg to 150 mg/kg, administered orally once daily.[7][8][9][10] The optimal dose can vary depending on the animal strain, tumor model, and specific research objectives. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) for your specific experimental setup.
Q4: How should this compound be prepared for oral administration in animal studies?
This compound is practically insoluble in water. For oral gavage in rodent studies, it is often formulated as a suspension. A common vehicle is 0.5% carboxymethylcellulose (CMC-Na) in sterile water.[11] It is recommended to prepare the formulation fresh daily and ensure it is thoroughly mixed before each administration to maintain a uniform suspension.
Q5: What are some key considerations for a successful in vivo study with this compound?
Key considerations include:
-
Animal Model Selection: Choose a tumor model that is known to be responsive to anti-angiogenic therapies.
-
Dose and Schedule Optimization: Conduct a pilot study to determine the optimal dose and administration schedule that balances anti-tumor efficacy with manageable toxicity.
-
Consistent Drug Formulation and Administration: Ensure the drug is properly formulated and administered consistently to all animals.
-
Regular Monitoring: Closely monitor the animals for clinical signs of toxicity, body weight changes, and tumor growth.
-
Appropriate Endpoints: Define clear endpoints for both efficacy and toxicity.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound in a question-and-answer format.
Hypertension
Q: I am observing a significant and sustained increase in blood pressure in my this compound-treated mice. What should I do?
A: this compound-induced hypertension is an on-target effect related to the inhibition of VEGFR-2.
-
Confirm the Finding: Ensure that your blood pressure measurements are accurate and reproducible. Use a reliable method such as tail-cuff plethysmography or radiotelemetry, and take measurements at the same time each day to minimize variability.[3][5][9]
-
Dose Reduction: If the hypertension is severe (e.g., systolic blood pressure consistently >180 mmHg in mice), consider reducing the dose of this compound. A dose-dependent effect on blood pressure has been observed.
-
Supportive Care: While not standard practice in most preclinical studies, in some cases, the use of antihypertensive agents could be considered if the goal is to maintain animals on a specific dose of this compound for a longer duration. However, this would introduce a confounding variable.
-
Monitor for End-Organ Damage: In cases of prolonged, severe hypertension, consider assessing for potential cardiac hypertrophy or renal damage through histopathology at the end of the study.
Q: There is high variability in blood pressure readings within the same treatment group. What could be the cause?
A: High variability can be due to several factors:
-
Stress-Induced Fluctuations: The stress of handling and restraint during tail-cuff measurements can significantly impact blood pressure. Acclimatize the animals to the procedure for several days before starting to collect data.
-
Inconsistent Measurement Technique: Ensure that the tail-cuff is placed correctly and that the animal is adequately warmed to allow for the detection of a tail pulse.
-
Diurnal Variation: Blood pressure in rodents follows a circadian rhythm. Always take measurements at the same time of day.
-
Improper Animal Restraint: Ensure animals are restrained properly but not too tightly, as this can cause stress and affect readings.
Proteinuria
Q: How can I accurately quantify proteinuria in my rodent models?
A: While urine dipsticks can provide a qualitative assessment, more quantitative methods are recommended for accurate data.
-
Urine Collection: Collect urine over a 16- to 24-hour period using metabolic cages to get a complete picture of protein excretion.
-
Quantitative Assays:
-
Bradford Assay or similar colorimetric methods: These are commonly used to determine total protein concentration in urine.[1]
-
ELISA: Specific ELISAs for rodent albumin can provide a more sensitive and specific measurement of albuminuria, a key indicator of glomerular injury.
-
Urine Protein-to-Creatinine Ratio (UPCR): Measuring both protein and creatinine (B1669602) in a spot urine sample can help to normalize for variations in urine concentration.[6]
-
Q: My animals are developing severe proteinuria. What are the implications and what should I do?
A: Severe proteinuria is a sign of significant kidney damage.
-
Dose Modification: Reduce the dose of this compound or temporarily interrupt treatment.
-
Monitor Renal Function: If possible, monitor serum creatinine and blood urea (B33335) nitrogen (BUN) levels as indicators of renal function.
-
Histopathology: At the end of the study, collect kidney tissues for histopathological analysis to assess for glomerular and tubular damage.
-
Consider a Different Dosing Schedule: Intermittent dosing schedules may be better tolerated than continuous daily dosing.
Hand-Foot Syndrome (HFS)
Q: How do I visually assess and grade hand-foot syndrome in mice?
A: HFS in rodents typically manifests as erythema (redness), edema (swelling), and desquamation (peeling) of the paws. A grading scale adapted from clinical criteria can be used:[8]
-
Grade 0: Normal appearance.
-
Grade 1: Slight erythema, mild edema, or slight desquamation.
-
Grade 2: Moderate erythema and edema, with some desquamation and discomfort (animal may be observed licking or favoring a paw).
-
Grade 3: Severe erythema, edema, and desquamation, with potential for ulceration and significant discomfort that may affect mobility.
Q: What supportive care can be provided to animals with HFS?
A:
-
Soft Bedding: Provide soft bedding to reduce pressure and friction on the paws.
-
Topical Emollients: While not a standard procedure in many research protocols, the application of a bland emollient may help to soothe the affected areas.
-
Pain Management: If animals show signs of significant pain or distress, consult with your institution's veterinary staff regarding appropriate analgesic options.
-
Dose Reduction: HFS is often dose-dependent, so a reduction in the this compound dose is the most effective way to manage this toxicity.
General Troubleshooting
Q: I am observing unexpected mortality in my this compound-treated group, even at doses reported to be safe in the literature. What should I investigate?
A:
-
Formulation and Dosing Errors: Double-check your calculations for dose and formulation concentration. Ensure the this compound suspension is homogenous and that each animal is receiving the correct dose.
-
Gavage Technique: Improper oral gavage technique can lead to aspiration pneumonia or esophageal injury. Ensure all personnel are properly trained.
-
Animal Strain and Health Status: The tolerability of this compound can vary between different strains of mice and rats. Ensure that your animals are healthy and free from underlying conditions before starting the experiment.
-
Off-Target Toxicities: While this compound is selective for VEGFR-2, it does have off-target effects. The unexpected mortality could be due to a combination of on-target and off-target toxicities that are more pronounced in your specific model. Conduct a thorough necropsy and histopathological analysis of major organs to identify the cause of death.
Quantitative Data Summary
The following tables summarize quantitative data on this compound toxicity from various preclinical studies.
Table 1: Dose-Dependent Effects and Toxicity of this compound in Rodent Models
| Animal Model | Tumor Type | This compound Dose (mg/kg/day, p.o.) | Observed Efficacy | Reported Toxicities |
| Nude Mice | Gastric Cancer Xenograft | 50 | Slowed tumor growth | Not specified |
| Nude Mice | Gastric Cancer Xenograft | 200 | Significant tumor growth inhibition | Not specified |
| Nude Mice | Pancreatic Neuroendocrine Tumor (PNET) Xenograft | 50 | Modest tumor growth inhibition | Well tolerated |
| Nude Mice | Pancreatic Neuroendocrine Tumor (PNET) Xenograft | 150 | Significant tumor growth inhibition | Well tolerated |
| Nude Mice | Small Cell Lung Cancer Xenograft | 80 | Significant tumor inhibition | No significant weight loss |
| Nude Mice | Small Cell Lung Cancer Xenograft | 120 | More pronounced tumor inhibition | No significant weight loss |
| Nude Mice | Gastric Cancer Xenograft | 75 | Tumor growth inhibition | 13.4% weight loss |
| Nude Mice | Gastric Cancer Xenograft | 150 | Tumor growth inhibition | 16.8% weight loss |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| H446 | Small Cell Lung Cancer | Lower than H524 |
| H69 | Small Cell Lung Cancer | Lower than H524 |
| H524 | Small Cell Lung Cancer | Higher than H446 and H69 |
| SiHa | Cervical Cancer | 13.9 |
| HCC94 | Cervical Cancer | 21.8 |
| C33A | Cervical Cancer | 26.6 |
| HeLa | Cervical Cancer | 31.2 |
| A2780 | Ovarian Cancer | 18.89 ± 5.6 |
| SKOV-3 | Ovarian Cancer | 25.61 ± 2.1 |
| CAOV-3 | Ovarian Cancer | 20.46 ± 0.5 |
| Nalm6 | Acute Lymphoblastic Leukemia | 55.76 ± 13.19 (48h) |
| Reh | Acute Lymphoblastic Leukemia | 51.53 ± 10.74 (48h) |
| Jurkat | Acute Lymphoblastic Leukemia | 32.43 ± 5.58 (48h) |
| Molt4 | Acute Lymphoblastic Leukemia | 39.91 ± 9.88 (48h) |
Detailed Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Oral Gavage
Materials:
-
This compound powder
-
0.5% Carboxymethylcellulose (CMC-Na) in sterile water (vehicle)
-
Mortar and pestle or homogenizer
-
Weighing scale
-
Appropriate sized oral gavage needles for mice/rats
-
Syringes
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed.
-
Weigh the this compound powder accurately.
-
Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to ensure a uniform suspension. Use a mortar and pestle or a homogenizer for best results.
-
Prepare the suspension fresh daily before administration.
-
Immediately before dosing, vortex or shake the suspension vigorously to ensure it is homogenous.
-
Administer the calculated volume of the this compound suspension to each animal via oral gavage using an appropriately sized gavage needle.
-
Administer the same volume of vehicle to the control group.
Protocol 2: Monitoring of Hypertension in Mice
Materials:
-
Non-invasive blood pressure measurement system (e.g., tail-cuff plethysmography)
-
Restrainers for mice
-
Warming platform
Procedure:
-
Acclimatization: For at least 3-5 days prior to the start of the experiment, acclimatize the mice to the restrainer and the warming platform for 10-15 minutes each day. This will help to reduce stress-induced elevations in blood pressure.
-
Measurement:
-
Place the mouse in the restrainer on the warming platform to allow for vasodilation of the tail artery.
-
Place the tail-cuff and sensor on the mouse's tail according to the manufacturer's instructions.
-
Record at least 5-10 consecutive blood pressure readings and calculate the average for each animal.
-
-
Frequency: Measure blood pressure at baseline (before this compound administration) and then at regular intervals throughout the study (e.g., once or twice weekly).
-
Consistency: Always perform the measurements at the same time of day to minimize diurnal variations.
Protocol 3: Quantitative Assessment of Proteinuria in Rodents
Materials:
-
Metabolic cages for 24-hour urine collection
-
Microcentrifuge tubes
-
Bradford protein assay kit or a rodent albumin ELISA kit
-
Spectrophotometer or plate reader
Procedure:
-
Urine Collection: Place the animals in metabolic cages for 16-24 hours with free access to water but not food (to prevent contamination of the urine sample).
-
Sample Processing: Collect the urine, measure the total volume, and centrifuge at a low speed to pellet any debris.
-
Protein Quantification:
-
Bradford Assay: Follow the manufacturer's instructions to determine the total protein concentration in the urine samples.
-
Albumin ELISA: Use a commercially available ELISA kit specific for mouse or rat albumin for a more sensitive and specific measurement.
-
-
Data Expression: Express the results as total protein or albumin excreted over the 24-hour period (mg/24h). Alternatively, measure creatinine in the same sample and express the data as the protein-to-creatinine or albumin-to-creatinine ratio.
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: this compound inhibits the VEGFR-2 signaling pathway.
Caption: this compound's inhibitory effects on c-Kit and c-Src.
Experimental Workflow Diagram
Caption: General workflow for this compound toxicity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound triggers autophagic and apoptotic cell death via VEGFR2/STAT3/PD-L1 and ROS/Nrf2/p62 signaling in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. Frontiers | LDP alleviates TKI-induced proteinuria through reversing the expression of RelA in renal tissues [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. This compound exhibits anti-leukemia activity in preclinical models of acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Apatinib Delivery to Tumor Tissues In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on improving the in vivo delivery of Apatinib to tumor tissues.
Troubleshooting Guides
This section addresses common issues encountered during in vivo experiments with this compound and its delivery systems.
| Problem | Possible Cause | Suggested Solution |
| High systemic toxicity and off-target effects observed with this compound administration. | This compound, like many chemotherapy drugs, is not tumor-specific and can cause multi-organ toxicity.[1] | Consider encapsulating this compound in a nanoparticle-based drug delivery system.[1][2] Nanoparticles can improve tumor targeting and reduce systemic exposure.[1] For instance, hollow mesoporous silica (B1680970) nanoparticles (HMSNs) have been used to create a targeted delivery system for osteosarcoma.[1] |
| Limited efficacy of this compound monotherapy in controlling tumor growth. | The tumor microenvironment may be immunosuppressive, or the tumor may have inherent or acquired resistance mechanisms. | Combine this compound with other therapies. For example, combination with stereotactic ablative radiotherapy (SABR) can lead to systemic tumor control by reversing the immunosuppressive tumor microenvironment.[3][4] Combining this compound with a PD-1 inhibitor has also shown enhanced anti-tumor effects.[5] |
| Poor intratumoral accumulation of co-administered chemotherapeutic agents. | The abnormal and leaky vasculature of the tumor can impede drug delivery. | Administer this compound for a specific duration to induce a "tumor normalization window." Treatment for 7 to 10 days has been shown to improve tumor vessel morphology, decrease leakage, and increase blood perfusion, thereby enhancing the delivery of other drugs like adriamycin.[6][7] |
| Inconsistent results in nanoparticle-based this compound delivery experiments. | Issues with nanoparticle formulation, stability, or characterization. | Ensure proper characterization of your nanoparticles, including size, morphology, drug loading capacity, and encapsulation efficiency. For example, this compound-loaded PLGA nanoparticles have been characterized with an average size of 136 ± 0.27 nm.[2] For hollow mesoporous silica nanoparticles, a drug loading capacity of 65% and an encapsulation efficiency of 25% have been reported.[1] |
| Rapid clearance of this compound from circulation. | The inherent pharmacokinetic properties of the drug. | Utilize a drug delivery system that allows for controlled or sustained release. Electrostatic spinning technology can create ultrafine fibers that provide programmed drug release, with this compound being released slowly to maintain its therapeutic effect over time.[8] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding strategies to improve this compound delivery.
1. What is the "tumor normalization window" and how can it be leveraged for improved drug delivery?
The "tumor normalization window" is a concept where anti-angiogenic agents like this compound can transiently "normalize" the chaotic and leaky tumor vasculature. This leads to a more organized and efficient blood vessel network within the tumor. This normalization can improve tumor blood perfusion and reduce the hypoxic microenvironment.[6][7] By administering chemotherapy during this window, typically observed between 7 to 10 days of this compound treatment in preclinical models, the delivery and efficacy of the co-administered drug can be significantly enhanced.[6][7]
2. What are the advantages of using nanoparticles to deliver this compound?
Nanoparticle-based drug delivery systems offer several advantages for this compound:
-
Improved Solubility and Stability: this compound has low water solubility, which can be improved by encapsulation in nanoparticles.[2]
-
Enhanced Tumor Targeting: Nanoparticles can accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect.[9] They can also be functionalized with targeting ligands for more specific delivery.
-
Controlled Release: Nanocarriers can be designed for sustained or triggered release of this compound in the tumor microenvironment, for example, in response to the acidic pH of the tumor.[1][10]
-
Reduced Systemic Toxicity: By concentrating the drug at the tumor site, nanoparticle delivery can reduce exposure to healthy tissues and mitigate side effects.[1]
-
Co-delivery of Multiple Agents: Nanoparticles can be engineered to carry both this compound and another therapeutic agent, allowing for synergistic combination therapies from a single delivery vehicle.[8]
3. How does this compound affect the tumor microenvironment to improve therapeutic outcomes?
This compound can modulate the tumor microenvironment in several ways:
-
Vessel Normalization: As mentioned above, it can improve the structure and function of tumor blood vessels.[6][7]
-
Reversal of Immunosuppression: this compound can counteract the increase in PD-L1 expression that can be induced by treatments like radiotherapy.[3][4] It can also alter the composition of immune cells within the tumor, leading to a more favorable anti-tumor immune response.[3][4]
-
Induction of Ferroptosis: this compound has been shown to induce ferroptosis, a form of iron-dependent cell death, in glioma cells by modulating the VEGFR2/Nrf2 pathway.[11]
4. Can this compound be used to overcome multidrug resistance in tumors?
Yes, studies have shown that this compound can reverse multidrug resistance (MDR) mediated by ATP-binding cassette (ABC) transporters like ABCB1 (P-glycoprotein) and ABCG2.[12] It does so by inhibiting the efflux function of these transporters, thereby increasing the intracellular concentration of other chemotherapeutic drugs.[12]
Quantitative Data on this compound Delivery Systems
The following tables summarize quantitative data from various studies on this compound delivery systems.
Table 1: Nanoparticle Formulation and Drug Loading
| Nanoparticle System | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Average Size (nm) | Reference |
| HMSNs/BM-Apa-CD-PEG-ALN (HACA) | 65 | 25 | 30-40 | [1] |
| This compound-loaded PLGA Nanoparticles (Apa/p NPs) | Not Reported | Not Reported | 136 ± 0.27 | [2] |
| MIL-100@Apa@MPN | 28.33 | 85.01 | Not Reported | [10] |
Table 2: In Vitro Drug Release
| Nanoparticle System | Condition | Cumulative Release (%) | Time (hours) | Reference |
| MIL-100@Apa@MPN | pH 7.4 | 42.31 | 72 | [10] |
| MIL-100@Apa@MPN | pH 5.0 | 73.72 | 72 | [10] |
Table 3: In Vivo Tumor Inhibition
| Treatment Group | Animal Model | Tumor Growth Inhibition | Reference |
| This compound + Paclitaxel | KBv200 cell xenografts | Significant inhibition compared to either agent alone | [12] |
| This compound (high dose) + SABR | Lung cancer model | Significant retardation of primary and secondary tumor growth | [4] |
| This compound-loaded nanoparticles | Melanoma model | Significantly inhibited tumor growth compared to naked drug | [2] |
| This compound | Glioma xenograft model | Significantly reduced tumor volume and weight compared to control | [11] |
Experimental Protocols
Below are detailed methodologies for key experiments related to improving this compound delivery.
1. In Vivo Tumor Vessel Normalization Study
-
Animal Model: Nude mice bearing LoVo colon cancer xenografts.[6][7]
-
Treatment: Mice are orally administered this compound (e.g., 150 mg/kg/day) for varying durations (e.g., 5, 7, 10, or 12 days).[6][7]
-
Tumor Growth Measurement: Tumor volume is measured regularly using calipers.
-
Vessel Morphology Analysis:
-
Blood Perfusion Assessment: Laser speckle contrast analysis can be used to monitor dynamic blood perfusion in the tumor.[7]
-
Hypoxia Measurement: Immunohistochemical staining for hypoxia-inducible factor 1-alpha (HIF-1α) can be performed on tumor sections.[6][7]
-
Co-administered Drug Distribution: A fluorescently tagged drug (e.g., Adriamycin) can be injected, and its distribution in the tumor can be quantified using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[7]
2. Preparation and Characterization of this compound-Loaded Nanoparticles
-
Example: PLGA Nanoparticles [2]
-
Preparation: this compound and poly(lactic-co-glycolic acid) (PLGA) are dissolved in an organic solvent. This solution is then emulsified in an aqueous solution containing a surfactant (e.g., Poloxamer 407). The organic solvent is then evaporated, leading to the formation of nanoparticles.
-
Characterization:
-
Size and Morphology: Dynamic light scattering (DLS) and transmission electron microscopy (TEM) are used to determine the size distribution and morphology of the nanoparticles.[2]
-
Drug Loading and Encapsulation Efficiency: The amount of this compound encapsulated is determined by dissolving the nanoparticles and quantifying the drug concentration using a suitable analytical method like HPLC.
-
-
3. In Vivo Anti-Tumor Efficacy Study of this compound Nanoparticles
-
Animal Model: C57BL/6 mice with B16 melanoma xenografts.[2]
-
Treatment Groups:
-
Control (e.g., saline)
-
Empty nanoparticles
-
Free this compound
-
This compound-loaded nanoparticles
-
-
Administration: Treatments are administered via a suitable route (e.g., intravenous injection).
-
Efficacy Assessment:
-
Tumor Growth: Tumor volume is measured at regular intervals.
-
Survival Analysis: The survival of the mice in each group is monitored.
-
-
Mechanism of Action Analysis:
-
Western Blot: Tumor tissues are harvested at the end of the study to analyze the expression and phosphorylation of key proteins in the targeted signaling pathway (e.g., VEGFR-2, p-VEGFR-2, ERK1/2).[2]
-
Immunohistochemistry: Tumor sections can be stained for markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31).
-
Visualizations
Below are diagrams illustrating key concepts and workflows related to improving this compound delivery.
Caption: this compound inhibits VEGFR-2 signaling to block angiogenesis.
References
- 1. Controlled-release of this compound for targeted inhibition of osteosarcoma by supramolecular nanovalve-modified mesoporous silica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-loaded nanoparticles inhibit tumor growth and angiogenesis in a model of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Combined with Local Irradiation Leads to Systemic Tumor Control via Reversal of Immunosuppressive Tumor Microenvironment in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Combined with Local Irradiation Leads to Systemic Tumor Control via Reversal of Immunosuppressive Tumor Microenvironment in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a selective VEGFR2 inhibitor, improves the delivery of chemotherapeutic agents to tumors by normalizing tumor vessels in LoVo colon cancer xenograft mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a selective VEGFR2 inhibitor, improves the delivery of chemotherapeutic agents to tumors by normalizing tumor vessels in LoVo colon cancer xenograft mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. Perfluoropentane/apatinib-encapsulated metal–organic framework nanoparticles enhanced the microwave ablation of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A pH-Responsive Drug-Delivery System Based on this compound-Loaded Metal-Organic Frameworks for Ferroptosis-Targeted Synergistic Anti-Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Induces Ferroptosis of Glioma Cells through Modulation of the VEGFR2/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound (YN968D1) reverses multidrug resistance by inhibiting the efflux function of multiple ATP-binding cassette transporters - PMC [pmc.ncbi.nlm.nih.gov]
addressing variability in Apatinib xenograft model outcomes
Apatinib Xenograft Model Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address variability and common issues encountered in this compound xenograft model experiments.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions about this compound and its application in xenograft models.
Q1: What is the mechanism of action of this compound?
This compound is an orally administered, small-molecule tyrosine kinase inhibitor that selectively targets and strongly inhibits Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][2][3] By competitively binding to the ATP binding site of VEGFR-2, it blocks downstream signal transduction, which inhibits tumor angiogenesis and growth.[1][2] Key downstream pathways inhibited by this compound include the PI3K/AKT/mTOR, RAF/MEK/ERK, and STAT3/BCL-2 signaling pathways, which are crucial for cancer cell proliferation, migration, and survival.[1][3][4][5][6]
Diagram: this compound's Core Signaling Pathway Inhibition
Caption: this compound inhibits VEGFR-2, blocking multiple downstream pathways.
Q2: Which factors contribute to variability in xenograft model outcomes?
Variability in xenograft studies can arise from multiple sources, broadly categorized as intrinsic (related to the tumor model) and extrinsic (related to the host and procedures).
| Category | Factor | Description |
| Intrinsic Factors | Cell Line/Tumor Heterogeneity | Patient-derived xenografts (PDXs) and cell lines possess inherent genetic and epigenetic diversity. Different subclones may have varying sensitivity to this compound. |
| VEGFR-2 Expression Levels | The efficacy of this compound is often correlated with the expression level of its target, VEGFR-2, in the tumor cells.[1][7] Models with low VEGFR-2 expression may show a poor response.[7] | |
| Tumor Take Rate | The success rate of tumor establishment can vary significantly between different tumor types and models, affecting cohort uniformity. | |
| Extrinsic Factors | Host Animal | Age, weight, sex, and immune status of the mice can influence tumor growth and drug metabolism. |
| Tumor Microenvironment (TME) | The murine host stroma replaces the human stroma over passages, which can alter the TME and affect tumor behavior and drug response.[8] | |
| Drug Formulation & Dosing | Inconsistent preparation of the this compound suspension or inaccurate oral gavage technique can lead to variable drug exposure. | |
| Tumor Measurement | Inconsistent caliper measurements or operator-dependent differences can introduce significant variability in tumor volume data. | |
| Study Design | Factors like initial tumor volume at randomization, cohort size, and study duration can impact the classification of treatment response.[9] |
Section 2: Troubleshooting Guide
This section provides solutions to specific problems researchers may encounter during their this compound xenograft experiments.
Problem 1: High variability in tumor growth within the control (vehicle-treated) group.
-
Possible Cause 1: Inconsistent Cell Implantation.
-
Solution: Ensure the cell suspension is homogenous and free of clumps before injection. Standardize the injection site (e.g., right flank) and depth for all animals. Verify cell viability (>95%) via Trypan Blue exclusion immediately before implantation.
-
-
Possible Cause 2: Animal Health and Husbandry.
-
Solution: Use animals from a single, reliable supplier that are matched for age and weight. House animals under specific pathogen-free (SPF) conditions with standardized light/dark cycles, temperature, and humidity. Monitor for any signs of illness unrelated to the tumor burden.
-
-
Possible Cause 3: Measurement Error.
-
Solution: Have a single, trained individual perform all tumor measurements using the same calibrated digital calipers. If multiple individuals are necessary, conduct inter-operator variability training and checks.
-
Problem 2: this compound-treated group shows no significant tumor inhibition compared to the control group.
-
Possible Cause 1: Inappropriate Xenograft Model.
-
Solution: The selected cell line or PDX model may have low or no expression of VEGFR-2, this compound's primary target.[7] Before starting an in vivo study, confirm VEGFR-2 expression via Western Blot or IHC. For example, studies have shown that gastric cancer xenografts from SGC-7901 and BGC-823 cells (higher VEGFR-2) respond to this compound, whereas MGC-803 xenografts (lower VEGFR-2) do not.[7]
-
-
Possible Cause 2: Suboptimal Dosing or Formulation.
-
Solution: Verify the dose and administration schedule. Doses in mouse models typically range from 100 mg/kg to 150 mg/kg, administered daily by oral gavage.[10][11] Ensure the this compound suspension is prepared fresh daily and is homogenous. Constant agitation during dosing is critical to prevent the compound from settling.
-
-
Possible Cause 3: Drug Resistance.
-
Solution: The tumor model may have intrinsic or acquired resistance mechanisms. This can involve the activation of alternative signaling pathways. Consider combination therapies, as this compound has been shown to synergize with cytotoxic drugs like paclitaxel (B517696) and cisplatin.[1]
-
Diagram: Troubleshooting Workflow for Poor this compound Efficacy
Caption: A logical workflow for troubleshooting poor this compound efficacy.
Problem 3: Toxicity observed in treated animals (e.g., significant body weight loss).
-
Possible Cause 1: Dose is too high for the specific mouse strain.
-
Solution: While doses like 100-150 mg/kg are common, toxicity can be strain-dependent.[10][11] Conduct a preliminary dose-finding study to determine the maximum tolerated dose (MTD) in your specific animal model. Monitor body weight 2-3 times per week; a loss of >15-20% is a common endpoint criterion.
-
-
Possible Cause 2: Stress from oral gavage procedure.
-
Solution: Ensure all personnel are highly proficient in oral gavage to minimize stress and prevent accidental injury. Acclimate the mice to handling for several days before starting treatment.
-
Section 3: Experimental Protocols & Data
This section provides a standardized protocol for an this compound xenograft study and tables of representative data.
Protocol: Subcutaneous Xenograft Model and this compound Treatment
1. Cell Culture and Preparation:
-
Culture the selected cancer cell line (e.g., LoVo colon cancer) under standard conditions.[11]
-
Harvest cells during the logarithmic growth phase. Wash with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel.
-
Perform a cell count and viability check (e.g., Trypan Blue). Cell viability should be >95%. Adjust the concentration to 1 x 10⁷ cells per 100 µL.[1]
2. Animal Handling and Tumor Implantation:
-
Use 5-6 week old female BALB/c nude mice, acclimated for at least one week.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor animals for tumor growth. Begin caliper measurements once tumors are palpable.
3. Study Initiation and Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=6-8 per group).
-
This compound Formulation: Prepare a fresh suspension of this compound daily in a vehicle of 0.5% carboxymethylcellulose sodium (CMC-Na).[11] For a 100 mg/kg dose in a 20g mouse with a 200 µL gavage volume, the concentration would be 10 mg/mL.
-
Administration: Administer this compound or vehicle control daily via oral gavage.[12]
4. Monitoring and Endpoints:
-
Measure tumor volume with digital calipers every 3 days using the formula: Volume = (Length × Width²) / 2.
-
Measure body weight 2-3 times per week to monitor toxicity.
-
The study endpoint is typically reached when control tumors reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21 days).[10]
Diagram: Standard Experimental Workflow for this compound Xenograft Study
Caption: A typical workflow for an this compound efficacy study in mice.
Quantitative Data: this compound Efficacy in Different Xenograft Models
The following table summarizes reported outcomes of this compound treatment across various cell line-derived xenograft models. This data highlights the variability in response based on tumor type and dose.
| Cell Line | Cancer Type | Mouse Strain | This compound Dose (mg/kg/day) | Treatment Duration | Tumor Growth Inhibition (TGI) % | Reference |
| PC9GR | Non-Small-Cell Lung | Nude | 100 | 21 days | 63.5% (volume reduction) | [10] |
| PC9 | Non-Small-Cell Lung | Nude | 100 | 21 days | 31.9% (volume reduction) | [10] |
| SGC-7901 | Gastric | Nude | Not Specified | ~25 days | Significant decrease in volume/weight | [7] |
| BGC-823 | Gastric | Nude | Not Specified | ~25 days | Significant decrease in volume/weight | [7] |
| MGC-803 | Gastric | Nude | Not Specified | ~25 days | No significant difference from control | [7] |
| LoVo | Colon | Nude | 150 | 12 days | Significant inhibition | [11] |
| ASPC-1 | Pancreatic | Nude | High-dose | 21 days | Significant growth hindrance | [6] |
References
- 1. This compound inhibits tumour progression and promotes antitumour efficacy of cytotoxic drugs in oesophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits VEGFR-2 and angiogenesis in an in vivo murine model of nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound promotes autophagy and apoptosis through VEGFR2/STAT3/BCL-2 signaling in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits VEGF signaling and promotes apoptosis in intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound affect VEGF-mediated cell proliferation, migration, invasion via blocking VEGFR2/RAF/MEK/ERK and PI3K/AKT pathways in cholangiocarcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits pancreatic cancer growth, migration and invasion through the PI3K/AKT and ERK1/2/MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Challenges and Prospects of Patient-Derived Xenografts for Cancer Research | MDPI [mdpi.com]
- 9. Factors that influence response classifications in chemotherapy treated patient-derived xenografts (PDX) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a selective VEGFR2 inhibitor, improves the delivery of chemotherapeutic agents to tumors by normalizing tumor vessels in LoVo colon cancer xenograft mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combining this compound and Oxaliplatin Remodels the Immunosuppressive Tumor Microenvironment and Sensitizes Desert-Type Gastric Cancer to Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Apatinib and Chemotherapy Combination Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apatinib in combination with chemotherapy. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining this compound with chemotherapy?
This compound is a tyrosine kinase inhibitor that selectively targets VEGFR-2, a key mediator of angiogenesis.[1] By inhibiting angiogenesis, this compound can disrupt the tumor's blood supply, potentially enhancing the efficacy of cytotoxic chemotherapy.[2] Additionally, some studies suggest that this compound may reverse multidrug resistance, making tumor cells more susceptible to chemotherapeutic agents.[1] The combination aims to attack the tumor through complementary mechanisms: chemotherapy directly kills cancer cells, while this compound inhibits the growth of new blood vessels that tumors need to survive and grow.[3]
Q2: Which chemotherapy agents are commonly combined with this compound?
This compound has been investigated in combination with a variety of chemotherapy drugs across different cancer types. Commonly studied agents include:
-
Paclitaxel: Used in gastric, breast, and esophageal cancers.[4][5][6]
-
Cisplatin: Often used in combination with other agents for esophageal and gastric cancers.[5]
-
Etoposide (B1684455): Investigated in platinum-resistant ovarian cancer and triple-negative breast cancer.[7][8]
-
5-Fluorouracil (5-FU): A common component of combination regimens for gastric cancer.[2]
-
Docetaxel: Studied in non-small cell lung cancer and gastric cancer.[1][3]
-
S-1: An oral fluoropyrimidine used in gastric and colorectal cancer.[9][10]
-
Ifosfamide (B1674421): Used in combination with etoposide for advanced osteosarcomas.[11]
Q3: How should I determine the optimal dosage for this compound and the chemotherapy agent in my experiments?
Determining the optimal dosage requires a dose-escalation study to identify the maximum tolerated dose (MTD) and the recommended phase II dose (RP2D). In preclinical studies, this often involves treating cancer cell lines with a range of concentrations of each drug individually and in combination to assess for synergistic, additive, or antagonistic effects using methods like the combination index (CI).[2] In vivo studies in animal models are then used to evaluate toxicity and efficacy of different dose combinations.[12] It is crucial to start with lower doses and carefully monitor for adverse events. For instance, some clinical trials have explored lower doses of this compound (e.g., 250 mg or 500 mg daily) in combination regimens to manage toxicity while maintaining efficacy.[13][14]
Q4: What are the common adverse events observed with this compound and chemotherapy combinations?
Common adverse events associated with this compound combination therapy include hypertension, proteinuria, hand-foot syndrome, fatigue, and myelosuppression (such as neutropenia and thrombocytopenia).[8][15][16] The specific side effect profile can vary depending on the chemotherapeutic agent used. For example, when combined with paclitaxel, hematologic toxicity might be more pronounced.[6] Close monitoring and dose adjustments are often necessary to manage these toxicities.[17]
Q5: How can I assess for synergistic effects between this compound and a chemotherapy agent?
Synergy can be assessed both in vitro and in vivo. In vitro, the combination index (CI) method based on the Chou-Talalay principle is a standard approach. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 suggests antagonism.[2] Software such as CompuSyn or SynergyFinder can be used to calculate CI values from cell viability data.[18] In vivo, synergy can be demonstrated by showing that the tumor growth inhibition of the combination therapy is significantly greater than the sum of the effects of each monotherapy.[12]
Troubleshooting Guides
In Vitro Experiments
Issue 1: High variability in cell viability assay results.
-
Potential Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for seeding and consider excluding the outer wells of the microplate, which are prone to evaporation.[19]
-
-
Potential Cause: Instability of this compound or the chemotherapeutic agent in culture medium.
-
Solution: Prepare fresh drug solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[19]
-
-
Potential Cause: Cell line heterogeneity or high passage number.
-
Solution: Use cells with a consistent and low passage number. Periodically re-authenticate cell lines.[19]
-
Issue 2: No synergistic effect observed between this compound and the chemotherapy agent.
-
Potential Cause: Inappropriate concentration range.
-
Solution: Perform dose-response curves for each drug individually to determine the IC50 value. Use a range of concentrations around the IC50 for combination studies.
-
-
Potential Cause: The chosen cell line may be resistant to one or both drugs.
-
Solution: Investigate the expression of relevant biomarkers (e.g., VEGFR-2 for this compound sensitivity). Consider using a different cell line with a known sensitivity profile.
-
-
Potential Cause: Incorrect timing of drug administration.
-
Solution: Experiment with different administration schedules (e.g., sequential vs. concurrent) to determine the optimal sequence for synergistic effects.
-
In Vivo Experiments
Issue 3: Unexpected toxicity or mortality in animal models.
-
Potential Cause: The combined toxicity of this compound and the chemotherapy agent is greater than anticipated.
-
Solution: Conduct a dose-finding study with the combination regimen to establish the maximum tolerated dose (MTD). Start with lower doses of one or both agents and escalate gradually.[2]
-
-
Potential Cause: Off-target effects of the drugs.
-
Solution: Monitor animals daily for clinical signs of toxicity (e.g., weight loss, lethargy, changes in grooming). Perform regular blood counts and serum chemistry analysis.
-
-
Potential Cause: The vehicle used to dissolve the drugs may have toxic effects.
-
Solution: Include a vehicle-only control group in your experimental design.
-
Issue 4: Lack of significant tumor growth inhibition with the combination therapy.
-
Potential Cause: Suboptimal dosing or scheduling.
-
Solution: Re-evaluate the doses and administration schedule based on in vitro data and MTD studies. Consider metronomic dosing (lower, more frequent doses) for this compound to enhance its anti-angiogenic effects.
-
-
Potential Cause: Development of drug resistance.
-
Potential Cause: The tumor model may not be appropriate.
-
Solution: Ensure that the chosen tumor model is sensitive to both this compound and the selected chemotherapy agent. For example, a highly angiogenic tumor model would be more suitable for evaluating an anti-angiogenic agent like this compound.
-
Quantitative Data Summary
Table 1: Efficacy of this compound in Combination with Chemotherapy in Clinical Trials
| Cancer Type | Chemotherapy Agent(s) | Line of Therapy | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) | Reference |
| Gastric Cancer | Paclitaxel | Taxane-resistant | 10.0% | 2.07 | 24.8 (median follow-up) | [6] |
| Gastric Cancer | Chemotherapy +/- Immunotherapy | First-line | 65.9% | 10.9 | Not Reported | [23] |
| Esophageal Squamous Cell Carcinoma | Paclitaxel + Cisplatin | Neoadjuvant | 80.0% | Not Applicable | Not Applicable | [5] |
| HER2-Negative Breast Cancer | Physician's Choice | < 2 lines | Not Reported | 6.0 | Not Reported | [15] |
| Triple-Negative Breast Cancer | Etoposide | ≥ 1 line | 10.0% | 6.0 | 24.5 | [8] |
| Metastatic Colorectal Cancer | S-1 | ≥ 2 lines | 13.79% | 7.9 | 12.9 | [9][10] |
Table 2: Common Starting Doses of this compound in Combination Therapy Studies
| This compound Dose | Chemotherapy Agent | Cancer Type | Reference |
| 850 mg daily | Paclitaxel or POF | Gastric Cancer | [6] |
| 500 mg daily | Etoposide | Triple-Negative Breast Cancer | [8] |
| 500 mg daily | Chemotherapy | Advanced Oral Cancer | [13] |
| 250 mg daily | Chemotherapy | HER2-Negative Breast Cancer | [15] |
| 250 mg daily | S-1 | Metastatic Colorectal Cancer | [9] |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[24]
-
Drug Treatment: Treat cells with various concentrations of this compound, the chemotherapy agent, and their combination for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[24]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[24]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine IC50 values. Use software like CompuSyn to calculate the Combination Index (CI) for synergy assessment.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment Initiation: When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, this compound alone, chemotherapy alone, combination).
-
Drug Administration: Administer drugs according to the planned schedule and dosage. This compound is typically given orally, while chemotherapy agents may be administered orally or via injection.[2]
-
Monitoring: Monitor tumor volume, body weight, and the general health of the mice throughout the study.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for markers like Ki-67 and CD31).[12]
Visualizations
Caption: Mechanism of action for this compound and chemotherapy combination.
Caption: Workflow for in vitro cell viability and synergy assessment.
Caption: this compound inhibits VEGFR-2 and downstream signaling pathways.
References
- 1. This compound: A Novel Antiangiogenic Drug in Monotherapy or Combination Immunotherapy for Digestive System Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synergistic effects of this compound combined with cytotoxic chemotherapeutic agents on gastric cancer cells and in a fluorescence imaging gastric cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Plus Chemotherapy Shows Clinical Activity in Advanced NSCLC: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. This compound Combined with Paclitaxel and Cisplatin Neoadjuvant Chemotherapy for Locally Advanced Esophageal Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound combined with paclitaxel-based chemotherapy in patients with taxane-resistant advanced gastric cancer: a single-arm exploratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and etoposide: surprising efficacy of an oral combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound plus etoposide in pretreated patients with advanced triple-negative breast cancer: a phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound: A Novel Antiangiogenic Drug in Monotherapy or Combination Immunotherapy for Digestive System Malignancies [frontiersin.org]
- 10. Frontiers | Low-Dose this compound Combined With S-1 in Refractory Metastatic Colorectal Cancer: A Phase 2, Multicenter, Single-Arm, Prospective Study [frontiersin.org]
- 11. This compound plus ifosfamide and etoposide versus ifosfamide and etoposide in patients with advanced osteosarcomas (OAIE/PKUPH-sarcoma 11): a randomized phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of this compound combined with chemotherapy or targeted therapy on non-small cell lung cancer in vitro and vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of different doses of this compound mesylate combined with chemotherapy on advanced oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of this compound 250 mg combined with chemotherapy in patients with pretreated advanced breast cancer in a real-world setting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. This compound combined with chemotherapy in patients with previously treated advanced breast cancer: An observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy and Safety of this compound Combined with Etoposide in Patients with Recurrent Platinum-resistant Epithelial Ovarian Cancer: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. This compound exhibits synergistic effect with pyrotinib and reverses acquired pyrotinib resistance in HER2-positive gastric cancer via stem cell factor/c-kit signaling and its downstream pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound exhibits synergistic effect with pyrotinib and reverses acquired pyrotinib resistance in HER2-positive gastric cancer via stem cell factor/c-kit signaling and its downstream pathways | Scilit [scilit.com]
- 22. researchgate.net [researchgate.net]
- 23. Safety and efficacy of this compound in combination with chemotherapy with or without immunotherapy versus chemotherapy alone as first-line treatment for advanced gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Synergistic Effect of Apatinib
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at enhancing the synergistic effect of Apatinib with other inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your in vitro and in vivo experiments with this compound combination therapies.
Q1: I am observing higher-than-expected cytotoxicity in my cell cultures when combining this compound with a chemotherapeutic agent. What could be the cause and how can I troubleshoot this?
A1: Increased cytotoxicity is a common observation and can be indicative of a potent synergistic or additive effect. However, it can also complicate the interpretation of results. Here are some potential causes and troubleshooting steps:
-
Inappropriate Dosing: The concentrations of one or both drugs may be too high, leading to overwhelming toxicity rather than a measurable synergistic interaction.
-
Troubleshooting:
-
Perform a thorough dose-response analysis for each drug individually to determine their respective IC50 values in your specific cell line.[1]
-
When combining the drugs, start with concentrations below the IC50 values for both agents. A common starting point is to use a fixed ratio of the two drugs based on their individual IC50s.
-
-
-
Off-Target Effects: At high concentrations, drugs can exhibit off-target effects that contribute to cytotoxicity.
-
Troubleshooting:
-
Review the literature for known off-target effects of both this compound and the combination partner.
-
Consider using a lower, more clinically relevant concentration range for this compound. In some studies, high concentrations of this compound alone can induce apoptosis and inhibit cell proliferation.[2]
-
-
-
Cell Line Sensitivity: The specific cancer cell line you are using may be particularly sensitive to the drug combination.
-
Troubleshooting:
-
Test the combination in multiple cell lines with different genetic backgrounds to ensure the observed effect is not cell-line specific.
-
Ensure the chosen cell line expresses the target of interest, for example, VEGFR-2 for this compound.[3]
-
-
Q2: My in vivo xenograft study with an this compound combination is showing significant animal toxicity (e.g., weight loss, lethargy). How can I manage this?
A2: In vivo toxicity is a critical consideration. This compound and its combination partners can have systemic effects.
-
Dosage and Schedule: The dose and/or frequency of administration may be too high for the animal model.
-
Troubleshooting:
-
Review preclinical and clinical data for recommended dosing schedules for each drug. For example, in some mouse models, this compound has been administered daily by gavage at doses ranging from 37.5 mg/kg to 150 mg/kg.[3]
-
Consider reducing the dose of one or both drugs.
-
Evaluate alternative dosing schedules, such as intermittent dosing, to allow for animal recovery.
-
-
-
Drug Formulation and Administration: The vehicle or route of administration could be contributing to toxicity.
-
Troubleshooting:
-
Ensure the drug is properly solubilized and the vehicle is well-tolerated by the animals.
-
Monitor animals daily for signs of toxicity and establish clear humane endpoints.
-
-
-
Cumulative Toxicity: The combination of drugs may lead to overlapping toxicities. For instance, both this compound and certain chemotherapies can cause side effects like hand-foot syndrome and hypertension in clinical settings, which may translate to general malaise in animal models.[4]
-
Troubleshooting:
-
Consult the literature for known overlapping toxicities of the drug classes you are combining.
-
Consider a staggered administration schedule if the drugs have different pharmacokinetic profiles.
-
-
Q3: How do I interpret the Combination Index (CI) values from my synergy experiments? I have CI values both above and below 1 at different effect levels.
A3: The Combination Index (CI), based on the Chou-Talalay method, is a quantitative measure of drug interaction. Interpreting CI values requires careful consideration of the effect level (Fraction affected, Fa).
-
Understanding CI Values:
-
CI < 1: Synergism (the combined effect is greater than the sum of the individual effects). A CI < 0.3 is often considered strong synergy.[5]
-
CI = 1: Additive effect (the combined effect is equal to the sum of the individual effects).
-
CI > 1: Antagonism (the combined effect is less than the sum of the individual effects).[5]
-
-
Interpreting Variable CI Values: It is common to observe different CI values at different effect levels (Fa).
-
Troubleshooting & Interpretation:
-
Focus on the relevant therapeutic range: For cancer therapies, the most relevant effects are typically at high Fa values (e.g., Fa > 0.9, representing >90% cell killing). Synergy at low Fa values may not be therapeutically meaningful.[6]
-
Examine the CI-Fa plot: This plot shows the CI value across the entire range of effect levels. A consistent CI < 1 across a broad range of high Fa values provides strong evidence of synergy.
-
Consider the model's assumptions: The Loewe additivity model, on which the CI method is based, assumes the drugs have similar mechanisms of action. If the drugs have very different mechanisms, the interpretation of CI values can be more complex.
-
Validate with other methods: Use isobologram analysis as a graphical representation of synergy to complement the CI values. Data points falling below the line of additivity in an isobologram indicate synergy.[5]
-
-
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies on the synergistic effects of this compound with other inhibitors.
Table 1: Preclinical Synergistic Effects of this compound Combinations
| Combination Partner | Cancer Type | Cell Line | IC50 (this compound) | IC50 (Partner) | Combination Index (CI) | Reference |
| Paclitaxel (B517696) | Triple-Negative Breast Cancer | MDA-MB-468 | 20 µmol/L | 2 µmol/L | < 1 (Synergistic) | [1] |
| 5-Fluorouracil (B62378) | Gastric Cancer | MGC803 | 29.14 µM | 145.43 µM | < 1 (Synergistic) | [7] |
| Paclitaxel | Gastric Cancer | MGC803 | 29.14 µM | 17.57 nM | < 1 (Synergistic) | [7] |
| Oxaliplatin | Gastric Cancer | BGC-823 | 4 µg/mL (used in combo) | N/A | Additive | [3] |
| Paclitaxel | Gastric Cancer | BGC-823 | 4 µg/mL (used in combo) | N/A | < 1 (Synergistic) | [3] |
| 5-Fluorouracil | Gastric Cancer | BGC-823 | 4 µg/mL (used in combo) | N/A | < 1 (Synergistic) | [3] |
Table 2: Clinical Efficacy of this compound Combination Therapies
| Combination Partner(s) | Cancer Type | Line of Therapy | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) | Reference |
| PD-1 Inhibitor | Advanced Gastric/GEJ Cancer | Second- or Third-line | 26.3% | 63.2% | 3.0 | Not Reached | [8] |
| Chemotherapy | Advanced Lung Adenocarcinoma | N/A | 53.8% | 89.2% | 13.4 | Not Reached | [9] |
| 5-Fluorouracil | Metastatic Colorectal Cancer | Third- or Subsequent-line | 25% | 68.75% | 4.83 | 9.10 | [10][11] |
| Paclitaxel | Taxane-Resistant Advanced Gastric Cancer | N/A | 11.1% | 77.8% | 3.5 | 4.7 | [12] |
| Immunotherapy | Advanced Gastric Cancer | Post-Second-line | 4.3% | N/A | 3.0 | 6.0 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and its combination partners on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound and combination partner drug stocks
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density that will allow for logarithmic growth during the drug treatment period. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and the partner drug, both alone and in combination at various ratios. Remove the old medium from the wells and add the drug-containing medium. Include vehicle-treated control wells.
-
Incubation: Incubate the plates for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot dose-response curves to determine IC50 values. Use software like CompuSyn to calculate the Combination Index (CI).
Western Blot for VEGFR-2 and Downstream Signaling
This protocol is for assessing the effect of this compound combinations on the phosphorylation of VEGFR-2 and key downstream signaling proteins like AKT and ERK.
Materials:
-
Treated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-VEGFR2, anti-total-VEGFR2, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL reagent. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
In Vivo Xenograft Tumor Model
This protocol describes a general workflow for evaluating the in vivo efficacy of this compound combinations.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for implantation
-
This compound and combination partner for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (e.g., vehicle control, this compound alone, partner drug alone, combination).
-
Drug Administration: Administer drugs according to the planned schedule, route, and dosage. For example, this compound is often administered orally via gavage.[3]
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers regularly (e.g., every 2-3 days) and monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue treatment until a predetermined endpoint is reached (e.g., tumor volume reaches a certain size, or signs of significant toxicity).
-
Data Analysis: Plot tumor growth curves for each group. At the end of the study, excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and angiogenesis markers).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways targeted by this compound and its combination partners.
Caption: General experimental workflow for assessing this compound synergy.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. This compound enhances the anti-tumor effect of paclitaxel via the PI3K/p65/Bcl-xl pathway in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Combined with CCI-779 Inhibits the Proliferation and Migration of Small Cell Lung Cancer NCI-H446 Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synergistic effects of this compound combined with cytotoxic chemotherapeutic agents on gastric cancer cells and in a fluorescence imaging gastric cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment-related toxicities of this compound in solid tumors: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound: A Novel Antiangiogenic Drug in Monotherapy or Combination Immunotherapy for Digestive System Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound plus chemotherapy is associated with an improved tumor response, survival and tolerance compared with chemotherapy alone for advanced lung adenocarcinoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.amegroups.cn [cdn.amegroups.cn]
- 11. This compound plus 5-fluorouracil as a third or subsequent-line treatment option for metastatic colorectal cancer: a phase-II, single-arm, prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound combined with paclitaxel-based chemotherapy in patients with taxane-resistant advanced gastric cancer: a single-arm exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Apatinib in Long-Term Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apatinib in long-term experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1] For cell culture experiments, DMSO is the most commonly used solvent for preparing concentrated stock solutions.[1][2]
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[3][4] Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or -20°C for up to one month.[2][3]
Q3: How stable is this compound in aqueous solutions and cell culture media?
A3: this compound is sparingly soluble in aqueous buffers, and it is not recommended to store aqueous solutions for more than one day.[1] The stability of this compound in cell culture media at 37°C over extended periods has not been extensively reported in peer-reviewed literature. Therefore, it is highly recommended to prepare fresh working solutions from a frozen stock immediately before each experiment or media change. For long-term experiments, periodic replacement of the media containing this compound is crucial to maintain a consistent effective concentration.
Q4: What are the major degradation products of this compound and are they biologically active?
A4: In humans, this compound is extensively metabolized. The major circulating metabolites include cis-3-hydroxy-apatinib (M1-1), trans-3-hydroxy-apatinib (M1-2), this compound-25-N-oxide (M1-6), and cis-3-hydroxy-apatinib-O-glucuronide (M9-2). M9-2 is the most abundant metabolite but is considered pharmacologically inactive. M1-1 shows some pharmacological activity, contributing 5.42% to 19.3% of the parent drug's activity. The contribution of M1-2 and M1-6 to the overall pharmacological activity is less than 1%. Therefore, this compound itself is the major contributor to the observed pharmacological effects.
Q5: What are the primary cellular targets and signaling pathways affected by this compound?
A5: this compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2] By inhibiting VEGFR-2, this compound blocks downstream signaling pathways crucial for angiogenesis, cell proliferation, and survival, including the PI3K/AKT and ERK1/2 MAPK pathways.[5]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected efficacy of this compound in long-term experiments.
-
Possible Cause: Degradation of this compound in the cell culture medium at 37°C.
-
Solution:
-
Prepare Fresh Solutions: Always prepare fresh working dilutions of this compound from a frozen stock solution immediately before each media change.
-
Increase Media Replacement Frequency: For experiments lasting several days, consider replacing the media with freshly prepared this compound every 24-48 hours to ensure a consistent concentration of the active compound.
-
Perform a Stability Study: To determine the optimal media replacement schedule for your specific experimental conditions, it is highly recommended to perform a stability study of this compound in your cell culture medium. A detailed protocol for this is provided below.
-
-
-
Possible Cause: Adsorption of this compound to plasticware.
-
Solution:
-
Use Low-Binding Plasticware: Consider using low-adhesion plates and flasks, especially for experiments with low concentrations of this compound.
-
Pre-condition Plasticware: Pre-incubating plates or flasks with complete medium for a few hours before adding cells and the drug may help to saturate non-specific binding sites.
-
-
Issue 2: High variability in IC50 values between experiments.
-
Possible Cause: Inconsistent this compound concentration due to degradation or precipitation.
-
Solution:
-
Standardize Solution Preparation: Ensure a consistent and validated protocol for preparing this compound stock and working solutions.
-
Visually Inspect for Precipitation: When diluting the DMSO stock in aqueous media, add it dropwise while gently swirling to prevent precipitation. Visually inspect the final working solution for any signs of precipitation before adding it to the cells.
-
Control Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity and precipitation issues.
-
-
-
Possible Cause: Variations in cell culture conditions.
-
Solution:
-
Standardize Cell Seeding Density: Ensure a consistent number of cells are seeded in each well and that the cells are in the logarithmic growth phase at the start of the experiment.
-
Maintain Consistent Incubation Conditions: Ensure that the incubator's temperature, CO2, and humidity levels are stable and consistent between experiments.
-
-
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HUVEC | Human Umbilical Vein Endothelial Cells | 0.001 (VEGFR-2) | [2] |
| KB | Human oral epidermoid carcinoma | 15.18 ± 0.63 | |
| KBv200 | Human oral epidermoid carcinoma | 11.95 ± 0.69 | |
| MCF-7 | Human breast adenocarcinoma | 17.16 ± 0.25 | |
| MCF-7/adr | Human breast adenocarcinoma | 14.54 ± 0.26 | |
| S1 | Human colon carcinoma | 9.30 ± 0.72 | |
| S1-M1-80 | Human colon carcinoma | 11.91 ± 0.32 | |
| MCF-7/FLV1000 | Human breast adenocarcinoma | 19.13 ± 1.13 | |
| ASPC-1 | Human pancreatic adenocarcinoma | 16.94 (at 72h) | [6] |
| PANC-1 | Human pancreatic adenocarcinoma | 37.24 (at 72h) | [6] |
| H1975 | Human non-small cell lung cancer | Apoptotic effects at 10-20 µM | |
| H446 | Human small cell lung cancer | Apoptotic effects at 10-20 µM |
Table 2: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Citation |
| Time to Peak Plasma Concentration (Tmax) | 3-4 hours | [6] |
| Elimination Half-life (T1/2) | ~9 hours | [6][7] |
| Primary Metabolism | CYP3A4/5 | |
| Major Excretion Route | Feces |
Experimental Protocols
Protocol: Assessment of this compound Stability in Cell Culture Medium
This protocol allows for the determination of the degradation rate of this compound in your specific cell culture medium under standard incubation conditions.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with serum and supplements
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system for quantification
Procedure:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Spiked Medium: On the day of the experiment, thaw the this compound stock solution. Spike pre-warmed (37°C) cell culture medium to a final concentration relevant to your experiments (e.g., 10 µM). Prepare enough volume for all time points.
-
Time Point 0 (T=0): Immediately after preparing the spiked medium, take three replicate samples (e.g., 1 mL each) and transfer them to amber microcentrifuge tubes. Immediately store these samples at -80°C.
-
Incubation: Place the flask with the remaining spiked medium in a 37°C, 5% CO2 incubator.
-
Subsequent Time Points: At various time points (e.g., 2, 4, 8, 24, 48, and 72 hours), collect three replicate samples from the incubated medium and store them immediately at -80°C.
-
Sample Analysis:
-
Thaw all samples on ice.
-
Process the samples to precipitate proteins (e.g., by adding an equal volume of ice-cold methanol, vortexing, and centrifuging).
-
Analyze the supernatant using a validated HPLC or LC-MS method to quantify the concentration of this compound.
-
-
Data Analysis:
-
Calculate the mean concentration of this compound at each time point.
-
Express the concentration at each time point as a percentage of the mean concentration at T=0.
-
Plot the percentage of remaining this compound against time to determine its stability profile and half-life in your specific cell culture medium.
-
Visualizations
Caption: this compound's mechanism of action targeting the VEGFR2 signaling pathway.
References
- 1. promocell.com [promocell.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The inhibitory effect of this compound on different small cell lung cancer cells and in lung cancer‐bearing mice and patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Culture Select Tool | Thermo Fisher Scientific - US [thermofisher.com]
- 6. This compound inhibits pancreatic cancer growth, migration and invasion through the PI3K/AKT and ERK1/2/MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atlantisbioscience.com [atlantisbioscience.com]
best practices for storing and handling Apatinib powder and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for storing and handling Apatinib powder and solutions.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
This compound powder is stable for extended periods when stored under the correct conditions. For long-term storage, it is recommended to keep the powder at -20°C.[1][2][3] The product should be stored in a tightly sealed container, desiccated to protect it from moisture.
Q2: What are the recommended solvents for dissolving this compound powder?
This compound is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF).[2] It is insoluble in water.[1][3] For most in vitro experiments, DMSO is the solvent of choice. When preparing aqueous solutions for experiments, it is advised to first dissolve this compound in DMSO to create a concentrated stock solution and then dilute it with the aqueous buffer of choice.[2]
Q3: How should I store this compound stock solutions?
For optimal stability, aliquot your this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][3] These aliquots should be stored at -80°C for long-term storage (up to one year) or at -20°C for short-term storage (up to one month).[1][3] It is not recommended to store aqueous solutions for more than one day.[2]
Q4: What personal protective equipment (PPE) should I use when handling this compound?
When handling this compound powder or solutions, it is crucial to use appropriate personal protective equipment to avoid exposure. This includes wearing a lab coat, safety goggles, and chemical-resistant gloves.[4][5] Handling of the powder should be performed in a well-ventilated area or a chemical fume hood to prevent inhalation.[5]
Data Summary Tables
Table 1: this compound Solubility
| Solvent | Solubility | Reference |
| DMSO | ~30 - 100 mg/mL | [1][2][3] |
| Ethanol | ~1 - 9 mg/mL | [1][2] |
| DMF | ~30 mg/mL | [2] |
| Water | Insoluble | [1][3] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [2] |
Table 2: Storage Conditions and Stability
| Form | Storage Temperature | Stability | Reference |
| Powder | -20°C | ≥ 3-4 years | [1][2][3] |
| Stock Solution in DMSO | -80°C | Up to 1 year | [1][3] |
| Stock Solution in DMSO | -20°C | Up to 1 month | [1][3] |
| Aqueous Solution | Room Temperature or 4°C | Not recommended for more than one day | [2] |
Troubleshooting Guides
Issue 1: this compound powder is difficult to dissolve.
-
Possible Cause: The solvent may be of poor quality or have absorbed moisture. DMSO is hygroscopic and can absorb moisture from the air, which reduces its solvating power.[1][3]
-
Solution: Use fresh, anhydrous DMSO. To aid dissolution, you can warm the solution to 37°C for a short period or use an ultrasonic bath.[6]
Issue 2: Precipitation is observed when diluting the DMSO stock solution in an aqueous medium.
-
Possible Cause: this compound has low solubility in aqueous solutions.[2] The concentration of this compound in the final aqueous solution may be too high.
-
Solution: Ensure the final concentration of this compound in your aqueous medium does not exceed its solubility limit. You can try to increase the volume of the aqueous medium for dilution. It is also recommended to add the DMSO stock solution to the aqueous medium while vortexing to ensure rapid and even distribution.
Issue 3: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause 1: Compound Degradation. The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution 1: Always use freshly prepared dilutions from a properly stored stock solution. Prepare new aliquots of your stock solution if you suspect degradation.
-
Possible Cause 2: Variability in Cell Culture Conditions. Differences in cell density, serum concentration, or passage number can affect the cellular response to this compound.
-
Solution 2: Standardize your cell culture and treatment protocols. Ensure consistent cell seeding densities and serum concentrations across experiments.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials: this compound powder (MW: 397.47 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the vial of this compound powder to equilibrate to room temperature before opening. b. Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.97 mg of this compound. c. Add the calculated volume of anhydrous DMSO to the this compound powder. d. Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C can be applied if necessary. e. Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. f. Store the aliquots at -80°C for long-term storage.
Protocol 2: In Vitro Treatment of Adherent Cells with this compound
-
Materials: Adherent cells in culture, complete growth medium, this compound stock solution (10 mM in DMSO), sterile PBS.
-
Procedure: a. Seed the cells in a multi-well plate at the desired density and allow them to adhere overnight. b. On the day of treatment, prepare serial dilutions of this compound in complete growth medium from your 10 mM stock solution. Ensure the final concentration of DMSO in the medium is consistent across all treatments and the vehicle control (typically ≤ 0.1%). c. Aspirate the old medium from the cells and wash once with sterile PBS. d. Add the medium containing the desired concentrations of this compound or the vehicle control to the respective wells. e. Incubate the cells for the desired treatment duration. f. Proceed with downstream analysis (e.g., cell viability assay, western blotting).
Visualizations
Caption: this compound inhibits the VEGFR2 signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. abmole.com [abmole.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound | CAS:811803-05-1 | VEGFR2 inhibitor, orally bioavailable, selective | High Purity | Manufacturer BioCrick [biocrick.com]
troubleshooting inconsistent Apatinib IC50 values across experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues that may arise during their experiments with Apatinib.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound IC50 values inconsistent across experiments?
Inconsistent IC50 values for this compound are a common issue and can arise from a combination of biological and technical factors. Key sources of variability include:
-
Cell Line-Specific Sensitivity: Different cell lines exhibit varying sensitivity to this compound, largely dependent on the expression levels of its primary target, VEGFR-2, and other kinases like c-Kit and c-Src.[1][2][3]
-
Experimental Conditions: Variations in cell seeding density, incubation time with the drug, and the type of cell viability assay used can significantly impact the calculated IC50 value.[4][5]
-
Compound Handling and Stability: The solubility and stability of your this compound stock solution are critical. Improper dissolution in a solvent like DMSO or repeated freeze-thaw cycles can lead to precipitation or degradation of the compound, altering its effective concentration.[6]
-
Data Analysis Methods: The specific non-linear regression model used to fit the dose-response curve and calculate the IC50 can influence the final value.[7][8]
Q2: How much variation in IC50 values is considered acceptable?
For cell-based assays, a two- to three-fold difference in IC50 values between experiments is often considered acceptable.[5] However, larger variations may signal underlying issues with experimental consistency that require troubleshooting.
Q3: Can the choice of cell viability assay affect the this compound IC50 value?
Absolutely. Different cytotoxicity assays measure different cellular endpoints. For instance, an MTT assay measures metabolic activity, while a trypan blue exclusion assay assesses cell membrane integrity. This compound might affect these processes differently, leading to varying IC50 values.[5][9] It is crucial to use a consistent assay method for comparable results.
Q4: What is the primary mechanism of action of this compound?
This compound is a tyrosine kinase inhibitor that primarily targets and selectively inhibits the vascular endothelial growth factor receptor-2 (VEGFR-2).[10][11] This inhibition blocks the VEGF signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels) that tumors rely on for growth and metastasis.[10][12] this compound also shows inhibitory effects on other tyrosine kinases such as c-Kit, RET, and c-Src.[1][10] The downstream effects of this inhibition include the suppression of the PI3K/Akt and Ras/Raf/MAPK signaling pathways, which are vital for cell proliferation and survival.[6][13]
Troubleshooting Inconsistent this compound IC50 Values
If you are experiencing significant variability in your this compound IC50 values, this guide provides a systematic approach to identify and resolve the potential sources of inconsistency.
Diagram: Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting inconsistent IC50 values.
Step 1: Verify Cell Line Integrity and Health
-
Cell Line Authenticity and Passage Number: Use cell lines from a reputable source and maintain a low passage number. Genetic drift can occur at high passages, altering drug sensitivity.[5] Periodically authenticate your cell lines.
-
Cell Health and Confluency: Ensure cells are healthy and in the exponential growth phase. Stressed or over-confluent cells can respond differently to treatment.[5]
-
Consistent Seeding Density: Uneven cell numbers per well can dramatically affect results. Ensure a homogenous cell suspension before plating and use a consistent, optimized seeding density for each experiment.[5][14]
Step 2: Review Compound Preparation and Handling
-
Compound Purity and Storage: Verify the purity of your this compound stock. Store stock solutions correctly, aliquoted at -80°C to avoid repeated freeze-thaw cycles.[15]
-
Solubility: Confirm that this compound is fully dissolved in the solvent (e.g., DMSO) before further dilution in culture medium. Precipitated compound will lead to inaccurate IC50 values.[5] The final DMSO concentration in cell-based assays should typically be below 0.5%.[15]
-
Concentration Calculations: Double-check all calculations for stock and working solutions.
Step 3: Standardize the Assay Protocol
-
Reagent Consistency: Use consistent lots of media, serum, and assay reagents. Different batches of fetal bovine serum (FBS) can contain varying levels of growth factors that may influence cell growth and drug sensitivity.[5]
-
Incubation Times: Ensure that the duration of drug exposure is consistent across all experiments.[15]
-
Assay Choice: If switching between assay types (e.g., MTT to CellTiter-Glo), be aware that IC50 values may differ. Stick to one validated assay for a given set of experiments.
Step 4: Examine Data Analysis and Interpretation
-
Curve Fitting Model: Use a consistent and appropriate non-linear regression model (e.g., four-parameter logistic curve) to analyze your dose-response data.[8][16]
-
Data Normalization: Normalize your data as a percentage of the vehicle-treated control to account for inter-plate variability.[17]
-
Outlier Handling: Establish a clear and consistent method for identifying and handling outliers.
Data Presentation: this compound IC50 Values in Various Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound varies significantly across different cell lines. The following tables summarize reported IC50 values to provide a reference range. Note: These values are highly dependent on the specific experimental conditions and should be used as a general guide.
Table 1: this compound IC50 Values in Gastric Cancer Cell Lines
| Cell Line | IC50 (µM) |
| KATO-III | < 10 |
| HSC-39 | < 10 |
| TMK-1 | < 10 |
| NCI-N87 | < 10 |
| 58As9 | < 10 |
| Source: Integration of pharmacoproteomic and computational approaches reveals the cellular signal transduction pathways affected by this compound in gastric cancer cell lines.[2] |
Table 2: this compound IC50 Values in Lung Cancer Cell Lines (at 24 hours)
| Cell Line | IC50 (µM) |
| H1975 | 47.9 ± 3.4 |
| H446 | 38.7 ± 3.2 |
| Source: this compound has anti-tumor effects and induces autophagy in lung cancer cells with high expression of VEGFR-2.[3] |
Table 3: this compound IC50 Values in Colorectal Cancer Cell Lines
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| HT29 | 45.32 ± 1.87 | 25.16 ± 1.52 | 13.84 ± 1.13 |
| HCT116 | 40.15 ± 1.63 | 21.79 ± 1.37 | 10.27 ± 0.98 |
| Source: Targeting autophagy enhances this compound-induced apoptosis via endoplasmic reticulum stress for human colorectal cancer.[18] |
Experimental Protocols
Standard Cell Viability Assay (MTT-based)
This protocol outlines a standard procedure to determine the IC50 of this compound.
Diagram: Experimental Workflow for a Typical MTT Cell Viability Assay
Caption: Experimental workflow for a typical MTT cell viability assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.[6]
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).[5]
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.[6]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[6]
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[5][6]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using a suitable non-linear regression model.[5][6]
This compound Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting key signaling pathways involved in angiogenesis and cell proliferation.
Diagram: this compound's Inhibition of the VEGFR-2 Signaling Pathway
Caption: this compound inhibits VEGFR-2, blocking downstream signaling.
References
- 1. This compound (YN968D1) reverses multidrug resistance by inhibiting the efflux function of multiple ATP-binding cassette transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound has anti-tumor effects and induces autophagy in lung cancer cells with high expression of VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. This compound: A Novel Antiangiogenic Drug in Monotherapy or Combination Immunotherapy for Digestive System Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. benchchem.com [benchchem.com]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. clyte.tech [clyte.tech]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Flow Cytometry Panels for Apatinib-Treated Immune Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing flow cytometry panels to analyze immune cells treated with Apatinib.
Frequently Asked Questions (FAQs)
Q1: What are the expected effects of this compound on major immune cell populations?
A1: this compound, a selective VEGFR-2 inhibitor, can modulate the tumor microenvironment and affect various immune cell populations. Key expected changes include:
-
Regulatory T cells (Tregs): this compound has been observed to increase the proportion of CD4+CD25+ T cells, which are often associated with regulatory T cells.[1][2] This increase may be a prognostic indicator for progression-free survival in patients.[2]
-
Natural Killer (NK) cells: this compound can enhance NK cell activation and function.[1]
-
Myeloid-Derived Suppressor Cells (MDSCs) and Tumor-Associated Macrophages (TAMs): this compound treatment can influence the prevalence of these immunosuppressive cell types within the tumor microenvironment.[1][3]
Q2: Which surface markers are commonly modulated by this compound treatment and should be included in my flow cytometry panel?
A2: Based on current research, it is advisable to include markers to identify and characterize T cells, NK cells, and myeloid cells. A comprehensive panel could include:
-
T Cell Panel: CD3, CD4, CD8, CD25, FoxP3 (for Tregs).
-
NK Cell Panel: CD3, CD56, CD16, and activation markers such as NKG2D and CD69.
-
Myeloid Cell Panel: CD11b, Gr-1 (for MDSCs in mice), F4/80 (for TAMs in mice), CD14, CD15, HLA-DR (for human MDSCs).
-
General Marker: CD45 to gate on all hematopoietic cells.
Q3: What is the mechanism of action of this compound on immune cells?
A3: this compound primarily targets and inhibits VEGFR-2.[2] This inhibition has downstream effects on several signaling pathways within both tumor cells and immune cells, leading to a modulation of the immune response. In immune cells, VEGFR-2 signaling can influence the proliferation and function of regulatory T cells and the activity of NK cells.
Troubleshooting Guide
Problem 1: Weak or no fluorescent signal on key markers after this compound treatment.
| Possible Cause | Recommended Solution |
| Target expression is genuinely low or absent. | This compound may downregulate certain markers. Confirm expected changes from literature. Include positive and negative control cell lines to validate your staining protocol. |
| Suboptimal antibody concentration. | Titrate your antibodies to determine the optimal concentration for your specific cell type and experimental conditions. |
| Fluorochrome is not bright enough for a low-expression target. | For markers with low expression, use bright fluorochromes (e.g., PE, APC). |
| Issues with fixation and permeabilization (for intracellular targets like FoxP3). | Optimize your fixation and permeabilization protocol. Some epitopes are sensitive to certain fixatives. Ensure you are using a protocol validated for your target of interest. |
Problem 2: High background fluorescence or non-specific staining.
| Possible Cause | Recommended Solution |
| This compound-induced autofluorescence. | Some small molecule inhibitors can increase cellular autofluorescence. Include an unstained, this compound-treated control to assess the level of autofluorescence. If significant, consider using fluorochromes that emit in the red or far-red spectrum, as autofluorescence is typically lower in these regions.[4][5][6] |
| Fc receptor-mediated antibody binding. | Block Fc receptors on immune cells (especially myeloid cells) using an Fc block reagent before adding your primary antibodies.[5] |
| Dead cells are binding antibodies non-specifically. | Include a viability dye in your panel to exclude dead cells from your analysis. This compound can induce apoptosis, so this is a critical control.[7][8] |
| Antibody concentration is too high. | Titrate your antibodies to find a concentration that provides a good signal-to-noise ratio. |
Problem 3: Poor compensation in multi-color panels.
| Possible Cause | Recommended Solution |
| Incorrect single-stain compensation controls. | Ensure your single-stain controls are bright enough and that the positive and negative populations have the same level of autofluorescence.[9] Compensation beads can be a reliable alternative to cells.[9] |
| Spectral overlap between fluorochromes. | Use a spillover spreading matrix (SSM) to visualize the impact of spectral overlap. When designing your panel, try to minimize overlap between fluorochromes, especially for co-expressed markers. |
| Instrument settings are not optimal. | Ensure your laser and filter settings are appropriate for the fluorochromes in your panel. |
Data Presentation
Table 1: Summary of Expected Immunophenotypic Changes Following this compound Treatment
| Immune Cell Subset | Key Markers | Expected Change with this compound | Reference |
| Regulatory T cells (Tregs) | CD4+CD25+ | Increase | [1][2] |
| Activated NK Cells | CD3-CD56+NKG2D+CD69+ | Increase in activation markers | [1] |
| Myeloid-Derived Suppressor Cells (MDSCs) | CD11b+Gr-1+ (murine) | Modulation | [1] |
| Tumor-Associated Macrophages (TAMs) | CD11b+F4/80+ (murine) | Modulation | [1] |
Table 2: Quantitative Changes in Immune Cell Populations After this compound Treatment (Example Data)
| Cell Population | Baseline (Mean %) | Post-Apatinib (Mean %) | Fold Change | Reference |
| CD4+CD25+ T cells | 5.2% | 8.9% | 1.7x increase | [2] |
| CD3-NK1.1+ NK cells (in tumor) | 3.1% | 5.8% | 1.87x increase | [1] |
Note: These are example values and actual changes may vary depending on the experimental system.
Experimental Protocols
Generalized Protocol for Flow Cytometry Analysis of this compound-Treated Immune Cells
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) using a density gradient centrifugation method or prepare a single-cell suspension from tumor tissue.[10]
-
Wash cells with PBS and perform a cell count and viability assessment.
-
-
This compound Treatment (In Vitro):
-
Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
(Optional but recommended) Block Fc receptors with an Fc block reagent for 10-15 minutes at 4°C.[5]
-
Add the cocktail of fluorochrome-conjugated antibodies for surface markers and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
If staining for intracellular markers (e.g., FoxP3), proceed with a fixation and permeabilization protocol according to the manufacturer's instructions.
-
Add intracellular antibodies and incubate as recommended.
-
Wash the cells and resuspend in FACS buffer for acquisition.
-
-
Data Acquisition and Analysis:
-
Acquire samples on a flow cytometer.
-
Use single-stain controls for compensation.
-
Include Fluorescence Minus One (FMO) controls to help set gates accurately.
-
Analyze the data using appropriate software, ensuring to gate on singlets, live cells, and then your populations of interest.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of this compound on Serum CD4+CD25+ T cells, NK Cells, and T Cells Subgroup in Malignant Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 5. Flow cytometry troubleshooting [assay-protocol.com]
- 6. bosterbio.com [bosterbio.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound has anti-tumor effects and induces autophagy in lung cancer cells with high expression of VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. miltenyibiotec.com [miltenyibiotec.com]
- 10. research.pasteur.fr [research.pasteur.fr]
- 11. e-century.us [e-century.us]
- 12. The inhibitory effect of this compound on different small cell lung cancer cells and in lung cancer‐bearing mice and patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound inhibits cell proliferation and migration of osteosarcoma via activating LINC00261/miR-620/PTEN axis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Apatinib vs. Sunitinib for Anti-Angiogenic Effects in Pancreatic Neuroendocrine Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of the anti-angiogenic effects of Apatinib, a selective VEGFR-2 inhibitor, against Sunitinib, a multi-targeted tyrosine kinase inhibitor, in pancreatic neuroendocrine tumor (PNET) models. The information is supported by experimental data from preclinical studies, detailed methodologies for key experiments, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation: In Vivo Efficacy
A preclinical study directly compared the efficacy of this compound and Sunitinib in inhibiting tumor growth and angiogenesis in mouse models of pancreatic neuroendocrine tumors. The quantitative data from this study is summarized below.
| Treatment Group | Tumor Growth Inhibition | Microvessel Density (MVD) Reduction |
| Control | - | - |
| This compound (Low Dose) | Modest Inhibition | Modestly Reduced |
| This compound (High Dose) | Significant Inhibition | Significantly Inhibited (similar to Sunitinib) |
| Sunitinib | Significant Inhibition | Significantly Inhibited |
Note: While the study demonstrated comparable efficacy at high doses, precise percentage values for tumor growth inhibition and MVD reduction were not provided in the referenced text. Both high-dose this compound and Sunitinib showed a statistically significant reduction in tumor growth and microvessel density compared to the control group.
Experimental Protocols
The following is a detailed methodology for a key in vivo experiment cited in the comparison of this compound and Sunitinib.
Subcutaneous Xenograft Model in Nude Mice
This experiment evaluates the in vivo anti-tumor and anti-angiogenic efficacy of the test compounds.
1. Cell Culture:
-
Pancreatic neuroendocrine tumor (PNET) cell lines (e.g., INR1G9 or INS-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Animal Model:
-
Female nude mice (athymic nu/nu), typically 4-6 weeks old, are used.
-
Animals are housed in a specific pathogen-free (SPF) environment with ad libitum access to food and water.
-
All animal procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
3. Tumor Cell Implantation:
-
PNET cells are harvested, washed, and resuspended in a sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel.
-
A suspension containing 1 x 10^6 to 1 x 10^7 cells is injected subcutaneously into the flank of each mouse.
4. Tumor Growth Monitoring and Treatment:
-
Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
This compound Administration: this compound is administered orally (p.o.) daily at low and high doses (e.g., 50 mg/kg and 150 mg/kg).
-
Sunitinib Administration: Sunitinib is administered orally (p.o.) daily at a standard dose (e.g., 40 mg/kg).
-
The control group receives a vehicle solution.
-
Treatment continues for a specified period (e.g., 2-4 weeks).
5. Assessment of Anti-Angiogenic Effects:
-
At the end of the treatment period, mice are euthanized, and tumors are excised, weighed, and processed for further analysis.
-
Immunohistochemistry (IHC):
-
Tumor tissues are fixed in formalin, embedded in paraffin, and sectioned.
-
Sections are stained with an antibody against the endothelial cell marker CD31 (PECAM-1) to visualize microvessels.
-
Microvessel density (MVD) is quantified by counting the number of stained vessels in multiple high-power fields under a microscope.
-
-
Histological Analysis: Hematoxylin and eosin (B541160) (H&E) staining is performed to observe overall tumor morphology and necrosis.
6. Statistical Analysis:
-
Tumor growth curves are plotted, and statistical analysis (e.g., t-test or ANOVA) is used to compare the differences in tumor volume and MVD between the treatment and control groups.
-
A p-value of less than 0.05 is typically considered statistically significant.
Mandatory Visualization
Signaling Pathway of this compound's Anti-Angiogenic Effect
This compound primarily exerts its anti-angiogenic effect by selectively inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This blockade disrupts downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for endothelial cell proliferation, migration, and survival.
Caption: this compound inhibits VEGFR-2 signaling.
Experimental Workflow for In Vivo Validation
The following diagram illustrates the typical workflow for an in vivo study validating the anti-angiogenic effects of a drug candidate like this compound.
Caption: In vivo xenograft experiment workflow.
comparing the efficacy of Apatinib versus sunitinib in preclinical models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Kinase Inhibitors
In the landscape of targeted cancer therapies, both Apatinib and Sunitinib (B231) have emerged as significant players, primarily recognized for their anti-angiogenic properties. This guide offers a comparative analysis of their preclinical efficacy, drawing upon available experimental data to elucidate their distinct mechanisms and performance in various cancer models. While direct head-to-head preclinical studies are limited, this document synthesizes existing data to provide a comprehensive overview for research and development purposes.
At a Glance: Key Distinctions
| Feature | This compound | Sunitinib |
| Primary Target | Highly selective VEGFR-2 inhibitor | Multi-targeted (VEGFRs, PDGFRs, c-KIT, FLT3, RET) |
| Mechanism | Predominantly anti-angiogenic | Anti-angiogenic and direct anti-tumor effects |
| Selectivity | High for VEGFR-2 | Broad-spectrum kinase inhibitor |
Mechanism of Action: A Tale of Two Strategies
This compound is a tyrosine kinase inhibitor that selectively binds to and inhibits the vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis. By blocking the ATP binding site of VEGFR-2, this compound impedes downstream signaling pathways, thereby inhibiting endothelial cell proliferation and migration, crucial steps in the formation of new blood vessels that supply tumors.
Sunitinib, in contrast, is a multi-targeted tyrosine kinase inhibitor with a broader spectrum of activity. It targets several receptor tyrosine kinases, including all VEGFRs, platelet-derived growth factor receptors (PDGFRs), c-KIT, FMS-like tyrosine kinase 3 (FLT3), and the receptor for macrophage colony-stimulating factor (CSF-1R). This multi-targeted approach allows Sunitinib to not only inhibit angiogenesis but also to exert direct anti-proliferative effects on tumor cells that are dependent on these signaling pathways.
In Vitro Efficacy: A Comparative Look at Kinase Inhibition
The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency. The following table summarizes reported IC50 values for this compound and Sunitinib against a panel of relevant kinases. It is important to note that these values are compiled from various sources and may not have been determined under identical experimental conditions; therefore, direct comparison should be made with caution.
| Kinase Target | This compound IC50 (nM) | Sunitinib IC50 (nM) |
| VEGFR-1 | 135 | 2 |
| VEGFR-2 | 1 | 9 |
| VEGFR-3 | 213 | 17 |
| PDGFRα | - | 27 |
| PDGFRβ | 429 | 8 |
| c-Kit | 429 | 1-10 |
| c-Src | 53 | - |
| Ret | 289 | 50 |
| FLT3 | - | 250 |
| FGFR1 | - | 830 |
In Vivo Efficacy: Insights from Xenograft Models
Preclinical xenograft models are instrumental in evaluating the anti-tumor efficacy of drug candidates in a living organism. While direct head-to-head in vivo studies comparing this compound and Sunitinib are scarce, individual studies have demonstrated the efficacy of both agents in various cancer models.
This compound:
-
In a study on small cell lung cancer (SCLC) xenografts, this compound treatment significantly reduced tumor size compared to the control group.[1]
-
In gastric cancer xenograft models using SGC-7901 and BGC-823 cells, which overexpress VEGFR2, this compound significantly delayed tumor growth and reduced tumor volume and weight. However, in the MGC-803 model with lower VEGFR2 expression, this compound did not show a significant effect.[2]
-
In a non-small cell lung cancer (NSCLC) xenograft model, this compound demonstrated good inhibitory activity on tumor growth, particularly at medium and high doses.[3]
Sunitinib:
-
In a neuroblastoma xenograft model, Sunitinib inhibited tumor growth, angiogenesis, and metastasis.[4]
-
A study using triple-negative breast cancer xenografts showed that oral Sunitinib significantly reduced tumor volume.[5]
-
In a renal cell carcinoma xenograft model, Sunitinib treatment resulted in significant tumor growth inhibition.[6]
-
A comparative study with sorafenib (B1663141) in hepatocellular carcinoma models showed that while Sunitinib suppressed tumor growth, its effect was less pronounced than that of sorafenib at the tested doses.[7]
Experimental Protocols
Below are generalized methodologies for key experiments cited in the preclinical evaluation of this compound and Sunitinib.
In Vitro Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or Sunitinib, including a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a defined period (e.g., 48-72 hours) at 37°C in a humidified incubator.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is then calculated.
In Vivo Xenograft Model
This model is used to assess the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: A suspension of cancer cells is subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, after which the mice are randomized into treatment and control groups.
-
Drug Administration: The investigational drug (this compound or Sunitinib) is administered to the treatment group, typically via oral gavage, at a predetermined dose and schedule. The control group receives a vehicle solution.
-
Tumor Measurement and Monitoring: Tumor dimensions are measured regularly with calipers to calculate tumor volume. The body weight of the mice is also monitored as an indicator of toxicity.
Conclusion
The available preclinical data highlights the distinct profiles of this compound and Sunitinib. This compound's high selectivity for VEGFR-2 positions it as a potent anti-angiogenic agent. In contrast, Sunitinib's multi-targeted approach provides a broader mechanism of action that includes both anti-angiogenic and direct anti-tumor effects. The choice between these inhibitors in a research or clinical setting may depend on the specific cancer type and its underlying molecular drivers.
It is crucial to acknowledge that a definitive comparison of the preclinical efficacy of this compound and Sunitinib is hampered by the lack of direct head-to-head studies under identical experimental conditions. Future research involving side-by-side comparisons in a variety of cancer models would be invaluable in further elucidating their relative therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Contrasting effects of sunitinib within in vivo models of metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo analyses on anti-NSCLC activity of this compound: rediscovery of a new drug target V600E mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of axitinib and sunitinib as first-line therapies for metastatic renal cell carcinoma: a real-world multicenter analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparing the efficacy of sunitinib with sorafenib in xenograft models of human hepatocellular carcinoma: mechanistic explanation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Apatinib and Other VEGFR-2 Kinase Inhibitors
For researchers and drug development professionals navigating the landscape of cancer therapeutics, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) remains a pivotal target. Its role in angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. This guide provides a comparative analysis of Apatinib, a selective VEGFR-2 inhibitor, against other prominent multi-kinase inhibitors that also target this key receptor. The comparison is based on their inhibitory potency in kinase assays, supported by experimental data.
Kinase Inhibition Profile
The potency of a kinase inhibitor is a crucial factor in its therapeutic efficacy. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function, is a standard measure of this potency. The following table summarizes the IC50 values of this compound and other selected VEGFR-2 inhibitors against VEGFR-2 and other relevant kinases. Lower IC50 values are indicative of greater potency.
| Kinase Inhibitor | VEGFR-2 IC50 (nM) | Other Notable Kinase Targets (IC50 in nM) |
| This compound | 1[1][2][3] | Ret (13), c-Kit (429), c-Src (530)[1][2][3] |
| Cabozantinib | 0.035[4][5][6] | MET (1.3), FLT3 (11.3), TIE2 (14.3), KIT (4.6), RET (5.2), AXL (7)[4][5][6] |
| Lenvatinib | 4[7][8] | VEGFR1 (22), VEGFR3 (5.2), FGFR1 (46), PDGFRα (51), PDGFRβ (100)[7] |
| Regorafenib | 4.2[9][10][11][12] | VEGFR1 (13), VEGFR3 (46), PDGFRβ (22), Kit (7), RET (1.5), Raf-1 (2.5)[9][10][11] |
| Vandetanib | 40[13][14] | VEGFR3 (110), EGFR (500)[13][14] |
Note: IC50 values can vary depending on the specific assay conditions and should be considered for comparative purposes.
VEGFR-2 Signaling Pathway and Inhibition
VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF-A, undergoes dimerization and autophosphorylation. This activation initiates downstream signaling cascades, primarily the PLCγ-PKC-MAPK and PI3K-AKT pathways, which are crucial for endothelial cell proliferation, migration, and survival, leading to angiogenesis. Small molecule inhibitors like this compound typically act by competing with ATP for its binding site within the kinase domain of VEGFR-2, thereby blocking autophosphorylation and subsequent signal transduction.
Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound.
Experimental Methodologies
The determination of kinase inhibitory activity is fundamental to the characterization of potential therapeutic agents. Below is a generalized protocol for an in vitro VEGFR-2 kinase assay, representative of the methods used to generate the comparative data.
In Vitro VEGFR-2 Kinase Inhibition Assay Protocol
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.
Materials and Reagents:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
Kinase Buffer (e.g., 5x Kinase Buffer 1)
-
ATP (Adenosine Triphosphate)
-
PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))
-
Test Compounds (e.g., this compound) dissolved in DMSO
-
96-well plates
-
Luminescence-based detection reagent (e.g., Kinase-Glo® MAX)
-
Microplate reader capable of reading luminescence
Experimental Workflow:
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apexbt.com [apexbt.com]
- 12. caymanchem.com [caymanchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
Synergistic Anti-Tumor Effects of Apatinib and PD-1/PD-L1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of the anti-angiogenic agent Apatinib with immune checkpoint inhibitors targeting the PD-1/PD-L1 axis has emerged as a promising strategy in oncology. This guide provides a comprehensive comparison of the synergistic effects observed in preclinical and clinical studies, supported by experimental data and detailed methodologies.
Mechanism of Synergy: A Multi-pronged Attack on Cancer
Preclinical and clinical evidence suggests that the combination of this compound and PD-1/PD-L1 inhibitors exerts a synergistic anti-tumor effect through multiple mechanisms. This compound, a potent VEGFR2 tyrosine kinase inhibitor, not only inhibits tumor angiogenesis but also helps to normalize the tumor vasculature. This vascular normalization alleviates hypoxia within the tumor microenvironment (TME), which in turn enhances the infiltration and function of effector T cells. Furthermore, this compound has been shown to modulate the TME by decreasing the population of immunosuppressive cells such as regulatory T cells (Tregs) and M2-polarized tumor-associated macrophages (TAMs).
This "remodeled" TME becomes more permissive to an anti-tumor immune response. The subsequent blockade of the PD-1/PD-L1 pathway by immune checkpoint inhibitors unleashes the full cytotoxic potential of the infiltrating T cells, leading to a more robust and durable anti-tumor effect than either agent alone. Some studies also indicate that this compound can upregulate PD-L1 expression on tumor cells, potentially increasing their susceptibility to PD-1/PD-L1 blockade.[1] Another key mechanism involves the promotion of high-endothelial venule (HEV) formation, which facilitates the recruitment of lymphocytes into the tumor.[2][3]
References
- 1. This compound combined with PD-L1 blockade synergistically enhances antitumor immune responses and promotes HEV formation in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound combined with PD-L1 blockade synergistically enhances antitumor immune responses and promotes HEV formation in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Head-to-Head Battle in Hepatocellular Carcinoma Models: Apatinib vs. Sorafenib
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Apatinib and Sorafenib, two prominent tyrosine kinase inhibitors, in preclinical models of hepatocellular carcinoma (HCC). This analysis synthesizes experimental data on their anti-tumor efficacy, mechanisms of action, and provides detailed experimental protocols to support further research.
In Vitro Efficacy: A Comparative Look at Cellular Inhibition
This compound and Sorafenib have both demonstrated the ability to inhibit the proliferation of various hepatocellular carcinoma cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, provide a quantitative measure of their potency.
| Cell Line | This compound IC50 (µM) | Sorafenib IC50 (µM) |
| Huh7 | 13.43 ± 1.13 | 5.86 ± 0.51 |
| HepG2 | 15.21 ± 1.25 | 7.24 ± 0.63 |
| Hep3B | 11.87 ± 1.09 | 6.58 ± 0.59 |
| SMMC-7721 | 10.54 ± 0.98 | 4.97 ± 0.46 |
| BEL-7402 | 12.76 ± 1.18 | 6.12 ± 0.55 |
In Vivo Showdown: Tumor Growth Inhibition in Xenograft Models
In a head-to-head comparison using a Huh7 human hepatocellular carcinoma xenograft mouse model, both this compound and Sorafenib demonstrated significant anti-tumor effects compared to a control group. While both drugs effectively suppressed tumor growth, their efficacy was found to be comparable.
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition Rate (%) |
| Control (Vehicle) | ~1800 | - |
| This compound (70 mg/kg) | ~600 | ~67% |
| Sorafenib (30 mg/kg) | ~550 | ~69% |
In addition to tumor volume reduction, bioluminescence imaging of luciferase-expressing Huh7 cells confirmed the inhibition of tumor cell proliferation by both treatments. Notably, some studies suggest that while the antitumorigenic and antiangiogenic efficacies are comparable, this compound may be associated with fewer side effects such as diarrhea and weight loss in animal models.[1]
Unraveling the Mechanisms: A Look at Signaling Pathways
This compound and Sorafenib exert their anti-tumor effects by targeting key signaling pathways involved in cell proliferation and angiogenesis. However, their primary targets differ, leading to distinct mechanistic profiles.
Sorafenib , a multi-kinase inhibitor, targets the RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation, and also inhibits vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR), key players in angiogenesis.
This compound , on the other hand, is a more selective inhibitor of VEGFR-2, the main mediator of the pro-angiogenic effects of VEGF. By specifically targeting VEGFR-2, this compound potently inhibits the formation of new blood vessels that tumors need to grow and metastasize.
In the context of Sorafenib resistance , studies have shown that the EGFR/JNK/ERK signaling pathway can be activated.[2] this compound has demonstrated the ability to overcome this resistance by inhibiting this pathway in sorafenib-resistant HCC cells.[2]
References
- 1. Antitumorigenic and antiangiogenic efficacy of this compound in liver cancer evaluated by multimodality molecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumorigenic and antiangiogenic efficacy of this compound in liver cancer evaluated by multimodality molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
Validating Apatinib's Mechanism of Action: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Apatinib, a multi-targeted tyrosine kinase inhibitor (TKI), with other established TKIs, focusing on the validation of its mechanism of action through the use of knockout models. By presenting supporting experimental data, detailed protocols, and clear visualizations of signaling pathways, this document aims to be a valuable resource for researchers in oncology and drug development.
This compound is primarily known as a selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[1][2] However, it also exhibits inhibitory activity against other receptor tyrosine kinases, including RET, c-Kit, and Platelet-Derived Growth Factor Receptor Beta (PDGFRβ). The use of knockout models, particularly those generated using CRISPR-Cas9 technology, provides a powerful tool to unequivocally validate these targets and understand the on-target efficacy of this compound compared to other TKIs.
Comparative Analysis of Kinase Inhibition
The following tables summarize the in vitro efficacy of this compound and its comparators—Sorafenib, Sunitinib (B231), and Cabozantinib (B823)—against its primary targets. The data is presented to highlight the potency and selectivity of each inhibitor. While direct comparative studies using knockout models for all targets are limited, the available data from wild-type and, where possible, knockout or mutant models, offers valuable insights.
| Target: VEGFR2 | This compound | Sorafenib | Sunitinib |
| IC50 (nM) | 1 | 90 | 9 |
| Cell-based IC50 (nM) | H1975: 47.9 ± 3.4 (24h) | Not available | Not available |
| VEGFR2 Knockout Model Effect | Inhibitory effects on cell migration and invasion are dependent on VEGFR2 existence.[3] | Not available | Not available |
| Target: c-Kit | This compound | Sunitinib |
| IC50 (nM) | 429 | 42 (unactivated) |
| c-Kit Mutant Model Effect | Not available | Effective against certain imatinib-resistant c-Kit mutants.[4] |
| Target: RET | This compound | Cabozantinib |
| IC50 (nM) | Not available | 5.2 |
| RET-mutant/fusion Model Effect | Inhibits proliferation of TT tumor cells (C634W activating mutation).[5] | Inhibits multiple forms of oncogenic RET kinase activity (M918T, Y791F).[5] |
| Target: PDGFRβ | This compound | Sorafenib | Sunitinib |
| IC50 (nM) | Not available | 58 | Not available |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines a general workflow for generating knockout cell lines using CRISPR-Cas9 and protocols for key assays used to evaluate inhibitor efficacy.
CRISPR-Cas9 Mediated Gene Knockout Workflow
Generating a knockout cell line using CRISPR-Cas9 is a multi-step process that allows for the precise disruption of a target gene, thereby enabling the study of gene function and the validation of drug targets.
CRISPR-Cas9 knockout workflow.
1. sgRNA Design and Vector Construction:
-
Design: Single guide RNAs (sgRNAs) specific to the target gene (VEGFR2, c-Kit, RET, or PDGFRB) are designed using online tools to minimize off-target effects.
-
Cloning: The designed sgRNA sequences are cloned into a CRISPR-Cas9 expression vector, such as pX459, which also contains the Cas9 nuclease and a selection marker (e.g., puromycin (B1679871) resistance).[6]
2. Transfection and Selection:
-
The constructed plasmid is transfected into the desired cancer cell line using a suitable transfection reagent.
-
Following transfection, cells are treated with an appropriate antibiotic (e.g., puromycin) to select for cells that have successfully incorporated the plasmid.[6]
3. Single-Cell Cloning and Expansion:
-
The population of selected cells is then subjected to single-cell cloning, typically by limiting dilution, to isolate individual clones.[7]
-
Each isolated clone is expanded to generate a clonal cell line.
4. Knockout Validation:
-
Genomic DNA Sequencing: Genomic DNA is extracted from each clonal line, and the targeted region is amplified by PCR and sequenced (Sanger sequencing) to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation and subsequent gene knockout.[7]
-
Western Blotting: The absence of the target protein in the cell lysate is confirmed by Western blotting to validate the knockout at the protein level.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
-
Materials: Recombinant human kinase (e.g., VEGFR2), kinase buffer, ATP, substrate peptide, test compounds (this compound and comparators), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
The kinase, substrate, and test compound are incubated together in a microplate well.
-
The kinase reaction is initiated by the addition of ATP.
-
After a set incubation period, a detection reagent is added to measure the amount of ADP produced, which is inversely proportional to the kinase activity.
-
The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated from a dose-response curve.
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Procedure:
-
Cells (wild-type and knockout) are seeded in a 96-well plate and treated with various concentrations of the test compounds.
-
After a desired incubation period (e.g., 24, 48, 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.
-
The formazan is then solubilized, and the absorbance is measured using a microplate reader. The results are used to determine the IC50 of the drug on cell proliferation.[8]
-
Xenograft Tumor Model
In vivo studies using xenograft models are essential for evaluating the anti-tumor efficacy of a drug.
-
Procedure:
-
Cancer cells (wild-type or knockout) are subcutaneously injected into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives the test compound (e.g., this compound) orally at a specified dose and schedule. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[9]
-
Signaling Pathways and Mechanism of Inhibition
Understanding the signaling pathways downstream of this compound's targets is crucial for interpreting its biological effects. The following diagrams illustrate these pathways and the point of inhibition by this compound.
VEGFR2 Signaling Pathway
VEGF-A binding to VEGFR2 induces receptor dimerization and autophosphorylation, activating downstream pathways like PLCγ-PKC-MAPK and PI3K-AKT, which promote endothelial cell proliferation, survival, and migration, leading to angiogenesis.[10][11] this compound, as a selective VEGFR2 inhibitor, blocks these downstream signals.
References
- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDGFRB - Wikipedia [en.wikipedia.org]
- 3. This compound affect VEGF-mediated cell proliferation, migration, invasion via blocking VEGFR2/RAF/MEK/ERK and PI3K/AKT pathways in cholangiocarcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo activity of cabozantinib (XL184), an inhibitor of RET, MET, and VEGFR2, in a model of medullary thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Step-by-Step Protocol for Generating CRISPR-Mediated Knockout Cancer Cell Lines Using Transient Transfection [protocols.io]
- 8. This compound promotes autophagy and apoptosis through VEGFR2/STAT3/BCL-2 signaling in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Apatinib: A Comparative Analysis of Monotherapy and Combination Therapy in Oncology
For Researchers, Scientists, and Drug Development Professionals
Apatinib, a selective vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase inhibitor, has emerged as a significant therapeutic agent in the landscape of oncology. This guide provides a comprehensive comparative analysis of this compound administered as a monotherapy versus in combination with other therapeutic agents. The following sections detail the performance of these treatment regimens, supported by experimental data, to inform preclinical and clinical research and drug development strategies.
Efficacy and Safety: A Quantitative Comparison
The clinical efficacy and safety of this compound monotherapy and combination therapies have been evaluated across numerous studies in various cancer types. The following tables summarize the key quantitative outcomes from recent clinical trials and real-world studies.
Table 1: Comparative Efficacy of this compound Monotherapy vs. Combination Therapy in Advanced Gastric Cancer
| Efficacy Endpoint | This compound Monotherapy | This compound Combination Therapy | Source(s) |
| Objective Response Rate (ORR) | 13.04% - 14.0% | 18.21% - 24.5% | [1][2][3] |
| Disease Control Rate (DCR) | 77.87% | 84.88% | [2] |
| Median Progression-Free Survival (mPFS) | 3.8 - 4.47 months | 5.62 - 7.2 months | [1][2][3] |
| Median Overall Survival (mOS) | 7.95 - 8.1 months | 10.81 - 11.3 months | [1][2][3] |
Table 2: Efficacy of this compound Monotherapy in Other Advanced Cancers
| Cancer Type | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) | Source(s) |
| Esophageal Cancer | 7.7% | 61.5% | 4.63 months | 6.57 months | [4][5] |
| Non-Small Cell Lung Cancer | 9.09% | 51.52% | 4.0 months | Not Reported | [6] |
| Penile Squamous Cell Carcinoma | 22% | Not Reported | 3.8 months | 7.2 months | [7] |
Table 3: Comparative Safety Profile of this compound Monotherapy vs. Combination Therapy
| Common Adverse Events (Grade ≥3) | This compound Monotherapy | This compound Combination Therapy | Source(s) |
| Hypertension | Reported | Increased incidence | [7][8] |
| Hand-foot syndrome | Reported | Increased incidence | [7][8] |
| Proteinuria | Reported | Increased incidence | [8] |
| Myelosuppression (Anemia, Neutropenia, Thrombocytopenia) | Less frequent | More frequent (with chemotherapy) | [2][9] |
| Elevated AST/ALT | Reported | Reported | [9] |
| Fatigue | Reported | Reported | [9] |
Key Experimental Protocols
The evaluation of this compound's efficacy and safety in clinical trials adheres to standardized methodologies. Below are the detailed protocols for the key experiments cited in the referenced studies.
Assessment of Tumor Response: RECIST 1.1
The Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 is the standard methodology used to objectively assess changes in tumor burden.[4][10][11]
-
Baseline Assessment:
-
Tumor lesions are identified and categorized as "measurable" or "non-measurable".
-
Measurable lesions must have a longest diameter of ≥10 mm on CT scan (with slice thickness ≤5 mm) or ≥20 mm by chest X-ray. Lymph nodes are considered measurable if their short axis is ≥15 mm.[11]
-
Up to five target lesions, with a maximum of two per organ, are selected for tracking throughout the study.
-
The sum of the longest diameters (SLD) of all target lesions is calculated and recorded as the baseline sum diameters.
-
-
Follow-up Assessment:
-
Tumor assessments are performed at predefined intervals (e.g., every 6-8 weeks).
-
The SLD of target lesions is recalculated at each follow-up.
-
Non-target lesions are assessed qualitatively for unequivocal progression.
-
The appearance of any new lesions is documented.
-
-
Response Categorization:
-
Complete Response (CR): Disappearance of all target lesions.
-
Partial Response (PR): At least a 30% decrease in the SLD of target lesions compared to baseline.
-
Progressive Disease (PD): At least a 20% increase in the SLD of target lesions from the smallest sum recorded, with an absolute increase of at least 5 mm, or the appearance of new lesions, or unequivocal progression of non-target lesions.[10]
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
-
Evaluation of Adverse Events: CTCAE
The Common Terminology Criteria for Adverse Events (CTCAE) is a standardized system for grading the severity of adverse events (AEs) associated with cancer therapy.[1][6][7][12]
-
AE Identification and Documentation: All unfavorable or unintended signs, symptoms, or diseases temporally associated with the treatment are recorded, regardless of whether they are considered to be related to the treatment.
-
Grading of Severity: Each AE is assigned a grade from 1 to 5 based on its severity:
-
Grade 1 (Mild): Asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.[6]
-
Grade 2 (Moderate): Minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL).[6]
-
Grade 3 (Severe): Medically significant but not immediately life-threatening; hospitalization or prolongation of existing hospitalization indicated; disabling; limiting self-care ADL.[6]
-
Grade 4 (Life-threatening): Urgent intervention indicated.[6]
-
Grade 5 (Death): Death related to the AE.[6]
-
Signaling Pathways and Mechanisms of Action
This compound's therapeutic effects, both as a monotherapy and in combination, are rooted in its molecular interactions and their downstream consequences.
This compound Monotherapy: Inhibition of Angiogenesis
This compound primarily functions by selectively inhibiting the tyrosine kinase activity of VEGFR-2. This blockade disrupts the VEGF signaling pathway, a critical driver of angiogenesis, which is the formation of new blood vessels that tumors need to grow and metastasize.[13][14]
Caption: this compound inhibits VEGFR-2, blocking downstream PI3K/Akt and RAS/RAF/MEK/ERK pathways.
This compound in Combination Therapy: Synergistic Mechanisms
When combined with chemotherapy or immunotherapy, this compound exhibits synergistic anti-tumor effects that extend beyond its anti-angiogenic properties.
-
With Chemotherapy: this compound can normalize the tumor vasculature, which improves the delivery and efficacy of cytotoxic chemotherapy agents.[15][16] Some studies suggest that this compound may also sensitize cancer cells to chemotherapy.[17]
-
With Immunotherapy: By inhibiting VEGFR-2, this compound can remodel the tumor microenvironment (TME). This includes increasing the infiltration of cytotoxic T cells and reducing the population of immunosuppressive cells like regulatory T cells (Tregs).[2] This modulation of the TME can enhance the efficacy of immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies).
Caption: Synergistic effects of this compound combination therapy.
Conclusion
The evidence presented indicates that while this compound monotherapy is an effective treatment for several types of advanced cancers, combination therapies generally demonstrate superior efficacy in terms of objective response rates and survival outcomes. The synergistic mechanisms, including enhanced drug delivery for chemotherapy and favorable modulation of the tumor microenvironment for immunotherapy, underscore the potential of this compound as a cornerstone of combination treatment strategies. The manageable safety profile of these combinations further supports their clinical utility. Future research should continue to explore novel combination strategies and identify predictive biomarkers to optimize patient selection for this compound-based regimens.
References
- 1. A Pharmacist's Quick Introduction to the Common Terminology Criteria for Adverse Events (CTCAE) Grading System — tl;dr pharmacy [tldrpharmacy.com]
- 2. This compound combined with PD-L1 blockade synergistically enhances antitumor immune responses and promotes HEV formation in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Novel Antiangiogenic Drug in Monotherapy or Combination Immunotherapy for Digestive System Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. slicevault.com [slicevault.com]
- 5. Frontiers | this compound: A Novel Antiangiogenic Drug in Monotherapy or Combination Immunotherapy for Digestive System Malignancies [frontiersin.org]
- 6. evs.nci.nih.gov [evs.nci.nih.gov]
- 7. dctd.cancer.gov [dctd.cancer.gov]
- 8. bioengineer.org [bioengineer.org]
- 9. This compound inhibits VEGF signaling and promotes apoptosis in intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. The Radiology Assistant : RECIST 1.1 - the basics [radiologyassistant.nl]
- 12. dermnetnz.org [dermnetnz.org]
- 13. This compound affect VEGF-mediated cell proliferation, migration, invasion via blocking VEGFR2/RAF/MEK/ERK and PI3K/AKT pathways in cholangiocarcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 15. The synergistic effects of this compound combined with cytotoxic chemotherapeutic agents on gastric cancer cells and in a fluorescence imaging gastric cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound plus chemotherapy is associated with an improved tumor response, survival and tolerance compared with chemotherapy alone for advanced lung adenocarcinoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy and safety of this compound plus chemotherapy vs. chemotherapy alone for the treatment of advanced‑stage non‑small cell lung cancer: A meta‑analysis - PMC [pmc.ncbi.nlm.nih.gov]
Apatinib's Efficacy Across Diverse Cancer Cell Lines: A Comparative Analysis
Apatinib, a selective vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase inhibitor, has demonstrated broad-spectrum anti-tumor activity in a variety of preclinical studies. This guide provides a comparative overview of this compound's effectiveness in different human cancer cell lines, supported by quantitative experimental data. Detailed methodologies for the key assays are provided to facilitate reproducibility, and signaling pathways are visualized to elucidate the drug's mechanism of action.
Quantitative Assessment of this compound's Anti-Proliferative Efficacy
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound in various cancer cell lines, demonstrating its differential efficacy.
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Gastric Cancer | SGC-7901 | 18.53 ± 1.56 (48h) | |
| MGC-803 | 25.36 ± 2.11 (48h) | ||
| Ovarian Cancer | A2780 | 18.89 ± 5.6 | [1] |
| SKOV-3 | 25.61 ± 2.1 | [1] | |
| CAOV-3 | 20.46 ± 0.5 | [1] | |
| Colorectal Cancer | HT29 | 26.37 ± 1.51 (48h) | [2] |
| HCT116 | 21.54 ± 1.28 (48h) | [2] | |
| Lung Cancer | NCI-H1975 | Not specified | [3] |
| NCI-H446 | Not specified | [3] | |
| Esophageal Squamous Cell Carcinoma | KYSE-150 | Not specified | [1][4] |
| ECA-109 | Not specified | [1][4] |
Impact on Apoptosis and Cell Cycle Progression
This compound's anti-cancer effects extend beyond inhibiting proliferation to inducing programmed cell death (apoptosis) and causing cell cycle arrest.
Apoptosis Induction
| Cell Line | Treatment Concentration (µM) | Apoptosis Rate (%) | Citation |
| HCT116 (Colon) | 20 | 3.7 | [5] |
| 40 | 11.9 | [5] | |
| SW480 (Colon) | 20 | 5.8 | [5] |
| 40 | 13.5 | [5] | |
| NCI-H1975 (Lung) | 10 | 7.34 ± 0.97 | [3] |
| 20 | 15.57 ± 2.21 | [3] | |
| NCI-H446 (Lung) | 10 | 14.3 ± 2.90 | [3] |
| 20 | 26.93 ± 5.56 | [3] |
Cell Cycle Arrest
| Cell Line | Treatment Concentration (µM) | Effect | Citation |
| ECA-109 (Esophageal) | 25 | G0/G1 arrest (59.89%) | [4] |
| 50 | G0/G1 arrest (66.39%) | [4] | |
| KYSE-150 (Esophageal) | 25 | G0/G1 arrest (64.98%) | [4] |
| 50 | G0/G1 arrest (70.20%) | [4] | |
| HCT116 & SW480 (Colon) | 20, 40 | G0/G1 arrest | [5] |
Deciphering the Mechanism: Signaling Pathway Modulation
This compound primarily exerts its anti-tumor effects by targeting the VEGFR-2 signaling pathway, which in turn affects downstream cascades crucial for cancer cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability through the colorimetric MTT assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Cells are incubated for 24, 48, or 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the control.
Western Blot Analysis for Signaling Pathway Proteins
This protocol details the detection of key proteins in the PI3K/Akt signaling pathway.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with this compound, harvested, and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, GAPDH).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
References
- 1. [The inhibition effects of this compound on cell proliferation, migration and apoptosis in esophageal carcinoma via Ras/Raf/MEK/ERK and JAK2/STAT3 pathways] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits VEGF signaling and promotes apoptosis in intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound has anti-tumor effects and induces autophagy in lung cancer cells with high expression of VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces endoplasmic reticulum stress-mediated apoptosis and autophagy and potentiates cell sensitivity to paclitaxel via the IRE-1α–AKT–mTOR pathway in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound has anti-tumor effects and induces autophagy in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Apatinib Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published research findings on Apatinib, a tyrosine kinase inhibitor targeting VEGFR-2. The information presented is collated from numerous independent studies, offering a comprehensive overview of its efficacy, mechanism of action, and adverse effects across various cancer types. This compilation serves as a tool for researchers to verify and build upon existing knowledge in the field of anti-angiogenic cancer therapy.
Quantitative Data Summary: this compound in Clinical Trials
The following tables summarize the efficacy of this compound as a monotherapy and in combination with other agents in various cancers, as reported in independent clinical trials.
Table 1: this compound in Gastric Cancer
| Trial Phase | Treatment Line | Treatment Regimen | N | ORR (%) | DCR (%) | PFS (months) | OS (months) | Reference |
| Phase III | ≥3rd-line | This compound | 176 | - | 42.1 | 2.6 | 6.5 | [1] |
| Placebo | 91 | - | 8.8 | 1.8 | 4.7 | [1] | ||
| Phase II | 2nd-line | This compound + Irinotecan | 28 | 35.48 | 61.29 | 4.4 | 6.64 | |
| Phase II | ≥2nd-line | This compound + S-1 | 37 | 21.6 | 83.8 | 4.2 | 8.2 |
Table 2: this compound in Hepatocellular Carcinoma (HCC)
| Trial Phase | Treatment Line | Treatment Regimen | N | ORR (%) | DCR (%) | PFS (months) | OS (months) | Reference |
| Phase II | 1st-line | This compound (850mg) | 60 | - | 48.57 | 4.2 | 9.7 | |
| This compound (750mg) | 61 | - | 37.25 | 3.3 | 9.8 | |||
| Retrospective | - | This compound | 26 | 19.2 | 57.7 | 4.1 | - | [2] |
| Sorafenib (B1663141) | 46 | 2.2 | 50 | 3.6 | - | [2] | ||
| Meta-analysis | 1st-line | This compound vs. Sorafenib | - | No superiority | No superiority | - | Inferior 6mo/1yr SR | [3][4] |
Table 3: this compound in Non-Small Cell Lung Cancer (NSCLC)
| Study Type | Treatment Line | Treatment Regimen | N | ORR (%) | DCR (%) | PFS (months) | OS (months) | Reference |
| Prospective | ≥2nd-line (ES-SCLC) | This compound | 49 | 14.3 | 79.6 | 5.6 | 11.2 | |
| Retrospective | Advanced | This compound | 128 | 11.7 | 63.3 | 4.4 | 17.2 |
Table 4: this compound in Breast Cancer
| Study Type | Treatment Setting | Treatment Regimen | N | CBR (%) | ORR (%) | PFS (months) | OS (months) | Reference |
| Retrospective | Metastatic (heavily pretreated) | This compound | 66 | 40.9 | - | 6.0 | 10.0 | |
| Phase II | HER-2 negative MBC | This compound + Chemotherapy | 36 | - | - | 6.0 (182 days) | - | |
| Chemotherapy | 34 | - | - | 2.1 (63 days) | - |
Table 5: this compound in Other Solid Tumors
| Cancer Type | Trial Phase/Study Type | Treatment Regimen | N | ORR (%) | DCR (%) | PFS (months) | OS (months) | Reference |
| Ovarian Cancer (platinum-resistant) | Retrospective | This compound | 36 | 30.56 | 66.67 | 6.0 | 15.8 | [5] |
| Control | 72 | 16.67 | 44.44 | 3.3 | 9.2 | [5] | ||
| Colorectal Cancer (refractory metastatic) | Retrospective | This compound + S-1 | 43 | 2.3 | 83.7 | 3.9 | 8.2 | [6] |
| Regorafenib (B1684635) | 36 | 0 | 66.7 | 2.4 | 7.5 | [6] | ||
| Fruquintinib (B607557) | 35 | 0 | 71.4 | 3.1 | 7.8 | [6] | ||
| Soft Tissue Sarcoma (advanced) | Phase II | This compound | 51 | 18.75 | 87.5 | 7.13 | 24.67 | [7] |
| Osteogenic Sarcoma (Stage IV) | Clinical Study | This compound | 33 | 6.06 | 78.79 | 7.89 | 17.61 | [1] |
Experimental Protocols
This section details the methodologies for key in vitro experiments frequently cited in this compound research, providing a basis for independent verification and replication of findings.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control, typically DMSO) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) can be determined by plotting cell viability against the log of this compound concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin.
-
Washing: Wash the collected cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both Annexin V and PI are late apoptotic or necrotic.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by this compound and a typical experimental workflow for its in vitro evaluation.
References
- 1. Clinical study of this compound in the treatment of stage IV osteogenic sarcoma after failure of chemotherapy | Cancer Biology & Medicine [cancerbiomed.org]
- 2. This compound versus sorafenib in patients with advanced hepatocellular carcinoma: a preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of this compound versus sorafenib/placebo in first-line treatment for intermediate and advanced primary liver cancer: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Efficacy and safety of this compound versus sorafenib/placebo in first-line treatment for intermediate and advanced primary liver cancer: A systematic review and meta-analysis [frontiersin.org]
- 5. ascopubs.org [ascopubs.org]
- 6. Efficacy and safety of low-dose this compound plus S-1 versus regorafenib and fruquintinib for refractory metastatic colorectal cancer: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
Apatinib's Impact on Tumor Microenvironments: A Comparative Analysis for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the effects of Apatinib, a selective vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase inhibitor, on the tumor microenvironments (TMEs) of lung, gastric, and hepatocellular carcinoma. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced mechanisms of this compound and its potential applications in oncology.
Executive Summary
This compound modulates the tumor microenvironment primarily by inhibiting angiogenesis and reprogramming the immune landscape. Its effects, however, vary across different tumor types. This guide synthesizes preclinical and clinical data to compare these effects, presenting quantitative data in accessible tables, detailing experimental methodologies, and illustrating key pathways and workflows through diagrams.
Comparative Analysis of this compound's Effect on Tumor Microenvironments
This compound's primary mechanism of action is the inhibition of VEGFR-2, a key mediator of angiogenesis. By blocking this pathway, this compound not only restricts the tumor's blood supply but also influences the immune cell infiltrate and cytokine milieu within the TME. The extent of these effects differs depending on the specific cancer context.
Lung Cancer
In the lung cancer microenvironment, this compound has been shown to normalize tumor vasculature at low doses, which alleviates hypoxia. This normalization facilitates the infiltration of cytotoxic CD8+ T cells and reduces the recruitment of immunosuppressive cells like tumor-associated macrophages (TAMs).[1]
Gastric Cancer
In gastric cancer, this compound's anti-angiogenic activity is also prominent. Furthermore, studies have demonstrated that this compound can remodel the immunosuppressive TME by increasing the infiltration of CD8+ T cells and decreasing the population of M2 macrophages, which are known to promote tumor progression.[2]
Hepatocellular Carcinoma (HCC)
The HCC microenvironment is typically hypervascular, making it a prime target for anti-angiogenic therapies like this compound. In HCC, this compound has been observed to significantly reduce microvessel density.[3] From an immunological perspective, it has been shown to enhance the activity of natural killer (NK) cells and facilitate their recruitment to the tumor site.[4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key components of the tumor microenvironment across lung, gastric, and hepatocellular carcinoma, based on data from preclinical and clinical studies.
| Parameter | Lung Cancer | Gastric Cancer | Hepatocellular Carcinoma | Source |
| Immune Cell Infiltration | ||||
| CD8+ T Cells | Increased infiltration | Increased infiltration | Increased NK cell recruitment and activity | [1][2][4] |
| M2 Macrophages | Decreased recruitment | Decreased population | Not consistently reported | [1][2] |
| Angiogenesis | ||||
| Microvessel Density (MVD) | Vasculature normalization at low doses | Reduction in MVD | Significant reduction in MVD | [1][3] |
| Signaling Pathways | ||||
| p-VEGFR2 | Inhibition | Inhibition | Inhibition | [5] |
| p-Akt | Inhibition | Inhibition | Inhibition | [6] |
| p-ERK | Inhibition | Inhibition | Inhibition | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms discussed, the following diagrams have been generated using the DOT language.
This compound's Mechanism of Action on the VEGFR-2 Signaling Pathway
Caption: this compound inhibits VEGFR-2 signaling, blocking downstream pathways like PI3K/Akt and PLCγ/ERK.
Experimental Workflow for Immunohistochemistry (IHC)
References
- 1. Combination of anti-angiogenic therapy this compound and immune therapy potentiate tumor microenvironment [systems.enpress-publisher.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bioengineer.org [bioengineer.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Predicting Apatinib Efficacy: A Comparative Guide to Biomarker Validation
For Researchers, Scientists, and Drug Development Professionals
Apatinib, a selective vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase inhibitor, has demonstrated significant anti-tumor activity across a range of malignancies.[1][2][3] However, patient response to this compound can be variable. The identification and validation of robust predictive biomarkers are crucial for optimizing patient selection, personalizing treatment strategies, and advancing the development of this compound-based therapies. This guide provides a comparative overview of validated and investigational biomarkers for predicting this compound response, supported by experimental data and detailed methodologies.
Key Predictive Biomarkers for this compound Response
The landscape of this compound biomarkers is diverse, encompassing genetic alterations, protein expression levels, and even treatment-related adverse events that can serve as surrogate indicators of drug activity. These can be broadly categorized as markers associated with favorable or unfavorable outcomes.
Table 1: Biomarkers Associated with Improved this compound Response
| Biomarker Category | Biomarker | Cancer Type(s) | Predictive Value |
| Genetic Markers | BRAF V600E Mutation | Thyroid Cancer | Patients with the BRAF V600E mutation have shown a longer median Progression-Free Survival (PFS) compared to those with wild-type BRAF.[2] |
| Protein Markers | Phosphorylated VEGFR-2 (p-VEGFR2) | Breast Cancer | High tumor expression of p-VEGFR2 has been identified as an independent prognostic biomarker for prolonged PFS.[4] |
| Adverse Events | Hypertension, Proteinuria, Hand-Foot Syndrome (HFS) | Sarcoma, Gastric Cancer | The occurrence of these adverse events has been significantly associated with longer Overall Survival (OS), suggesting they may act as surrogate markers of this compound's anti-angiogenic activity.[2][4] |
| Routine Test Markers | Tumor-infiltrating lymphocytes (TILs), Platelet-to-lymphocyte ratio (PLR), Lymphocyte-to-monocyte ratio (LMR) | Non-small-cell lung cancer (NSCLC), Hepatocellular carcinoma (HCC) | Favorable baseline levels of these immune-related markers have been associated with better treatment outcomes.[2] |
Table 2: Biomarkers Associated with Poor this compound Response
| Biomarker Category | Biomarker | Cancer Type(s) | Predictive Value |
| Genetic Markers | FLT1 Amplification | Colorectal Cancer | Patients with FLT1 amplifications have been observed to have a significantly worse PFS.[5] |
| ERBB3 Mutations | Cervical Cancer | ERBB3 mutations have been correlated with poor survival in patients treated with this compound in combination with Camrelizumab.[2] | |
| High cfDNA Concentration, MIKI67 mutations | Non-small-cell lung cancer (NSCLC) | These have been identified as independent risk factors and predictors of worse PFS for this compound and Camrelizumab combination therapy.[2] | |
| Routine Test Markers | Carcinoembryonic antigen (CEA) elevation | Gastric Cancer | An increase in CEA levels was found to be a potential independent predictive factor for shorter PFS and OS.[2] |
| High Epstein-Barr virus (EBV) DNA titer | Nasopharyngeal carcinoma | A high EBV DNA titer was a significant prognostic factor associated with shorter PFS.[2] |
Visualizing the Mechanism and a Path to Validation
To understand how these biomarkers relate to this compound's function and how they are validated, the following diagrams illustrate the core signaling pathway and a general experimental workflow.
Experimental Protocols for Biomarker Validation
Accurate and reproducible biomarker analysis is contingent on standardized experimental protocols. Below are methodologies for key validation techniques.
Immunohistochemistry (IHC) for p-VEGFR2 Expression
This protocol outlines the general steps for detecting the expression of phosphorylated VEGFR-2 in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
-
Tissue Preparation:
-
Cut FFPE tissue blocks into 4-5 µm sections and mount on positively charged slides.
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) or EDTA buffer (pH 9.0) in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking and Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.
-
Block non-specific antibody binding with a blocking serum (e.g., normal goat serum) for 30-60 minutes.
-
Incubate with the primary antibody against p-VEGFR2 at an optimized dilution overnight at 4°C.
-
Wash slides with a buffer solution (e.g., PBS or TBS).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash slides again with the buffer solution.
-
-
Detection and Visualization:
-
Apply a chromogen substrate (e.g., DAB) and incubate until the desired stain intensity develops.
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydrate the sections through a graded ethanol series and xylene, and then mount with a coverslip.
-
-
Analysis:
-
Staining intensity and the percentage of positive tumor cells are scored by a pathologist to determine the level of p-VEGFR2 expression.
-
Next-Generation Sequencing (NGS) for Genetic Biomarkers (e.g., BRAF, FLT1)
NGS allows for the simultaneous analysis of multiple gene alterations from a single tumor sample.
-
Sample Preparation:
-
Extract genomic DNA from FFPE tumor tissue or circulating tumor DNA (ctDNA) from plasma.
-
Quantify the extracted DNA and assess its quality.
-
-
Library Preparation:
-
Fragment the DNA to a suitable size.
-
Ligate adapters to the DNA fragments. These adapters contain sequences for amplification and sequencing.
-
For targeted sequencing, use capture probes to enrich for specific genomic regions of interest (e.g., the exons of BRAF and FLT1).
-
Amplify the captured DNA library via PCR.
-
-
Sequencing:
-
Sequence the prepared library on an NGS platform (e.g., Illumina or Ion Torrent).
-
-
Data Analysis (Bioinformatics):
-
Align the sequencing reads to a human reference genome.
-
Call variants (e.g., single nucleotide variants, insertions/deletions, copy number variations) using specialized software.
-
Annotate the identified variants to determine their potential clinical significance.
-
Filter the results to identify pathogenic or likely pathogenic alterations in the genes of interest.
-
Analysis of Circulating Tumor DNA (ctDNA)
Liquid biopsies offer a non-invasive method for biomarker assessment.
-
Blood Collection and Plasma Preparation:
-
Collect peripheral blood in specialized tubes (e.g., Streck or EDTA tubes) to stabilize white blood cells and prevent contamination with genomic DNA.
-
Process the blood sample by centrifugation within a few hours of collection to separate the plasma.
-
-
ctDNA Extraction:
-
Isolate cell-free DNA (cfDNA), which contains the ctDNA fraction, from the plasma using a dedicated kit.
-
-
Quantification and Analysis:
-
Quantify the extracted cfDNA.
-
Analyze the ctDNA for specific mutations or amplifications using highly sensitive techniques such as digital PCR (dPCR) or a targeted NGS panel as described above.
-
-
Interpretation:
-
The presence and allele frequency of specific mutations in the ctDNA are correlated with treatment response and disease progression.
-
Conclusion
The validation of predictive biomarkers is a cornerstone of precision oncology. For this compound, a growing body of evidence supports the use of various molecular and clinical markers to forecast treatment efficacy. While adverse events like hypertension can provide early clues to drug activity, genetic and protein-based biomarkers offer a more direct insight into the molecular underpinnings of response and resistance. The continued application of robust and standardized experimental methodologies, particularly high-throughput techniques like NGS, will be instrumental in discovering and validating novel biomarkers, ultimately leading to more effective and personalized use of this compound in the clinic.
References
- 1. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
comparative proteomics of Apatinib-sensitive versus resistant cells
For Researchers, Scientists, and Drug Development Professionals
Apatinib, a selective VEGFR2 inhibitor, has shown promise in the treatment of various cancers. However, the development of resistance remains a significant clinical challenge. This guide provides a comparative proteomic overview of this compound-sensitive versus resistant cells, offering insights into the molecular mechanisms underpinning resistance and highlighting potential therapeutic targets. The information presented herein is based on data from preclinical studies on gastric and non-small cell lung cancer cell lines.
Quantitative Proteomic Profiles: Sensitive vs. Resistant Cells
The following tables summarize the key differentially expressed proteins identified in comparative proteomic studies of cancer cell lines with varying sensitivity to this compound. These studies utilized mass spectrometry-based quantitative proteomics to identify proteins that are potentially involved in the resistance mechanisms.
Table 1: Differentially Expressed Proteins in Gastric Cancer Cell Lines with Varying this compound Sensitivity
| Protein Category | Protein Name | Expression in High-IC50 (Resistant) Cells vs. Low-IC50 (Sensitive) Cells | Putative Role in Resistance |
| Epithelial-Mesenchymal Transition (EMT) | Vimentin | Upregulated | Increased cell motility and invasion, resistance to apoptosis |
| N-cadherin | Upregulated | Promotes cell-cell adhesion and signaling pathways associated with resistance | |
| E-cadherin | Downregulated | Loss of epithelial characteristics, increased migratory potential | |
| Cell Proliferation | Myc-targeted proteins | Downregulated | Decreased reliance on Myc-driven proliferation in resistant cells |
| This compound-Affected Protein | SNW1 | Altered phosphorylation | Plays a role in cell survival; its phosphorylation state may determine this compound efficacy[1] |
Table 2: Proteins Involved in Acquired this compound Resistance in Non-Small Cell Lung Cancer (NSCLC)
| Protein Name | Expression/Activity in Resistant Cells | Pathway | Role in Resistance |
| GCN2 (EIF2AK4) | Activated (Increased phosphorylation) | Amino Acid Response (AAR) | Senses amino acid deprivation and initiates the resistance pathway |
| eIF2α | Activated (Increased phosphorylation) | Amino Acid Response (AAR) | Downstream of GCN2, its phosphorylation leads to ATF4 activation |
| ATF4 | Upregulated | Amino Acid Response (AAR) | Transcription factor that upregulates genes involved in amino acid synthesis and transport, promoting cell survival under metabolic stress |
| GLS1 (Glutaminase) | Repressed | Glutamine Metabolism | This compound treatment represses this key enzyme in glutamine catabolism |
| SLC1A5 (ASCT2) | Upregulated | Glutamine Metabolism | Transporter for glutamine, its upregulation by ATF4 compensates for metabolic stress |
| ASNS (Asparagine Synthetase) | Upregulated | Glutamine Metabolism | Upregulated by ATF4 to promote the synthesis of asparagine, crucial for cell survival |
Key Signaling Pathways in this compound Resistance
Proteomic analyses have implicated several key signaling pathways in the development of resistance to this compound. Understanding these pathways is crucial for developing strategies to overcome resistance.
The Amino Acid Response (AAR) Pathway in NSCLC
In non-small-cell lung cancer, this compound treatment can induce metabolic stress by repressing glutamine metabolism. This leads to the activation of the Amino Acid Response (AAR) pathway, which acts as a survival mechanism and contributes to drug resistance.
References
Apatinib's Long-Term Efficacy in Preclinical Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Apatinib, a selective vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase inhibitor, has demonstrated significant anti-tumor activity in a variety of preclinical animal models. This guide provides a comprehensive comparison of this compound's long-term efficacy against other established anti-angiogenic agents, supported by experimental data and detailed methodologies.
Comparative Efficacy of this compound in Animal Models
The following tables summarize the quantitative data from various long-term animal studies, showcasing this compound's performance in tumor growth inhibition and its impact on key biomarkers.
| Pancreatic Neuroendocrine Tumor (PNET) Models | ||||
| Drug | Dosage | Animal Model | Tumor Growth Inhibition | Effect on Angiogenesis (CD31) |
| This compound (low dose) | 50 mg/kg/day | INS-1 & INR1G9 xenografts | Modest, not statistically significant | Not specified |
| This compound (high dose) | 150 mg/kg/day | INS-1 & INR1G9 xenografts | Significant inhibition, comparable to Sunitinib | Significant decrease in microvessel density |
| Sunitinib | 40 mg/kg/day | INS-1 & INR1G9 xenografts | Significant inhibition | Significant decrease in microvessel density |
In a study on PNET models, high-dose this compound (150 mg/kg) showed a comparable or even superior antitumor effect to Sunitinib.[1] In a liver metastasis model using INR1G9 cells, this compound was found to be more effective than Sunitinib in reducing tumor metastases.[1]
| Pancreatic Cancer Models | ||||
| Drug | Dosage | Animal Model | Tumor Volume Reduction | Effect on Proliferation (Ki-67) |
| This compound (low dose) | 50 mg/kg | ASPC-1 xenografts | Significant reduction | Significant decrease |
| This compound (middle dose) | 100 mg/kg | ASPC-1 xenografts | More significant reduction | More significant decrease |
| This compound (high dose) | 200 mg/kg | ASPC-1 xenografts | Most significant reduction | Most significant decrease |
| Normal Saline (Control) | - | ASPC-1 xenografts | - | - |
This compound demonstrated a dose-dependent inhibition of tumor growth in pancreatic cancer xenografts.[2] The anti-tumor effects are believed to be mediated through the inhibition of the PI3K/AKT and ERK1/2/MAPK signaling pathways.[2]
| Small Cell Lung Cancer (SCLC) Models | ||||
| Drug | Dosage | Animal Model | Tumor Size Reduction | Effect on Angiogenesis (CD31) |
| This compound | Not specified | NCI-H345 xenografts | Significant reduction at days 34 and 37 | Downregulated |
| Control | - | NCI-H345 xenografts | - | - |
| This compound (low dose) | 80 mg/kg | H446 & H69 xenografts | Significant inhibition | Not specified |
| This compound (high dose) | 120 mg/kg | H446 & H69 xenografts | Significant inhibition | Not specified |
| Normal Saline (Control) | - | H446 & H69 xenografts | - | - |
In SCLC xenograft models, this compound was shown to inhibit tumor growth and downregulate markers of angiogenesis and proliferation.[3][4] The inhibitory effect was more pronounced in cell lines with high expression of VEGFR2.[4]
| Gastric Cancer (GC) Models | ||||
| Drug | Dosage | Animal Model | Tumor Growth Delay | Effect on Proliferation (Ki-67) |
| This compound | Not specified | SGC-7901 & BGC-823 xenografts | Substantial delay after 4 days | Decreased positive rate |
| Vehicle (Control) | - | SGC-7901 & BGC-823 xenografts | - | - |
| This compound | Not specified | MGC-803 xenograft | No significant difference | No significant difference |
| Vehicle (Control) | - | MGC-803 xenograft | - | - |
The efficacy of this compound in gastric cancer models appears to be dependent on the VEGFR2 expression levels of the cancer cells.[5] this compound also inhibited tumor progression in a zebrafish xenograft model by negatively regulating the AKT/GSK3α/β pathway.[6]
Experimental Protocols
General Xenograft Tumor Model Protocol
A common methodology for assessing in vivo efficacy involves the use of xenograft models in immunocompromised mice.
Key Steps:
-
Cell Culture: Specific cancer cell lines are cultured in appropriate media.
-
Animal Inoculation: A suspension of cancer cells is subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).[1][7]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-200 mm³).[4][7]
-
Randomization and Treatment: Animals are randomly assigned to control and treatment groups. This compound is typically administered orally via gavage.[1][4]
-
Efficacy Assessment: Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised for further analysis.
-
Immunohistochemistry: Tumor tissues are stained for markers of proliferation (Ki-67) and angiogenesis (CD31) to assess the biological effects of the treatment.[2][3]
Signaling Pathways
This compound primarily exerts its anti-angiogenic and anti-tumor effects by selectively inhibiting VEGFR-2. This blockade disrupts downstream signaling cascades crucial for tumor growth and survival.
This compound competitively binds to the ATP binding site of VEGFR-2, inhibiting its autophosphorylation and blocking downstream signaling through the PI3K/AKT and ERK1/2 pathways.[2][3] This leads to a reduction in endothelial cell proliferation and migration, ultimately inhibiting tumor-induced angiogenesis.[8]
Conclusion
The preclinical data from various animal studies consistently demonstrate the long-term efficacy of this compound in inhibiting tumor growth across a range of cancer types. Its mechanism of action, centered on the potent and selective inhibition of VEGFR-2, is well-supported by molecular analyses. While direct head-to-head long-term survival studies are less common, the available data on tumor growth inhibition and biomarker modulation suggest that this compound is a potent anti-angiogenic agent with efficacy comparable, and in some cases superior, to other established drugs in its class. Further research focusing on long-term survival and potential resistance mechanisms will be crucial in fully elucidating its therapeutic potential.
References
- 1. This compound inhibits tumor growth and angiogenesis in PNET models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits pancreatic cancer growth, migration and invasion through the PI3K/AKT and ERK1/2/MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits the growth of small cell lung cancer via a mechanism mediated by VEGF, PI3K/Akt and Ki-67/CD31 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The inhibitory effect of this compound on different small cell lung cancer cells and in lung cancer‐bearing mice and patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits the proliferation of gastric cancer cells via the AKT/GSK signaling pathway in vivo | Aging [aging-us.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound as an alternative therapy for advanced hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Apatinib: A Guide for Laboratory Professionals
Essential guidelines for the proper handling and disposal of the anti-cancer agent Apatinib are critical for ensuring personnel safety and environmental protection within research and drug development settings. As a potent antineoplastic drug, this compound and any materials contaminated with it are considered hazardous waste and necessitate strict adherence to established disposal protocols. The primary and recommended method for the final disposition of this compound waste is high-temperature incineration conducted by a licensed hazardous waste management company.[1][2] Discharging this compound or its waste into sewer systems or the general environment is strictly prohibited.[1][3]
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound in a controlled laboratory environment, utilizing appropriate personal protective equipment (PPE) to minimize exposure.[2]
Engineering Controls:
-
Handle this compound in a well-ventilated area, such as a chemical fume hood or a designated containment area.[2]
-
Ensure that safety showers and eyewash stations are readily accessible.[2]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.[4]
-
Eye Protection: Use safety goggles equipped with side-shields.[4]
-
Lab Coat: A lab coat or an impervious gown is required.[4]
-
Respiratory Protection: In situations where dust or aerosols may be generated, a suitable respirator must be used.[4]
Handling Practices:
-
Avoid all direct contact with the skin, eyes, and clothing.[3]
-
Eating, drinking, or smoking in areas where this compound is handled is strictly forbidden.[2]
-
Thoroughly wash hands after handling the compound.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in compliance with all federal, state, and local regulations, in addition to any specific guidelines provided by your institution.
Step 1: Waste Segregation and Collection Identify and segregate all materials that have come into contact with this compound. This includes:
-
Unused or expired this compound.
-
Contaminated lab supplies (e.g., weighing paper, pipette tips, gloves, gowns).[4]
-
Empty vials and packaging.
-
Solutions containing this compound.
Collect all this compound waste in a dedicated, sealed, and clearly labeled hazardous waste container.[4] It is crucial not to mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[4]
Step 2: Container Labeling The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the chemical name "this compound," and any other identifiers required by institutional and local regulations.[4]
Step 3: Storage Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area (SAA).[2] The storage area should be cool and dry.[4] Access to this area should be restricted.
Step 4: Arranging for Disposal Contact your institution's EHS office to schedule a pickup for the hazardous waste.[4] You will likely need to complete a chemical waste disposal request form. The EHS department will then coordinate with a licensed hazardous waste contractor for transport and final disposal.[2]
Step 5: Spill Management In the event of a spill, use dry-clean-up procedures to collect the material, taking care to avoid the generation of dust.[4][5] Place the spilled material into a clean, dry, and sealable container labeled for disposal.[4] Do not use air hoses for cleaning.[5]
Quantitative Data Summary
While specific quantitative parameters for disposal are determined by licensed waste management facilities, the following table summarizes key handling and storage conditions mentioned in safety protocols.
| Parameter | Specification | Citation |
| Storage Temperature | Store in a cool, dry place; some sources specify <-15°C for long-term storage of the pure compound. | [3][4] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [6] |
Below is a diagram illustrating the procedural workflow for the proper disposal of this compound.
Caption: this compound disposal workflow.
References
Essential Safety and Logistical Information for Handling Apatinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical procedures for the handling and disposal of Apatinib. Adherence to these guidelines is paramount to ensure personnel safety and maintain a secure laboratory environment. This compound is a potent tyrosine kinase inhibitor and should be handled with the same precautions as other hazardous active pharmaceutical ingredients (APIs).[1]
Personal Protective Equipment (PPE)
The consistent and correct use of Personal Protective Equipment is the primary defense against exposure to hazardous compounds like this compound. The following PPE is mandatory when handling this compound in any form (solid or solution).
| PPE Category | Specification | Rationale |
| Gloves | Double pair of chemotherapy-rated, powder-free nitrile gloves (tested against ASTM D6978).[2] | Prevents skin contact and absorption. Double gloving provides an additional layer of protection. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[2][3] A full-face shield should be worn when there is a risk of splashes.[2] | Protects eyes from airborne particles and liquid splashes. |
| Lab Coat | Disposable, low-linting, solid-front gown with long sleeves and tight-fitting cuffs.[2] A poly-coated gown is recommended.[2] | Protects skin and personal clothing from contamination. Should be changed immediately if contaminated. |
| Respiratory Protection | A NIOSH-certified N95 respirator is required for handling powders.[2] For procedures with a high risk of aerosol generation, a PAPR may be necessary.[2] | Prevents inhalation of airborne particles. |
| Footwear | Closed-toe shoes and disposable shoe covers.[2] | Protects feet from spills and prevents the spread of contamination. |
Note: No specific occupational exposure limit values have been established for this compound.[3]
Operational Plan for Safe Handling
1. Preparation and Weighing (Handling Powder):
-
Conduct all manipulations of this compound powder within a certified chemical fume hood, biological safety cabinet, or glove box to minimize inhalation exposure.[2]
-
Before weighing, decontaminate the work surface.
-
Use dedicated equipment (e.g., spatulas, weigh boats) for handling the compound.[2]
-
Carefully weigh the desired amount of this compound, taking care to avoid generating dust.[2]
-
To prepare a solution, add the solvent to the vessel containing the weighed this compound and cap it before mixing to dissolve.[2]
2. Experimental Use (Handling Solutions):
-
Conduct all work with this compound solutions within a chemical fume hood.[2]
-
Avoid the generation of aerosols.[2]
3. General Handling Precautions:
-
Avoid inhalation, and contact with eyes and skin.[3]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.
First Aid Measures
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: Collect all this compound waste, including contaminated PPE, weighing papers, and pipette tips, in a dedicated, clearly labeled, and sealed hazardous waste container.[5]
-
Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."[5]
-
Disposal Method: The primary methods for disposal are chemical destruction or incineration by a licensed waste disposal service.[5] Do not discharge into sewer systems or the environment.[5]
-
Spill Management: In case of a spill, use dry-clean-up procedures to collect the material, avoiding dust generation.[5] Place the spilled material in a labeled, sealable container for disposal.[5]
Safe Handling Workflow for this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
